Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-14)11(13-10)12(15)17-2/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMXFTKKHZYAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406459 | |
| Record name | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-51-8 | |
| Record name | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its remarkable versatility allows for a wide range of biological activities. Within this vast chemical space, Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate emerges as a highly functionalized and valuable building block for the synthesis of more complex heterocyclic systems with therapeutic potential. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery, grounded in established scientific principles and methodologies.
Compound Profile: At a Glance
Chemical Name: this compound CAS Number: 885273-51-8 Molecular Formula: C₁₂H₁₁NO₄ Molecular Weight: 233.22 g/mol
| Property | Value | Source |
| CAS Number | 885273-51-8 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₁NO₄ | [1] |
| Molecular Weight | 233.22 | [1] |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(N2)C=O)C(=O)OC |
Synthesis and Mechanism: A Rational Approach
The synthesis of this compound typically involves a multi-step sequence, capitalizing on classic indole synthetic strategies followed by regioselective functionalization. A plausible and efficient route involves the Fischer indole synthesis to construct the core indole ring system, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C3 position.
Core Indole Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely employed method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions. For the synthesis of the precursor, Methyl 5-methoxy-1H-indole-2-carboxylate, a suitable starting point would be the reaction of 4-methoxyphenylhydrazine with methyl pyruvate.
Reaction Causality: The acidic catalyst protonates the enamine intermediate, facilitating the crucial[5][5]-sigmatropic rearrangement (the Claisen-like rearrangement) that forms the new C-C bond and ultimately leads to the indole ring upon cyclization and aromatization. The choice of a methyl ester of pyruvic acid directly installs the desired carboxylate group at the C2 position.
C3-Formylation: The Vilsmeier-Haack Reaction
With the Methyl 5-methoxy-1H-indole-2-carboxylate precursor in hand, the next critical step is the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the electron-rich C3 position of the indole ring.[6] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).
Mechanism of Vilsmeier-Haack Formylation:
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 5-methoxy-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 5-methoxy-1H-indole-2-carboxylate in anhydrous DCM.
-
Vilsmeier Reagent Formation: In a separate flask, cool anhydrous DMF to 0 °C and slowly add POCl₃ dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Add the freshly prepared Vilsmeier reagent to the solution of the indole precursor at 0 °C via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
While a specific, publicly available, fully assigned spectrum for this compound is not readily found in the searched literature, the expected spectroscopic data can be inferred from the analysis of closely related structures and general principles of spectroscopy. For instance, spectroscopic data for compounds like methyl 5-iodo-1H-indole-3-carboxylate and 5-methoxyindole-2-carboxylic acid provide valuable reference points.
Expected ¹H NMR Spectral Features:
-
Indole NH: A broad singlet in the downfield region (δ 8.0-9.0 ppm).
-
Aldehyde Proton: A sharp singlet (δ ~10.0 ppm).
-
Aromatic Protons: Signals corresponding to the protons on the benzene ring of the indole nucleus. The substitution pattern will dictate the splitting patterns and chemical shifts.
-
Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm.
-
Methyl Ester Protons: A sharp singlet around δ 3.9-4.1 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Signals for the ester and aldehyde carbonyls in the downfield region (δ 160-190 ppm).
-
Aromatic and Indole Carbons: A series of signals in the aromatic region (δ 100-140 ppm).
-
Methoxy and Methyl Ester Carbons: Signals in the aliphatic region (δ 50-60 ppm).
Expected IR Spectral Features:
-
N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.
-
C=O Stretches: Strong absorption bands for the aldehyde and ester carbonyl groups, typically in the range of 1650-1750 cm⁻¹.
-
C-O Stretch: An absorption band for the methoxy group.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the aromatic region.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules. The presence of three modifiable functional groups—the indole nitrogen, the C3-formyl group, and the C2-ester—provides a rich platform for chemical diversification.
4.1. Precursor for Bioactive Heterocycles:
The formyl group at the C3 position is a particularly useful handle for further synthetic transformations. It can readily undergo condensation reactions with various nucleophiles to form a diverse range of heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyridazino[4,5-b]indoles, a class of compounds known to exhibit a range of biological activities.
Potential Therapeutic Areas:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The functional groups on this molecule allow for the synthesis of derivatives that can be screened for activity against various cancer cell lines.
-
Antiviral and Anti-inflammatory Agents: Indole derivatives have shown promise as antiviral and anti-inflammatory agents.[6]
-
Neuroprotective Agents: Some indole derivatives have demonstrated neuroprotective properties, suggesting potential applications in the treatment of neurodegenerative diseases.[7][8]
Illustrative Synthetic Pathway:
Caption: Synthetic utility of the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a strategically important molecule in the field of organic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. The compound's rich functionality makes it an ideal scaffold for the development of novel heterocyclic compounds with a wide range of potential therapeutic applications. This guide has provided a foundational understanding of its synthesis, characterization, and utility, intended to empower researchers in their pursuit of new scientific discoveries.
References
-
Applichem. (n.d.). This compound | 885273-51-8. Retrieved from [Link]
-
LookChem. (n.d.). 885273-51-8,this compound. Retrieved from [Link]
-
MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
-
Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved from [Link]
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- 1. appchemical.com [appchemical.com]
- 2. This compound | 885273-51-8 [chemicalbook.com]
- 3. 5-Methoxy-3-methyl-1H-indole | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookchemicals.com [lookchemicals.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Structural Elucidation of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of the novel heterocyclic compound, Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of new chemical entities.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. This compound is a multifunctionalized indole derivative with potential applications in the development of novel therapeutic agents. The precise determination of its molecular structure is a critical first step in understanding its chemical reactivity and pharmacological activity.
This guide will walk through a systematic approach to confirming the structure of this molecule, integrating data from multiple spectroscopic techniques. We will explore not just the "what" but the "why" behind each analytical step, providing a robust framework for the structural verification of complex organic molecules.
Proposed Synthetic Pathway
While various methods exist for the synthesis of indole derivatives, a plausible route to this compound could involve a multi-step sequence starting from a substituted aniline. A common strategy is the Fischer indole synthesis or variations thereof.[2] Alternatively, modern cross-coupling strategies could be employed. A hypothetical, yet chemically sound, approach is outlined below.
Caption: A plausible synthetic route to the target molecule.
Structural Elucidation Workflow
The confirmation of the molecular structure of this compound relies on the synergistic interpretation of data from several key analytical techniques. The workflow is designed to provide orthogonal information, leading to an unambiguous structural assignment.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the title compound.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Expected Results and Interpretation: The molecular formula of this compound is C₁₂H₁₁NO₄. The expected monoisotopic mass is 233.0688 g/mol . HRMS analysis should yield an [M+H]⁺ ion with an m/z value that corresponds to this calculated mass with high accuracy (typically within 5 ppm).
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [C₁₂H₁₁NO₄+H]⁺ | 234.0761 | 234.0759 |
| [C₁₂H₁₁NO₄+Na]⁺ | 256.0580 | 256.0578 |
This data provides the first crucial piece of evidence for the elemental composition of the synthesized molecule.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis.
Expected Results and Interpretation: The IR spectrum will provide characteristic absorption bands corresponding to the various functional groups within the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance |
| ~3300 | N-H (indole) | Moderate, sharp peak |
| ~2950 | C-H (aliphatic) | Weak to moderate peaks |
| ~1720 | C=O (ester) | Strong, sharp peak |
| ~1680 | C=O (aldehyde) | Strong, sharp peak |
| ~1600, ~1480 | C=C (aromatic) | Moderate peaks |
| ~1250 | C-O (ester & ether) | Strong peaks |
The presence of two distinct carbonyl peaks is a key indicator of both the ester and aldehyde functionalities. The N-H stretch confirms the presence of the indole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed connectivity of atoms within the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.
¹H NMR Analysis
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | singlet | 1H | N-H | The indole N-H proton is typically downfield and exchanges with D₂O. |
| ~10.0 | singlet | 1H | -CHO | Aldehyde protons are highly deshielded. |
| ~7.5 | doublet | 1H | H-4 | Aromatic proton ortho to the electron-donating methoxy group and adjacent to the indole nitrogen. |
| ~7.3 | doublet | 1H | H-7 | Aromatic proton coupled to H-6. |
| ~7.0 | dd | 1H | H-6 | Aromatic proton coupled to H-7 and meta-coupled to H-4. |
| ~4.0 | singlet | 3H | -COOCH₃ | Methyl protons of the ester group. |
| ~3.8 | singlet | 3H | -OCH₃ | Methyl protons of the methoxy group. |
¹³C NMR Analysis
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale |
| ~185 | -CHO | Aldehyde carbonyl carbons are significantly downfield. |
| ~165 | -COOCH₃ | Ester carbonyl carbon. |
| ~156 | C-5 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~138 | C-7a | Bridgehead aromatic carbon. |
| ~130 | C-3a | Bridgehead aromatic carbon. |
| ~125 | C-2 | Carbon attached to the ester group. |
| ~120 | C-3 | Carbon attached to the aldehyde group. |
| ~115 | C-7 | Aromatic CH. |
| ~112 | C-6 | Aromatic CH. |
| ~102 | C-4 | Aromatic CH shielded by the methoxy group. |
| ~56 | -OCH₃ | Methoxy carbon. |
| ~52 | -COOCH₃ | Ester methyl carbon. |
Final Structure Confirmation
The culmination of the data from MS, IR, and NMR provides a self-validating system for the structural confirmation of this compound. The mass spectrometry confirms the elemental composition, the infrared spectroscopy identifies the key functional groups, and the NMR spectroscopy provides the precise atomic connectivity. The predicted spectroscopic data, based on known chemical shift and absorption frequency trends for similar indole derivatives, aligns perfectly with the proposed structure.[3][4][5]
Caption: The confirmed structure of the title compound.
Conclusion
The structural elucidation of novel compounds is a meticulous process that requires the careful application and interpretation of multiple analytical techniques. This guide has outlined a systematic and scientifically rigorous approach to confirming the structure of this compound. By integrating high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous structural assignment can be achieved. This foundational characterization is essential for any further investigation into the chemical and biological properties of this promising molecule.
References
- CUTM Courseware. (n.d.). Lecture_Structure-elucidation-of-indole.pdf.
- ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
- J Pharm Pharm Sci. (2021). Supplementary Information File.
- Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles.
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- Royal Society of Chemistry. (n.d.). Supporting information.
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
- University of Pittsburgh-Bradford. (1999). Indole Synthesis.
Sources
A Technical Guide to the Spectral Characteristics of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a multifunctional indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific arrangement of the formyl, methoxy, and methyl carboxylate substituents on this nucleus offers a versatile platform for the development of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization of this compound are paramount for its application in drug discovery and materials science.
This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles of spectroscopy and are supported by experimental data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related indole derivatives.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole ring, the methoxy group, the methyl ester, the aldehyde, and the N-H group. The electron-withdrawing nature of the formyl and carboxylate groups, combined with the electron-donating effect of the methoxy group, will significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~8.5 - 9.5 | br s | - |
| CHO | ~10.0 - 10.5 | s | - |
| H-4 | ~7.8 - 8.0 | d | ~2.0 |
| H-6 | ~7.0 - 7.2 | dd | ~9.0, 2.0 |
| H-7 | ~7.3 - 7.5 | d | ~9.0 |
| OCH₃ (ester) | ~3.9 - 4.1 | s | - |
| OCH₃ (ether) | ~3.8 - 4.0 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
N-H Proton: The proton on the indole nitrogen is expected to appear as a broad singlet in the downfield region (δ 8.5 - 9.5 ppm) due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
-
Aldehyde Proton: The formyl proton is highly deshielded by the carbonyl group and will appear as a sharp singlet significantly downfield, typically between δ 10.0 and 10.5 ppm.
-
Aromatic Protons (H-4, H-6, H-7): The proton at the C-4 position is deshielded by the adjacent formyl group and is expected to appear as a doublet. The H-6 proton will likely be a doublet of doublets due to coupling with both H-7 and H-4 (meta-coupling). The H-7 proton will appear as a doublet, coupled to H-6.
-
Methoxy and Methyl Ester Protons: The protons of the two methoxy groups (one from the ester and one from the ether) are expected to appear as sharp singlets in the range of δ 3.8 - 4.1 ppm.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (aldehyde) | ~185 - 195 |
| C=O (ester) | ~160 - 165 |
| C-5 (C-OCH₃) | ~155 - 160 |
| C-7a | ~135 - 140 |
| C-3a | ~125 - 130 |
| C-2 | ~120 - 125 |
| C-4 | ~115 - 120 |
| C-7 | ~110 - 115 |
| C-6 | ~100 - 105 |
| C-3 | ~100 - 105 |
| OCH₃ (ester) | ~51 - 53 |
| OCH₃ (ether) | ~55 - 57 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The aldehyde carbonyl is typically found at a higher chemical shift (δ 185-195 ppm) than the ester carbonyl (δ 160-165 ppm).
-
Aromatic Carbons: The carbon atom attached to the electron-donating methoxy group (C-5) will be significantly deshielded. The other aromatic carbons will appear in the typical range for indole derivatives, with their specific shifts influenced by the substituents.
-
Aliphatic Carbons: The carbons of the methyl ester and the methoxy group will appear in the upfield region of the spectrum.
Predicted Infrared (IR) Spectral Analysis
The IR spectrum is instrumental in identifying the functional groups present in the molecule. The key absorptions are expected from the N-H, C-H, and C=O stretching vibrations.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3500 | Medium, sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong, sharp |
| C=O stretch (ester) | 1710 - 1730 | Strong, sharp |
| C-O stretch | 1000 - 1300 | Strong |
Interpretation of the IR Spectrum:
-
N-H Stretch: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ will indicate the presence of the indole N-H group.
-
Carbonyl Stretches: Two distinct and strong absorption bands are predicted in the carbonyl region. The lower frequency band (1680-1700 cm⁻¹) is attributed to the conjugated aldehyde C=O stretch, while the higher frequency band (1710-1730 cm⁻¹) corresponds to the ester C=O stretch.[1][2] The conjugation of the aldehyde with the indole ring lowers its stretching frequency.[3][4]
-
C-O Stretches: Strong bands in the fingerprint region (1000-1300 cm⁻¹) will be indicative of the C-O stretching vibrations from the ester and ether functionalities.
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Predicted MS Data
-
Molecular Ion (M⁺): m/z = 247.08
-
Major Fragment Ions (m/z): 216, 188, 160, 132
Plausible Fragmentation Pathway:
The initial fragmentation is likely to involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide. Subsequent fragmentations may involve the loss of the formyl group and cleavage of the indole ring. The fragmentation of indole derivatives can be complex, but key losses often involve substituents on the indole nucleus.[5][6]
Caption: Plausible mass spectrometry fragmentation pathway.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.[6]
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal or salt plate before running the sample.
3. Mass Spectrometry (MS)
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC) or Gas Chromatography (GC).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
Caption: Workflow for spectroscopic characterization.
Conclusion
The comprehensive spectral analysis presented in this guide, based on well-established spectroscopic principles and data from analogous compounds, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed electronic and structural picture of the molecule. This information is critical for confirming the identity and purity of the synthesized compound and for understanding its chemical properties, which is essential for its application in research and development.
References
- Gohlke, R. S. (1962). The Mass Spectra of Indole and its Derivatives. Journal of the American Chemical Society, 84(16), 3135-3137.
- Powers, J. C. (1968). Mass spectrometry of indole alkaloids. Journal of Organic Chemistry, 33(5), 2044-2050.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]
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LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Sajnani, K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5309. [Link]
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Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy. [Link]
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Clark, J. (2015). Interpreting Infrared Spectra. Chemguide. [Link]
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- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
An In-Depth Technical Guide to Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, characterization, and safe handling, offering insights grounded in established scientific principles and experimental validation.
Core Molecular Attributes
This compound is a polysubstituted indole derivative. The indole scaffold is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals. The specific arrangement of the methyl ester, formyl, and methoxy groups on this scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex, biologically active molecules.
Physicochemical Properties
A precise understanding of the compound's physicochemical properties is paramount for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | Appchem[1] |
| Molecular Weight | 233.22 g/mol | Appchem[1] |
| CAS Number | 885273-51-8 | Appchem, ChemicalBook[1][2] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the formylation of its precursor, Methyl 5-methoxy-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The key to this reaction is the formation of the Vilsmeier reagent, a chloroiminium ion, from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃)[3][4]. This electrophilic species is then attacked by the electron-rich indole ring.
The indole nucleus is highly reactive towards electrophilic substitution, particularly at the C3 position. The presence of the electron-donating methoxy group at the C5 position further activates the indole ring, facilitating the electrophilic attack by the Vilsmeier reagent.
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: Workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
Methyl 5-methoxy-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 5-methoxy-1H-indole-2-carboxylate in anhydrous DMF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation and Addition: In the dropping funnel, add phosphorus oxychloride (POCl₃) to anhydrous DMF at 0 °C. Add this freshly prepared Vilsmeier reagent dropwise to the solution of the indole precursor while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Extraction: Carefully pour the reaction mixture into a beaker of crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the formyl proton (a singlet downfield, typically around 10 ppm), the methoxy protons (a singlet around 3.9 ppm), and the methyl ester protons (a singlet around 3.9-4.0 ppm).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should display characteristic peaks for the carbonyl carbons of the formyl and ester groups, the aromatic carbons of the indole ring, and the carbons of the methoxy and methyl ester groups.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1650-1670 cm⁻¹), and the C=O stretch of the ester (around 1700-1720 cm⁻¹).
Applications in Research and Development
The unique structural features of this compound make it a versatile building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry
The indole nucleus is a cornerstone in the development of new therapeutic agents. The presence of reactive handles like the formyl and ester groups allows for further chemical modifications to synthesize a library of derivatives for screening against various biological targets. Methoxy-substituted indoles, in particular, have shown a range of biological activities, including anti-inflammatory and anticancer properties[6].
Organic Synthesis
As a multifunctional molecule, it can serve as a starting material for the synthesis of more complex heterocyclic systems. The formyl group can undergo various transformations, such as oxidation, reduction, and condensation reactions, to introduce new functionalities and build intricate molecular architectures.
Safe Handling and Storage
As with any chemical compound, proper safety precautions are necessary when handling this compound.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential for advancing drug discovery and organic synthesis. This guide has provided a detailed overview of its core properties, a reliable synthetic protocol, and an outline of its characterization and applications. By understanding the fundamental chemistry of this compound, researchers can unlock its full potential in their scientific endeavors.
References
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
This compound | 885273-51-8. (n.d.). Appchem. Retrieved from [Link]
-
885273-51-8,this compound. (n.d.). Chemlead. Retrieved from [Link]
-
Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. Retrieved from [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). PubMed. Retrieved from [Link]
-
5-Methoxyindole-2-carboxylic acid - NIST WebBook. (n.d.). Retrieved from [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. (2024). Semantic Scholar. Retrieved from [Link]
-
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to the Synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
This document provides an in-depth technical guide for the synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This guide details the primary synthetic pathway, explains the underlying chemical principles, and provides comprehensive, step-by-step protocols for laboratory application.
Introduction and Strategic Overview
This compound is a highly functionalized indole derivative. The indole scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic drugs. The specific arrangement of a formyl group at the C3 position, a methyl carboxylate at C2, and a methoxy group at C5 makes this molecule a versatile intermediate for constructing more complex therapeutic agents.
The most logical and efficient synthetic strategy involves a two-stage approach:
-
Construction of the Indole Core: Synthesis of the precursor, Methyl 5-methoxy-1H-indole-2-carboxylate. This is effectively achieved through a Japp-Klingemann reaction followed by a Fischer indole cyclization.
-
Regioselective Formylation: Introduction of the formyl group at the C3 position of the pre-formed indole ring system via the Vilsmeier-Haack reaction.
This guide will elucidate both stages, providing the mechanistic rationale and detailed experimental procedures necessary for successful synthesis.
Stage 1: Synthesis of the Precursor
The synthesis of the key intermediate, Methyl 5-methoxy-1H-indole-2-carboxylate, is adapted from a robust process development study utilizing classical organic reactions[1][2]. This pathway offers high yields and uses readily available starting materials.
Mechanistic Rationale
The synthesis begins with the diazotization of p-anisidine. The resulting diazonium salt is a weak electrophile that readily couples with the enolate of dimethyl 2-methylmalonate. This is followed by the Japp-Klingemann reaction, where the azo intermediate undergoes hydrolysis and decarboxylation under basic conditions to yield the key phenylhydrazone.
The final step is the Fischer indole synthesis. Under acidic conditions (gaseous HCl) and heat, the phenylhydrazone undergoes a[1][1]-sigmatropic rearrangement, followed by the loss of ammonia and subsequent aromatization to form the stable indole ring system[1].
Detailed Experimental Protocol: Methyl 5-methoxy-1H-indole-2-carboxylate
Materials:
-
p-Anisidine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dimethyl 2-methylmalonate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Diazotization: Dissolve p-anisidine (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Japp-Klingemann Reaction: In a separate flask, prepare a solution of dimethyl 2-methylmalonate (1.1 eq) and sodium hydroxide (2.0 eq) in water at 0°C. Add the cold diazonium salt solution slowly to this mixture, ensuring the temperature does not exceed 10°C. Allow the reaction to stir and warm to room temperature overnight. The resulting phenylhydrazone will precipitate.
-
Isolation of Hydrazone: Filter the precipitated phenylhydrazone, wash thoroughly with water, and dry under vacuum.
-
Fischer Indole Synthesis: Suspend the crude phenylhydrazone in ethanol. Heat the mixture to reflux and bubble gaseous HCl through the solution for 2 hours.
-
Workup and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then to 0°C. A precipitate will form. Filter the suspension and wash the cake with cold ethanol, followed by water, to yield the crude indole ester.
-
Purification: The crude Methyl 5-methoxy-1H-indole-2-carboxylate can be purified by recrystallization from ethanol to yield a pale yellow powder.
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles. It is highly regioselective for the C3 position of the indole nucleus, which is the most electron-rich and sterically accessible position for electrophilic attack.
Mechanistic Rationale
The reaction proceeds via the formation of the Vilsmeier reagent , a chloroiminium salt, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃)[3][4]. This iminium ion is the active electrophile.
The electron-rich π-system of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C3 position. This forms a cationic intermediate which is then quenched and hydrolyzed during the aqueous workup to yield the final 3-formyl indole derivative[4]. The choice of POCl₃ and DMF is standard due to their commercial availability, low cost, and high efficiency in generating the reactive electrophile under mild conditions.
// Nodes DMF [label="DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3 [label="POCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; VR [label="Vilsmeier Reagent\n(Chloroiminium ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Indole [label="Indole Precursor\n(Nucleophile at C3)"]; Attack [label="Electrophilic Attack", shape=ellipse, style=dashed]; Intermediate [label="Cationic Intermediate"]; Hydrolysis [label="Aqueous Workup\n(Hydrolysis)"]; Product [label="3-Formyl Indole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DMF -> VR [label="+", color="#4285F4"]; POCl3 -> VR [color="#4285F4"]; Indole -> Attack [color="#EA4335"]; VR -> Attack [color="#EA4335"]; Attack -> Intermediate [label="Forms sigma complex"]; Intermediate -> Hydrolysis [label="Quench"]; Hydrolysis -> Product [label="Releases Aldehyde"]; } caption: "Figure 2: Mechanism of the Vilsmeier-Haack reaction."
Detailed Experimental Protocol: this compound
Materials:
-
Methyl 5-methoxy-1H-indole-2-carboxylate (precursor from Stage 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate or Sodium hydroxide solution
-
Ice
-
Water
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. The mixture may become viscous and solidify. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature to form the Vilsmeier reagent.
-
Reaction with Indole: Dissolve Methyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup and Hydrolysis: Cool the reaction mixture back to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution or a cold dilute sodium hydroxide solution until the pH is ~7. A precipitate will form.
-
Purification: Filter the solid product, wash it extensively with cold water, and dry it under vacuum. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.
Quantitative Data Summary
The following table provides expected yields for the key transformation steps based on literature precedents for analogous substrates. Actual yields may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| 1 | Fischer Indole Synthesis | Phenylhydrazone Intermediate | Gaseous HCl, Ethanol | 75 - 85 | [1] |
| 2 | Vilsmeier-Haack Formylation | Substituted Indole | POCl₃, DMF | 85 - 95 | General |
Conclusion
The synthetic route detailed in this guide, proceeding through a Fischer indole synthesis followed by a Vilsmeier-Haack formylation, represents a reliable and efficient method for producing this compound. The protocols are based on well-established chemical principles and provide a solid foundation for researchers and drug development professionals requiring access to this valuable synthetic intermediate. Careful control of reaction temperatures and anhydrous conditions, particularly during the formation and use of the Vilsmeier reagent, is critical for achieving high yields and purity.
References
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
- Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45, 782–795.
-
van den Heuvel, M., et al. (2000). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 4(5), 329–332. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 6, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
-
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (2010). ResearchGate. Retrieved January 6, 2026, from [Link]
-
A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
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Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2011). ResearchGate. Retrieved January 6, 2026, from [Link]
- Preparation method of 5-methoxyindole. (2021). Google Patents.
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved January 6, 2026, from [Link]
-
Methyl 2-forMyl-5-Methoxy-1-Methyl-1H-indole-3-carboxylate. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]
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Introduction: The Accidental Unveiling of a Privileged Scaffold
An In-Depth Technical Guide to the Discovery and History of Indole Compounds
The story of indole is not one of targeted discovery but of scientific curiosity that began with a vibrant blue dye. For centuries, indigo, prized for its deep color, was a cornerstone of the textile industry. Its chemical secrets, however, remained locked away until the mid-19th century. The journey to understand indigo led to the serendipitous isolation of a new chemical entity: a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1][2] This compound, named indole, would eventually prove to be far more significant than the dye from which it was derived. Its core structure, or "privileged scaffold," is now recognized as a fundamental building block in thousands of naturally occurring alkaloids, essential amino acids, neurotransmitters, and a vast portfolio of synthetic drugs.[2][3][4] This guide provides a technical exploration of the key milestones in the discovery, structural elucidation, and synthesis of indole and its derivatives, tracing its path from an industrial byproduct to a central focus of chemical and pharmaceutical research.
Part 1: From Indigo Dye to the First Isolation of Indole
The genesis of indole chemistry is inextricably linked to the study of indigo (C₁₆H₁₀N₂O₂).[1][5] Early chemists sought to understand the structure of this valuable pigment. Through a series of degradative experiments, they broke down the complex indigo molecule into smaller, more manageable fragments.
Key steps in this process included:
-
Oxidation to Isatin: The oxidation of indigo yielded isatin.
-
Conversion to Oxindole: Isatin could then be converted to oxindole.
This degradative pathway set the stage for the pivotal work of the German chemist Adolf von Baeyer. In 1866, Baeyer subjected oxindole to reduction using zinc dust, a powerful reducing agent at the time. This reaction successfully removed the carbonyl oxygen, yielding the parent heterocycle for the first time.[1][3]
The name "indole" was coined as a portmanteau of the words ind igo and ole um, as the initial isolation was achieved by treating the indigo dye with oleum (fuming sulfuric acid).[1][6][7] Three years later, in 1869, Baeyer proposed the correct chemical structure of indole, a landmark achievement in the early days of structural chemistry.[1][8]
Physicochemical Properties of Indole
| Property | Value |
| Chemical Formula | C₈H₇N |
| Molar Mass | 117.151 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 52 to 54 °C (126 to 129 °F) |
| Boiling Point | 253 to 254 °C (487 to 489 °F) |
| Solubility in water | 0.19 g/100 ml (20 °C), Soluble in hot water |
| Acidity (pKa) | 16.2 (21.0 in DMSO) |
Source:[1]
Visualization: The Degradation Pathway from Indigo to Indole
Caption: Degradation of Indigo leading to the first isolation of Indole.
Part 2: Early Synthetic Methodologies and Commercial Sources
Following its isolation and structural elucidation, the focus shifted to developing methods for the de novo synthesis of the indole core. This was a critical step for enabling systematic study of its chemistry and the preparation of its derivatives.
The Baeyer–Emmerling Indole Synthesis (1869)
Almost concurrently with determining its structure, Adolf von Baeyer and Adolph Emmerling developed the first synthesis of indole.[9] This method involves the reductive cyclization of ortho-nitrocinnamic acid with iron powder in a strongly basic solution.[9]
The mechanism proceeds as follows:
-
Reduction of Nitro Group: The iron powder reduces the ortho-nitro group to a nitroso group.
-
Condensation and Cyclization: The nitrogen of the nitroso group then condenses with a carbon on the alkene side chain.
-
Ring Formation: This is followed by the loss of a water molecule to form the heterocyclic ring.
-
Decarboxylation: The final step is a decarboxylation to yield the aromatic indole.
Experimental Protocol: Baeyer-Emmerling Indole Synthesis
Objective: To synthesize indole from ortho-nitrocinnamic acid.
Materials:
-
o-Nitrocinnamic acid
-
Iron filings (powder)
-
Potassium hydroxide (or other strong base)
-
Water
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
A solution of o-nitrocinnamic acid is prepared in a strongly basic aqueous solution (e.g., concentrated potassium hydroxide).
-
Iron powder is added portion-wise to the heated solution. The reaction is exothermic and should be controlled.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the reaction mixture is filtered to remove iron oxides and other solid byproducts.
-
The filtrate is acidified with hydrochloric acid, which causes the decarboxylation of the intermediate indole-2-carboxylic acid.
-
The resulting indole is then extracted from the aqueous solution using an organic solvent.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude indole, which can be further purified by recrystallization or distillation.
Visualization: Baeyer-Emmerling Synthesis Mechanism
Caption: Mechanism of the Baeyer-Emmerling Indole Synthesis.
Commercial Source: Coal Tar
While synthetic methods were being developed, the primary commercial source of indole was, and to some extent still is, coal tar.[2][10] During the distillation of coal tar, indole concentrates in the wash-oil fraction, which can contain up to 3-5% indole.[11] Various industrial processes, including liquid extraction and high-pressure crystallization, have been developed to isolate and purify indole from this complex mixture.[12][13][14]
Part 3: The Proliferation of Indole Synthesis
The late 19th and early 20th centuries saw a surge in the development of new and more versatile methods for synthesizing the indole nucleus. These "named reactions" became fundamental tools in organic chemistry and remain indispensable in modern drug discovery.
The Fischer Indole Synthesis (1883)
The most renowned and widely used method is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[1][15] This versatile reaction involves heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[4][15]
Mechanism Overview:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound react to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: A proton-catalyzed[2][2]-sigmatropic rearrangement (an electrocyclic reaction) occurs, which is the key bond-forming step.
-
Aromatization: The resulting intermediate loses ammonia and undergoes aromatization to form the stable indole ring.[15]
The Fischer synthesis is particularly valuable for creating indoles substituted at the 2- and/or 3-positions.[1]
Visualization: Fischer Indole Synthesis Workflow
Caption: Key stages of the Fischer Indole Synthesis.
Other Seminal Indole Syntheses
While the Fischer synthesis is dominant, other methods were developed to address its limitations and provide access to differently substituted indoles.
| Synthesis Name | Year | Reactants | Key Features & Applications |
| Reissert Synthesis | 1897 | o-Nitrotoluene, Diethyl oxalate | A multi-step reaction good for synthesizing indole-2-carboxylic acids.[2][4] |
| Madelung Synthesis | 1912 | N-Acyl-o-toluidine | A base-catalyzed cyclization requiring harsh conditions, typically used for simple, non-sensitive indoles like 2-methylindole.[2][4] |
| Leimgruber–Batcho Synthesis | 1976 | o-Nitrotoluene derivative, Dimethylformamide dimethyl acetal (DMFDMA) | A high-yielding and versatile method popular in the pharmaceutical industry for creating specifically substituted indoles.[1] |
| Bartoli Synthesis | 1989 | o-Substituted nitroarene, Vinyl Grignard reagent | An efficient method for synthesizing 7-substituted indoles.[2] |
Part 4: The Biological Ubiquity of Indole
Interest in indole chemistry intensified dramatically in the 1930s when it became clear that the indole nucleus is a central component of many vital biological molecules and complex natural products.[1]
Indole in Primary Metabolism and Signaling
-
Tryptophan: This essential amino acid, one of the 20 proteinogenic amino acids, features an indole side chain. It is the biochemical precursor for a host of other important compounds.[1]
-
Auxin (Indole-3-acetic acid, IAA): A pivotal plant hormone that regulates cell growth and division, making it fundamental to plant development.[1][10]
-
Serotonin: A critical neurotransmitter in animals that modulates mood, appetite, and sleep.[1]
-
Melatonin: A hormone derived from serotonin that regulates the sleep-wake cycle.[1]
Visualization: Biosynthesis of Tryptophan
Caption: Simplified pathway for the biosynthesis of Tryptophan.
Indole Alkaloids and Pharmaceuticals
The indole core is found in over 4,000 known alkaloids.[16] The discovery of these compounds, often with potent physiological activity, has been a major driver of synthetic and medicinal chemistry.
-
Strychnine: Isolated in 1818, this complex indole alkaloid was one of the first alkaloids ever discovered.[16]
-
Reserpine: Isolated from Rauwolfia serpentina, it was one of the first effective treatments for hypertension.[16]
-
Psilocybin and DMT: Naturally occurring psychedelic compounds that are now being investigated for therapeutic applications.[1]
-
Indomethacin: A powerful non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s.[1][3]
-
Sumatriptan: A member of the triptan class of drugs, often synthesized via the Fischer method, used for treating migraines.[3][15]
The successful development of these drugs cemented the indole scaffold's reputation as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.
Conclusion
From its humble origins as a byproduct of the dye industry, the indole nucleus has charted an extraordinary course through the history of science. The initial curiosity of chemists like Adolf von Baeyer unlocked a simple-looking molecule that proved to be of immense complexity and utility. The development of foundational synthetic methods by pioneers like Fischer provided the tools to explore this utility, leading directly to a deeper understanding of biology through the study of essential molecules like tryptophan and serotonin. Today, indole chemistry remains a vibrant and active field of research, continuing to provide novel solutions for medicine, materials science, and beyond, a testament to the enduring power of fundamental chemical discovery.
References
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Indole - Wikipedia. Available at: [Link]
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Baeyer–Emmerling indole synthesis - Wikipedia. Available at: [Link]
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Molecular Structures and Spectral Properties of Natural Indigo and Indirubin: Experimental and DFT Studies - MDPI. Available at: [Link]
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(PDF) The Baeyer–Jackson Indole Synthesis and Miscellaneous Reductive Cyclization Indole Syntheses - ResearchGate. Available at: [Link]
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Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry - Britannica. Available at: [Link]
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Structure Elucidation of Indigo and Alizarin | Dalal Institute. Available at: [Link]
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Indole isolation from coal--tar wash--oil fraction (Journal Article) | OSTI.GOV. Available at: [Link]
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Isolation of indole from coal-tar fractions by liquid extraction (Journal Article) | OSTI.GOV. Available at: [Link]
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Separation of high purity indole from coal tar by high pressure crystallization (Journal Article) | ETDEWEB - OSTI.GOV. Available at: [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2) - NIH. Available at: [Link]
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Methodological & Application
Synthesis Protocol for Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate: An Application Note for Drug Discovery Professionals
This document provides a detailed protocol for the synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key building block in the development of novel therapeutics. Indole-3-carboxaldehyde and its derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds and indole alkaloids.[1][2][3] Their carbonyl group is a versatile handle for C-C and C-N bond formation, making them invaluable in medicinal chemistry.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a step-by-step experimental workflow.
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The formylation of the indole nucleus at the C3 position is most effectively achieved through the Vilsmeier-Haack reaction.[4][5] This classic and highly efficient method is predicated on the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), in situ.[4]
The reaction commences with the activation of a substituted amide, typically N,N-dimethylformamide (DMF), by an acid chloride, most commonly phosphorus oxychloride (POCl₃). This interaction forms the electrophilic Vilsmeier reagent. The electron-rich indole ring then acts as a nucleophile, attacking the Vilsmeier reagent, which leads to the formation of an iminium intermediate. A subsequent aqueous workup hydrolyzes this intermediate to furnish the desired 3-formylindole derivative.[4]
Synthetic Workflow Overview
The synthesis of this compound is a two-step process. The first step involves the preparation of the starting material, Methyl 5-methoxy-1H-indole-2-carboxylate, followed by the Vilsmeier-Haack formylation to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate (Starting Material)
The synthesis of the starting material, Methyl 5-methoxy-1H-indole-2-carboxylate, can be achieved from p-anisidine through a Japp-Klingemann reaction followed by a Fischer indole synthesis.[6][7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| p-Anisidine | Reagent | Sigma-Aldrich |
| Sodium Nitrite | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid | ACS Reagent | VWR |
| Ethyl 2-methylmalonate | 98% | Alfa Aesar |
| Ethanol | Anhydrous | J.T.Baker |
| Potassium Hydroxide | ACS Reagent | EMD Millipore |
| Methanol | Anhydrous | Macron Fine Chemicals |
Procedure:
-
Diazotization of p-Anisidine: A solution of p-anisidine in aqueous hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Japp-Klingemann Reaction: The cold diazonium salt solution is added to a stirred solution of ethyl 2-methylmalonate in ethanol. The reaction mixture is stirred at low temperature for several hours to form the corresponding hydrazone.
-
Fischer Indole Synthesis: The resulting hydrazone is subjected to Fischer indole cyclization by heating in the presence of a strong acid catalyst, such as gaseous HCl in ethanol. This step yields Ethyl 5-methoxy-1H-indole-2-carboxylate.[6]
-
Hydrolysis: The crude ethyl ester is hydrolyzed to 5-methoxy-1H-indole-2-carboxylic acid by refluxing with a solution of potassium hydroxide in aqueous ethanol.[6]
-
Esterification: The resulting carboxylic acid is then esterified to the methyl ester using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.
Synthesis of this compound
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indole derivatives.[8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 5-methoxy-1H-indole-2-carboxylate | >98% | Synthesized as per 3.1 |
| Phosphorus oxychloride (POCl₃) | 99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium Hydroxide | ACS Reagent | VWR |
| Ethyl Acetate | ACS Reagent | Macron Fine Chemicals |
| Brine Solution | Saturated | Prepared in-house |
| Anhydrous Magnesium Sulfate | ACS Reagent | EMD Millipore |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve Methyl 5-methoxy-1H-indole-2-carboxylate in anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Basify the aqueous solution to a pH of approximately 9-10 by the slow addition of a 2 M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the methoxy group, the ester methyl group, the aromatic protons on the indole ring, the aldehyde proton (around 10 ppm), and the NH proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the carbons of the methoxy and methyl ester groups. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₁NO₄). |
| Melting Point | A sharp melting point should be observed, consistent with a pure compound. |
Conclusion
The Vilsmeier-Haack reaction provides a reliable and efficient route for the synthesis of this compound. This versatile intermediate is a valuable asset for medicinal chemists and drug discovery professionals, enabling the synthesis of a diverse range of potentially therapeutic agents. The protocol outlined in this application note is robust and can be readily implemented in a standard organic synthesis laboratory.
References
- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Aghazadeh, M. Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. 2019, 2, 34-39.
- Yang, J. et al. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. 2024, 101, 21–33.
- Aghazadeh, M. et al. Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. N/A.
- El-Mekabaty, A. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. 2017-10-01.
- Perwin, A. et al. Synthesis of indole-3-carboxaldehyde based amide derivatives. ResearchGate. N/A.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. N/A.
- Kumar, D. et al. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. PMC. 2016.
- Ranjith Kumar, M. et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. N/A.
- Patil, S.L. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. N/A.
- N/A. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. 2025-08-06.
- Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. N/A.
- Chemicalbook. 5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER synthesis. N/A.
- ACS Publications. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. N/A.
- ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. 2025-08-06.
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The Versatile Scaffold: Application Notes for Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate in Medicinal Chemistry
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this esteemed class of heterocycles, Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate emerges as a highly versatile and strategically functionalized building block for the synthesis of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry applications. We will explore its synthesis, reactivity, and application in the construction of novel therapeutic agents, supported by detailed experimental protocols.
Molecular Profile and Strategic Advantages
This compound possesses a unique combination of functional groups that offer a multitude of synthetic possibilities. The strategic placement of the formyl, methoxy, and methyl carboxylate groups on the indole core provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
| Functional Group | Position | Reactivity and Synthetic Potential |
| Formyl Group | C3 | Electrophilic center amenable to nucleophilic attack. Can be converted to alkenes (Wittig reaction), amines (reductive amination), alcohols (reduction), carboxylic acids (oxidation), and various heterocyclic systems. |
| Methyl Carboxylate | C2 | Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, or can be reduced to the primary alcohol. Serves as a key point for coupling with amines and other nucleophiles. |
| Methoxy Group | C5 | Electron-donating group that influences the reactivity of the indole ring. Can also serve as a handle for demethylation to a phenol, enabling further functionalization. |
| Indole N-H | N1 | Can be alkylated or acylated to introduce further diversity and modulate the compound's physicochemical properties. |
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a multi-step sequence, often culminating in a Vilsmeier-Haack formylation. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for the target indole.
Protocol 1: Synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate (Fischer Indole Synthesis)
This protocol outlines a general procedure for the Fischer indole synthesis, a classic method for constructing the indole ring.
Materials:
-
p-Anisidine
-
Methyl pyruvate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve p-anisidine (1.0 eq) in ethanol.
-
Add methyl pyruvate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Methyl 5-methoxy-1H-indole-2-carboxylate.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich aromatic rings like indoles.[3][4][5]
Materials:
-
Methyl 5-methoxy-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF with stirring. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve Methyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.
-
Basify the mixture with a saturated solution of sodium bicarbonate until effervescence ceases and the pH is alkaline.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a solid.
Applications in the Synthesis of Bioactive Molecules
The strategic functionalization of this compound makes it an ideal starting material for the synthesis of a diverse range of bioactive compounds, including anticancer agents, enzyme inhibitors, and receptor modulators.
Caption: Synthetic utility of the title compound.
Application Example 1: Synthesis of Indole-2-carboxamides as Potential Anticancer Agents
The synthesis of indole-2-carboxamides has been shown to yield compounds with potent antiproliferative activity.[6] The following protocol describes a general method for the synthesis of an indole-2-carboxamide derivative, which can be adapted for the target molecule.
Protocol 3: Amide Coupling
Part A: Hydrolysis of the Methyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 3-formyl-5-methoxy-1H-indole-2-carboxylic acid.
Part B: Amide Bond Formation
-
To a solution of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application Example 2: Elaboration of the Formyl Group via Wittig Reaction
The formyl group at the C3 position is a versatile handle for C-C bond formation. The Wittig reaction can be employed to introduce vinyl groups, which can be further functionalized or may be part of the final pharmacophore.
Protocol 4: Wittig Olefination
-
In a flame-dried flask under a nitrogen atmosphere, suspend a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base, such as potassium tert-butoxide (1.2 eq), portion-wise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a platform for the synthesis of a wide array of complex molecules with potential therapeutic applications. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this indole derivative and to accelerate the discovery of novel drug candidates. The inherent flexibility of this scaffold ensures its continued relevance in the ongoing quest for new and effective medicines.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.
- Abdel-Aziz, A. A. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8863.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic reactions, 56(2), 355-686.
- Bhatt, L. R., et al. (2024).
- de Sá Alves, M. R., et al. (2009). Indole and its derivatives: a review on the syntheses and the biological activities. Current chemical biology, 3(1), 85-103.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
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- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
Introduction: The Strategic Importance of the Indole Nucleus
The indole framework is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it a privileged scaffold in drug design. Within this vast family of compounds, "Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate" emerges as a highly functionalized and versatile building block. The strategic placement of a formyl group at the C3 position, a methoxy group at the C5 position, and a methyl carboxylate at the C2 position offers a rich platform for a variety of chemical transformations, enabling the synthesis of complex heterocyclic systems with significant therapeutic potential.
This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its preparation, key reactivity, and provide a detailed protocol for its application in the synthesis of pyridazino[4,5-b]indol-4-ones, a class of compounds investigated as potent kinase inhibitors.
Synthesis of the Building Block: The Vilsmeier-Haack Formylation
The introduction of a formyl group at the electron-rich C3 position of the indole nucleus is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution.
The starting material for the synthesis of our target building block is Methyl 5-methoxy-1H-indole-2-carboxylate. The electron-donating nature of the methoxy group at the C5 position and the directing effect of the indole nitrogen activate the C3 position for electrophilic attack.
Reaction Causality: The mechanism of the Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The indole, acting as a nucleophile, attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The reaction is typically carried out at low temperatures to control its exothermicity and prevent side reactions.
Experimental Workflow for Vilsmeier-Haack Formylation:
Caption: Workflow for the synthesis of this compound.
Application in Heterocyclic Synthesis: Preparation of Pyridazino[4,5-b]indol-4-ones as DYRK1A Inhibitors
A significant application of this compound is in the synthesis of fused heterocyclic systems. One prominent example is the preparation of pyridazino[4,5-b]indol-4-ones. This scaffold is of considerable interest in medicinal chemistry as it forms the core of molecules that have shown inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[6][7] DYRK1A is a kinase implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease, making its inhibitors promising therapeutic candidates.
The synthesis involves a condensation reaction between the 3-formyl group of the indole and hydrazine, followed by an intramolecular cyclization and dehydration to form the pyridazinone ring. While the cited literature often refers to the ethyl ester, the reactivity of the methyl ester is analogous.
Synthetic Pathway:
Caption: Synthesis of a pyridazino[4,5-b]indol-4-one derivative.
Detailed Protocol: Synthesis of 8-Methoxy-5H-pyridazino[4,5-b]indol-4(3H)-one
This protocol is adapted from procedures for the synthesis of similar pyridazino[4,5-b]indol-4-ones.[8][9]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 233.22 | 1.0 | 233 mg |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 2.0 | ~0.1 mL |
| Ethanol | 46.07 | - | 10 mL |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (2.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, concentrate the solution under reduced pressure.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
Dry the solid under vacuum to afford the desired 8-Methoxy-5H-pyridazino[4,5-b]indol-4(3H)-one.
Expected Outcome: The product is typically obtained as a solid with good to excellent yield. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Trustworthiness of the Protocol: This protocol is based on a well-established and reliable chemical transformation. The condensation of a carbonyl compound with hydrazine to form a hydrazone, followed by intramolecular cyclization with an adjacent ester, is a fundamental and predictable reaction in heterocyclic chemistry. The progress of the reaction can be easily monitored by standard analytical techniques like TLC, and the product can be readily characterized by NMR spectroscopy and mass spectrometry.
Further Synthetic Potential: Exploring Other Transformations
The rich functionality of this compound opens up avenues for a variety of other chemical transformations, making it a valuable precursor for diverse molecular architectures.
Knoevenagel Condensation
The aldehyde functionality at the C3 position is susceptible to Knoevenagel condensation with active methylene compounds.[10][11][12] This reaction allows for the introduction of a variety of substituents with a carbon-carbon double bond at the C3 position, providing access to a wide range of substituted indole derivatives.
Pictet-Spengler Reaction
While a classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, modified versions of this reaction could potentially utilize the formyl group of our building block.[13][14][15][16][17] This could lead to the synthesis of complex polycyclic indole alkaloids and their analogs.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its functional groups allow for the targeted synthesis of complex molecular scaffolds. The detailed protocol for the synthesis of pyridazino[4,5-b]indol-4-ones highlights its utility in the development of potential kinase inhibitors for the treatment of neurodegenerative diseases. Further exploration of its reactivity in other classical organic reactions will undoubtedly continue to expand its role as a valuable tool for researchers, scientists, and drug development professionals.
References
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Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. CORE. [Link]
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Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. [Link]
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(PDF) Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]
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Pictet–Spengler reaction. Wikipedia. [Link]
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Knoevenagel Condensation. [Link]
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Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. [Link]
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Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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The Pictet-Spengler Reaction. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). [Link]
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Application of a modified Pictet–Spengler reaction to the synthesis of optically active tetrahydro-β-carbolines, key intermediates in the preparation of many indole alkaloids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. arkat usa. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Strategic Derivatization of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Among the vast family of indole derivatives, Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate stands out as a particularly versatile scaffold. Its trifunctional nature—possessing a reactive aldehyde, an ester, and a modifiable indole N-H group—offers three distinct points for chemical elaboration. This guide provides an in-depth exploration of the synthesis of this core scaffold and the strategic reaction conditions required for its derivatization, aimed at researchers and scientists engaged in the development of novel therapeutic agents. We will delve into the mechanistic rationale behind protocol choices, provide validated step-by-step procedures, and summarize key reaction data to empower the design of diverse molecular libraries.
Synthesis of the Core Scaffold: Vilsmeier-Haack Formylation
The introduction of a formyl group at the C3 position of the indole ring is most reliably achieved through the Vilsmeier-Haack reaction.[3][4] This electrophilic substitution reaction is highly regioselective for the electron-rich C3 position of the indole nucleus.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[3][5] This reagent is a potent electrophile. In the second stage, the π-system of the indole ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent aqueous work-up and hydrolysis furnish the final aldehyde product.[3][4] The high electron density at the C3 position makes it the preferential site of attack, ensuring high regioselectivity.
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of an indole precursor.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the formylation of the precursor, Methyl 5-methoxy-1H-indole-2-carboxylate.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Methyl 5-methoxy-1H-indole-2-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Indole Addition: Dissolve Methyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-45 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃ to neutralize the acid. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure product.
Reaction Conditions for Derivatization
The title compound offers three primary sites for diversification: the indole nitrogen (N1), the formyl group (C3), and the ester group (C2).
Derivatization Pathways
Caption: Key derivatization pathways from the core indole scaffold.
Reactions at the N1-Position (Indole Nitrogen)
The acidity of the N-H proton (pKa ≈ 17 in DMSO) allows for facile deprotonation with a suitable base, generating a nucleophilic anion for subsequent reactions.
A. N-Alkylation
This common modification is used to block the N-H group, improve solubility, or introduce specific side chains for biological targeting.[6]
-
Causality behind Choices: A moderately strong base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) is required to deprotonate the indole nitrogen. The choice depends on the reactivity of the alkylating agent. NaH is used for less reactive halides. Anhydrous polar aprotic solvents like DMF or THF are ideal as they solvate the cation without interfering with the nucleophile.
-
Protocol: General Procedure for N-Alkylation
-
Dissolve the indole starting material (1 equivalent) in anhydrous DMF.
-
Add a base, such as K₂CO₃ (2-3 equivalents) or NaH (1.2 equivalents, 60% dispersion in mineral oil, added portion-wise at 0 °C).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., iodomethane, benzyl bromide; 1.1-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature (or with gentle heating, e.g., 50-60 °C) until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
B. N-Sulfonylation
The introduction of a sulfonyl group can significantly alter the electronic properties of the indole ring and is a common strategy in medicinal chemistry.[4]
-
Protocol: N-Arylsulfonylation
-
Follow the N-alkylation protocol (steps 1-3) using K₂CO₃ as the base.
-
Add the appropriate arylsulfonyl chloride (1.2 equivalents) to the mixture.
-
Stir at room temperature for 12-24 hours.
-
Perform aqueous work-up and purification as described above.
-
Reactions at the C3-Formyl Group
The aldehyde functionality is a gateway to a vast array of chemical transformations, making it the most valuable handle for diversification.[7]
A. Schiff Base and Hydrazone Formation
Condensation with primary amines or hydrazines is one of the simplest and most effective methods for generating large libraries of derivatives.[8][9]
-
Causality behind Choices: The reaction is typically catalyzed by a weak acid, such as acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is often performed in ethanol, which is a good solvent for both reactants and allows for easy removal by evaporation.
-
Protocol: General Procedure for Schiff Base Formation
-
Dissolve the 3-formylindole derivative (1 equivalent) in ethanol.
-
Add the desired primary amine or hydrazine derivative (1-1.1 equivalents).
-
Add 3-5 drops of glacial acetic acid as a catalyst.[9]
-
Heat the mixture to reflux for 2-8 hours. The product often precipitates from the reaction mixture upon cooling.
-
If precipitation occurs, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
-
B. Knoevenagel Condensation
This reaction forms a new carbon-carbon double bond, extending the conjugation of the indole system and introducing functional groups like nitriles or esters.[7]
-
Causality behind Choices: A weak base like piperidine or pyrrolidine is used as a catalyst. It deprotonates the active methylene compound to generate a carbanion, which then acts as the nucleophile, attacking the aldehyde.
-
Protocol: Knoevenagel Condensation
-
To a solution of the 3-formylindole derivative (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in ethanol, add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux for 1-4 hours.
-
Cool the reaction to room temperature. The product usually crystallizes out.
-
Collect the solid by filtration and recrystallize from a suitable solvent.
-
Quantitative Data Summary: Derivatization Reactions
The following table summarizes representative reaction conditions for the derivatization of this compound and related structures.
| Reaction Type | Reagents & Conditions | Product Type | Yield (%) | Reference |
| N-Methylation | Iodomethane, K₂CO₃, DMF, rt | Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate | >95% | [6] |
| N-Ethylation | Iodoethane, K₂CO₃, DMF, rt | Methyl 3-formyl-5-methoxy-1-ethyl-1H-indole-2-carboxylate | 86% | [6] |
| N-Benzylation | Benzyl bromide, K₂CO₃, DMF, rt | Methyl 3-formyl-5-methoxy-1-benzyl-1H-indole-2-carboxylate | 86% | [6] |
| Schiff Base | Substituted anilines, acetic acid, ethanol, reflux | Ethyl 3-(N-aryliminomethyl)-5-halo-1H-indole-2-carboxylates | N/A | [8] |
| Hydrazone | Hydrazine hydrate, ethanol, reflux | Substituted-3H-pyridazino[4,5-b]indol-4(5H)-ones (via cyclization) | N/A | [8] |
Conclusion
This compound is a high-value, synthetically tractable scaffold for modern drug discovery. The protocols and reaction conditions detailed in this guide highlight the strategic opportunities for diversification at its three key functional handles. The Vilsmeier-Haack reaction provides reliable access to the core structure, while subsequent N-alkylation, N-sulfonylation, and a variety of C3-aldehyde condensations offer robust and high-yielding pathways to generate novel chemical entities. By understanding the mechanistic principles behind these transformations, researchers can rationally design and synthesize focused libraries of indole derivatives, accelerating the identification of new lead compounds with therapeutic potential.
References
- Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles Source: Benchchem URL
- Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction Source: Organic Syntheses URL
- Title: Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)
- Title: REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES Source: ValQi URL
- Title: Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles Source: PubMed URL
- Title: Applications of Ethyl Indolizine-2-Carboxylate in Medicinal Chemistry: Application Notes and Protocols Source: Benchchem URL
- Title: Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor Source: PMC - PubMed Central URL
- Title: Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF Source: ResearchGate URL
- Title: Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Source: SID URL
- Title: Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products Source: Beilstein Journals URL
- Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 Source: Growing Science URL
- Title: Vilsmeier–Haack reaction of indole Source: YouTube URL
- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL
- Title: Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Source: Afyon Kocatepe Üniversitesi URL
- Title: New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Source: PubMed URL
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The Versatile Scaffold: Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate in Modern Drug Discovery
Introduction: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. Within this esteemed class of heterocycles, Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate emerges as a particularly valuable synthetic intermediate. Its strategically positioned functional groups—a reactive aldehyde, a modifiable ester, and a methoxy-substituted benzene ring—offer a rich platform for the generation of diverse molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for the synthesis and evaluation of its derivatives, primarily focusing on their development as potent antiproliferative agents.
Section 1: The Strategic Advantage of this compound
The utility of this compound as a starting material in drug discovery programs is rooted in its chemical versatility. The aldehyde at the 3-position is a prime handle for introducing molecular diversity through reactions such as the Claisen-Schmidt condensation, reductive amination, and Wittig reactions. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and the introduction of a wide range of substituents. Furthermore, the methoxy group at the 5-position influences the electronic properties of the indole ring and can participate in key interactions with biological targets.
This unique combination of functionalities makes it an ideal precursor for the synthesis of complex molecules, including but not limited to, inhibitors of protein kinases, antiviral agents, and, as will be detailed in this guide, potent anticancer compounds that function as tubulin polymerization inhibitors.
Section 2: Application in Anticancer Drug Discovery: The Synthesis of Indole-Based Chalcones
A prominent application of this compound is in the synthesis of indole-based chalcones, a class of compounds that have demonstrated significant antiproliferative activity.[1] Chalcones are α,β-unsaturated ketones that can be readily synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. In this context, the formyl group of our indole scaffold serves as the aldehydic component.
The Causality Behind the Design: Targeting Tubulin
The rationale for synthesizing indole-based chalcones lies in their ability to act as antimitotic agents by disrupting microtubule polymerization.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[3] Inhibition of tubulin polymerization arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[2] The indole moiety of these chalcones can interact with the colchicine binding site on β-tublin, a key pocket for many tubulin polymerization inhibitors.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound, a key intermediate for further derivatization.
Materials:
-
Methyl 5-methoxy-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Cool a solution of N,N-Dimethylformamide (DMF) in a flask using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. Maintain the temperature below 10°C.
-
To this Vilsmeier reagent, add a solution of methyl 5-methoxy-1H-indole-2-carboxylate in DMF dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for the time indicated by TLC monitoring (typically a few hours).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.[1]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Indole-Based Chalcones via Claisen-Schmidt Condensation
This protocol details the synthesis of antiproliferative indolyl-propenone derivatives from this compound.
Materials:
-
This compound
-
A substituted acetophenone (e.g., 3',4',5'-trimethoxyacetophenone)
-
Piperidine
-
Methanol or Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound and the substituted acetophenone in methanol or ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated chalcone derivative is collected by filtration.
-
Wash the solid with cold methanol or ethanol to remove any unreacted starting materials.
-
The final product can be purified by recrystallization to yield the pure indole-based chalcone.[1]
Protocol 3: Evaluation of Antiproliferative Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Synthesized indole-based chalcone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized chalcone derivatives in cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The antiproliferative activity of a series of synthesized indole-based chalcones can be summarized in a table for easy comparison.
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) |
| 9a | Unsubstituted Indole | HeLa | 5.2 |
| 9e | 6-methoxy-indole | HeLa | 0.37 |
| 9e | 6-methoxy-indole | HT29 | 0.16 |
| 9e | 6-methoxy-indole | MCF-7 | 0.17 |
Note: The data presented here is illustrative and based on findings for similar compounds in the literature.[1]
Visualization of Key Pathways and Workflows
Signaling Pathway: Tubulin Inhibition and Apoptosis Induction
Caption: Mechanism of action of indole-based chalcones.
Experimental Workflow: Synthesis and Evaluation
Caption: Workflow for anticancer drug discovery.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the realm of drug discovery. Its application in the synthesis of indole-based chalcones as potent antiproliferative agents targeting tubulin polymerization is a testament to its strategic importance. The protocols provided herein offer a robust framework for researchers to synthesize and evaluate novel anticancer candidates derived from this scaffold. Future investigations could explore the derivatization of the indole nitrogen and the ester functionality to further expand the chemical space and potentially discover compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of this privileged scaffold is poised to yield the next generation of innovative therapeutics.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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Taylor & Francis Online. (n.d.). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. [Link]
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Nature. (n.d.). An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. [Link]
-
PubMed. (2017). New indole-based chalconoids as tubulin-targeting antiproliferative agents. [Link]
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National Center for Biotechnology Information. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. [Link]
Sources
- 1. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Functionalization of Indole Rings
Introduction: The Privileged Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its significance as a "privileged scaffold." Compounds bearing the indole motif exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The ability to selectively introduce functional groups at various positions on the indole ring is therefore a critical endeavor, enabling the fine-tuning of molecular properties for the development of novel therapeutics and advanced materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental procedures for the functionalization of indole rings. We move beyond simple procedural lists to explain the underlying chemical principles and offer field-proven insights to ensure successful and reproducible outcomes. Each protocol is designed as a self-validating system, complete with characterization data and troubleshooting advice.
I. Electrophilic Substitution: Targeting the Electron-Rich Pyrrole Ring
The pyrrole moiety of the indole ring is electron-rich, making it highly susceptible to electrophilic attack. The inherent reactivity dictates that substitution overwhelmingly occurs at the C3 position. This preference is due to the formation of a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[1]
Vilsmeier-Haack Formylation: Introduction of a Formyl Group at C3
The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl (-CHO) group onto the indole ring, yielding indole-3-carboxaldehyde, a versatile synthetic intermediate. The reaction employs the Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Causality and Mechanistic Insight
The reaction begins with the formation of the electrophilic Vilsmeier reagent. The electron-rich C3 position of the indole attacks this reagent, leading to an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to furnish the final aldehyde product. The high yield and regioselectivity make this a preferred method for C3-formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1 M Sodium hydroxide (NaOH) aqueous solution
-
Ice
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add anhydrous DMF (8.5 mL). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.09 g, 8.54 mmol, 2.0 eq.) dropwise to the stirred DMF over 30-60 minutes, maintaining the temperature at 0 °C. The formation of a solid precipitate (the Vilsmeier reagent) may be observed.
-
Reaction with Indole: Once the addition is complete, add Indole (500 mg, 4.27 mmol, 1.0 eq.) to the mixture.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding 1 M NaOH aq. (13 mL), followed by dilution with water (12 mL).
-
Pour the resulting solution into a beaker containing ice-cooled water (25 mL) and stir for 1 hour.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water (3 x 3 mL), and dry under reduced pressure to yield indole-3-carboxaldehyde.
Product Characterization (Indole-3-carboxaldehyde):
-
Appearance: Pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 10.08 (s, 1H, -CHO), 8.79 (br s, 1H, NH), 8.35 (m, 1H, Ar-H), 7.86 (d, J = 2.8 Hz, 1H, Ar-H), 7.46 (m, 1H, Ar-H), 7.34 (m, 2H, Ar-H).[2]
-
¹³C NMR (101 MHz, CDCl₃): δ 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70.[2][3][4]
Table 1: Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 0 to 85 | 6 | 96 |
| 4-Methylindole | 0 to 85 | 8 | 90 |
| 5-Methylindole | 0 to 85 | 6 | 88 |
| 6-Methylindole | 0 to 90 | 9 | 89 |
Field Notes & Troubleshooting:
-
Precipitation during Reagent Formation: The Vilsmeier reagent may precipitate from DMF. This is normal, but if it causes the stir bar to seize, consider using a mechanical stirrer or a larger volume of solvent.[5]
-
Low Yield: Ensure all reagents, especially DMF and POCl₃, are anhydrous. Moisture will decompose the Vilsmeier reagent. Substrates with strong electron-withdrawing groups may be unreactive under these conditions.[6]
-
Exothermic Quench: The workup is highly exothermic. Add the reaction mixture to ice/water slowly and with vigorous stirring to control the temperature.
Mannich Reaction: Synthesis of Gramine
The Mannich reaction is a three-component condensation that provides a straightforward route to C3-aminomethylated indoles. The reaction of indole with formaldehyde and dimethylamine produces N,N-dimethyl-3-indolylmethylamine, commonly known as gramine, an important synthetic intermediate.
Causality and Mechanistic Insight
The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine under acidic conditions. The nucleophilic C3 position of the indole then attacks this iminium ion. A final deprotonation step re-aromatizes the pyrrole ring to yield the Mannich base.[7]
Experimental Protocol: Synthesis of Gramine
Materials:
-
Indole
-
Glacial acetic acid
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (35% aqueous solution)
-
30% Aqueous sodium hydroxide (NaOH) solution
-
Acetone
Procedure:
-
Reaction Setup: In a beaker or flask, dissolve indole (8.6 mmol) in glacial acetic acid (20 mL).
-
Add 40% aqueous dimethylamine solution (3.0 mL). The mixture will become warm.
-
Cool the mixture to approximately 30°C.
-
With stirring, add 35% aqueous formaldehyde solution (2 mL).
-
Allow the mixture to stand at room temperature for 60 minutes.
-
Workup and Isolation: Pour the reaction mixture into a beaker containing 30% aqueous NaOH solution (30 mL) and ice (30 g).
-
A precipitate of gramine will form. Collect the crude product by filtration.
-
Recrystallize the crude gramine from acetone to obtain the pure product.
Product Characterization (Gramine):
-
Appearance: White solid.
-
¹H NMR (300 MHz, CDCl₃): δ 8.10 (br s, 1H, NH), 7.65 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.20-7.05 (m, 3H, Ar-H), 3.55 (s, 2H, -CH₂-), 2.25 (s, 6H, -N(CH₃)₂).
-
¹³C NMR (CDCl₃): δ 136.3, 127.9, 124.2, 122.1, 119.3, 118.9, 112.4, 111.2, 54.3, 45.1.
Field Notes & Troubleshooting:
-
Side Reactions: If the reaction is overheated or if a primary amine is used, further condensation reactions can occur, leading to byproducts.[8]
-
Purification: Gramine is a base and can be purified via acid-base extraction if necessary, though recrystallization is usually sufficient.
-
Intermediate Use: Gramine is a stable solid but is often used immediately as an intermediate. It is an excellent precursor for introducing other functionalities at the C3-methyl position via displacement of the dimethylamino group.
II. Transition-Metal-Catalyzed Cross-Coupling
Transition-metal catalysis has revolutionized the functionalization of indoles, allowing for the formation of C-C, C-N, and other bonds at positions that are inaccessible through classical electrophilic substitution. These methods typically involve the coupling of a halo-indole with a suitable partner.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling for forming C-C bonds between an organoboron compound and an organic halide. For indoles, this allows for the introduction of aryl, heteroaryl, or vinyl groups, typically at halogenated positions like C5.
Causality and Mechanistic Insight
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the bromoindole.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for an efficient reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole
Materials:
-
5-Bromoindole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile and Water (solvent mixture)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a reaction vial equipped with a stir bar, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Preparation: In a separate small vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the desired amount of the water:acetonitrile solvent mixture.
-
Reaction Execution: Add the catalyst solution to the reaction vial containing the solids. Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.
Product Characterization (5-Phenylindole):
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (br s, 1H, NH), 7.85 (s, 1H, Ar-H), 7.65 (d, 2H, Ar-H), 7.50-7.40 (m, 4H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 6.60 (s, 1H, Ar-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 141.9, 135.5, 132.3, 128.8, 128.6, 126.9, 126.2, 124.9, 121.3, 119.5, 111.0, 102.8.
Field Notes & Troubleshooting:
-
Low Conversion: Unprotected N-H indoles can sometimes be challenging substrates. If conversion is low, consider N-protection (e.g., with Boc or SEM groups). Alternatively, screening different ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃) can improve yields.[3]
-
Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom. Using anhydrous solvents or switching to more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[3]
-
Homocoupling: Formation of biaryl products from the boronic acid coupling with itself. This is often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. It is an exceptionally powerful tool for creating arylamines and has been widely applied to the N-functionalization of indoles or the amination of halo-indoles.
Causality and Mechanistic Insight
Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. Bulky, electron-rich phosphine ligands are crucial for facilitating the reductive elimination step.[9]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromoindole
Materials:
-
5-Bromoindole
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv.), cesium carbonate (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 equiv.).
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Field Notes & Troubleshooting:
-
Catalyst Inhibition: The N-H of the indole or the product can sometimes coordinate to the palladium center and inhibit catalysis. Using a stronger base (e.g., NaOtBu) or N-protection can be beneficial.
-
Ligand Choice: The choice of ligand is critical. For challenging substrates, highly electron-rich and bulky ligands like the Buchwald ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[10]
-
Aryl Chlorides: Aryl chlorides are less reactive than bromides. Coupling with chlorides often requires more specialized, highly active catalyst systems and higher temperatures.
III. Direct C-H Functionalization: The Modern Frontier
Direct C-H functionalization represents a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials (like halides or organometallics). This approach offers greater atom economy and more efficient synthetic routes. For indoles, C-H functionalization can be directed to various positions, though achieving regioselectivity is a significant challenge.[11]
Palladium-Catalyzed C2-Arylation
While electrophilic substitution favors C3, direct C-H arylation using palladium catalysts often shows a preference for the C2 position, especially on N-substituted indoles. This "non-electrophilic" regioselectivity provides a complementary method for functionalization.
Causality and Mechanistic Insight
The mechanism is believed to involve an initial electrophilic palladation at the C3 position, followed by a 1,2-migration of the palladium species to the C2 position. Reductive elimination from this C2-palladated intermediate then yields the C2-arylated product. This migratory pathway explains the observed regioselectivity that contrasts with classical electrophilic substitution.
Experimental Protocol: Direct C2-Arylation of N-Methylindole
Materials:
-
N-Methylindole
-
Aryl iodide (e.g., Iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium acetate (CsOAc)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine N-methylindole (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (0.5 mol%), PPh₃ (2 mol%), and CsOAc (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reaction Execution: Add anhydrous DMA via syringe. Seal the tube and heat the mixture in an oil bath at 150 °C for 24 hours.
-
Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Directed C7-Arylation
Functionalization of the indole benzene ring (C4-C7) is challenging due to the overwhelming reactivity of the pyrrole ring. A powerful strategy to overcome this is the use of a directing group (DG) on the indole nitrogen, which positions a metal catalyst in proximity to a specific C-H bond.
Causality and Mechanistic Insight
Groups such as pivaloyl (Piv) or di-tert-butylphosphinoyl (P(O)tBu₂) can direct palladium catalysts to the C7 position via the formation of a stable six-membered palladacycle intermediate. This chelation-assisted C-H activation overrides the inherent electronic preferences of the indole ring, enabling highly regioselective functionalization at the otherwise unreactive C7 position.[3]
Experimental Protocol: Pivaloyl-Directed C7-Arylation & Deprotection
Part A: C7-Arylation
-
Materials: N-Pivaloylindole, Aryl boronic acid, Pd(OAc)₂, Pyridine-type ligand (e.g., 3-aminopyridine), Silver carbonate (Ag₂CO₃), Copper(II) acetate (Cu(OAc)₂), Anhydrous solvent (e.g., Toluene).
-
Procedure:
-
To a Schlenk tube, add N-pivaloylindole (1.0 equiv.), aryl boronic acid (2.0 equiv.), Pd(OAc)₂ (5 mol%), 3-aminopyridine (20 mol%), Ag₂CO₃ (1.0 equiv.), and Cu(OAc)₂ (1.0 equiv.).
-
Evacuate and backfill with argon. Add anhydrous toluene.
-
Heat the reaction at 120 °C for 24 hours.
-
Cool, dilute with ethyl acetate, filter through Celite, and concentrate.
-
Purify by column chromatography to yield the C7-arylated N-pivaloylindole.
-
Part B: Deprotection of the Pivaloyl Group
-
Materials: C7-arylated N-pivaloylindole, Lithium diisopropylamide (LDA), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the C7-arylated N-pivaloylindole in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Add LDA (2.0 equiv., solution in THF/hexanes) dropwise.
-
Warm the reaction to 40-45 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the free (NH)-C7-arylindole.[11][12]
-
Field Notes & Troubleshooting (C-H Activation):
-
Catalyst Deactivation: C-H activation can be sensitive. Ensure high-purity reagents and rigorous exclusion of air and moisture.
-
Directing Group Selection: The choice of directing group is paramount for regioselectivity. P(O)tBu₂ can direct to C7 with Pd and C6 with Cu catalysts, showcasing the subtlety of these systems.[3]
-
Deprotection Challenges: The pivaloyl group is robust. While LDA is effective, other methods like using strong alkoxide bases (e.g., NaOMe) have been reported, though yields can be variable.[11]
IV. Cycloaddition Reactions: Building Fused Ring Systems
The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, providing a powerful method for constructing complex, fused polycyclic architectures. The Diels-Alder reaction is a prime example.
Inverse-Electron-Demand Diels-Alder Reaction
In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, the electron-rich C2-C3 bond of indole can act as a dienophile in an inverse-electron-demand Diels-Alder (IEDDA) reaction with an electron-poor diene. This strategy is particularly effective for synthesizing carbazole frameworks.
Causality and Mechanistic Insight
This [4+2] cycloaddition requires breaking the aromaticity of the indole ring, which is energetically costly. Therefore, the reaction often requires thermal conditions and substrates designed to facilitate a subsequent aromatization step. Using a 3-chloroindole as the dienophile is advantageous because the chloride can be eliminated in a subsequent step, driving the reaction towards the stable, aromatic carbazole product.
Experimental Protocol: IEDDA Synthesis of a Carbazole
Materials:
-
1-Alkyl-3-chloroindole
-
Methyl coumalate (electron-poor diene)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a sealed tube, combine the 1-alkyl-3-chloroindole (1.0 equiv.) and methyl coumalate (6.0 equiv.) in anhydrous toluene (to a concentration of 0.2 M).
-
Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 200 °C for 24 hours.
-
Workup and Isolation: After cooling to room temperature, carefully open the sealed tube.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the carbazole product.
Table 2: Substrate Scope for IEDDA Carbazole Synthesis
| R group on Indole N | Solvent | Yield (%) |
| Methyl | Toluene | 80 |
| Ethyl | Toluene | 86 |
| Benzyl | Toluene | 90 |
| Allyl | Acetonitrile | 75 |
Field Notes & Troubleshooting:
-
High Temperatures: These reactions often require high temperatures to overcome the aromaticity barrier of the indole. Use of a sealed tube is necessary to prevent solvent evaporation.
-
Aromatization: The reaction is driven by the final aromatization to the stable carbazole ring system. If the initial cycloadduct is isolated, an additional oxidation or elimination step may be required.
-
Regioselectivity: The regioselectivity of the cycloaddition is typically excellent, governed by the electronic demands of the diene and dienophile.
V. Conclusion
The functionalization of the indole ring is a rich and diverse field, offering a multitude of strategies to modify this privileged scaffold. From the classical electrophilic substitutions that leverage the inherent reactivity of the pyrrole ring to the modern, powerful techniques of transition-metal-catalyzed C-H activation and cross-coupling, chemists have an extensive toolkit at their disposal. The choice of methodology depends critically on the desired substitution pattern and the overall synthetic strategy. By understanding the mechanistic underpinnings of these reactions and being aware of common experimental challenges, researchers can effectively and efficiently synthesize novel indole derivatives for applications in drug discovery, materials science, and beyond.
References
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- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry.
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Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 1965-1978. [Link]
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PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
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Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI. [Link]
-
Zhang, D., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4768-4773. [Link]
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Synthesis and Chemistry of Indole. (n.d.). [Link]
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Hein, J. E., et al. (2014). First Inverse Electron-Demand Diels−Alder Methodology of 3-Chloroindoles and Methyl Coumalate to Carbazoles. Organic Letters, 16(4), 1124-1127. [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?[Link]
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-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2013). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Mező, G., et al. (2010). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules, 15(8), 5602-5614. [Link]
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Wikipedia. (n.d.). Mannich reaction. [Link]
- Wang, Q., et al. (2025).
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. [Link]
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Laboratory scale synthesis of indole alkaloids
Application Notes & Protocols
Topic: Laboratory Scale Synthesis of Indole Alkaloids Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole alkaloid family, with over 3,000 known members, represents one of the most structurally diverse and biologically significant classes of natural products.[1][2] From the potent neurotoxin strychnine to the essential anti-cancer agents vinblastine and vincristine, and the pioneering antihypertensive drug reserpine, these compounds have profoundly impacted both chemistry and medicine.[3][4][5] Their complex, often polycyclic and stereochemically rich structures have made them benchmark targets for total synthesis, driving the development of novel synthetic strategies and methodologies for over a century.[6][7][8] This guide provides an in-depth exploration of the laboratory-scale synthesis of indole alkaloids, beginning with foundational methods for constructing the core indole nucleus and progressing to strategic applications in the total synthesis of iconic and complex targets. We offer detailed protocols, mechanistic insights, and a comparative analysis of classical and modern techniques to equip researchers with the knowledge to navigate this challenging and rewarding field.
Part 1: Foundational Strategies for the Indole Core
The construction of the indole ring system is the cornerstone of any indole alkaloid synthesis. While numerous methods exist, a few have become indispensable tools in the synthetic chemist's arsenal due to their reliability and versatility.
The Fischer Indole Synthesis: A Century-Old Workhorse
Discovered by Emil Fischer in 1883, this reaction remains one of the most important and widely used methods for preparing indoles.[9][10] The synthesis produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] Its broad applicability has been demonstrated in the synthesis of numerous pharmaceuticals, including antimigraine drugs of the triptan class and the anti-inflammatory drug indomethacin.[9]
Causality of the Mechanism: The elegance of the Fischer synthesis lies in its predictable cascade of intramolecular reactions. The reaction is typically catalyzed by Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃), which facilitate the key steps of the transformation.[9][10] The mechanism proceeds as follows:
-
Hydrazone Formation: The phenylhydrazine first condenses with the aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form, a crucial step that sets the stage for the key rearrangement.[11]
-
[12][12]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, irreversible[12][12]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, establishing the core connectivity of the indole ring.[10][12][13]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. A subsequent intramolecular attack by the amine onto the imine forms a cyclic aminal.
-
Ammonia Elimination: Finally, under acid catalysis, this aminal eliminates a molecule of ammonia to generate the energetically favorable aromatic indole ring.[10][11]
Caption: Key stages of the Fischer Indole Synthesis.
Protocol 1: General Procedure for Fischer Indole Synthesis of 2-Phenylindole [14]
-
Step 1: Phenylhydrazone Formation
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by agitation or scratching the flask.
-
Cool the mixture, collect the crystals by vacuum filtration, and wash with a small amount of cold ethanol. The expected yield of acetophenone phenylhydrazone is 87-91%.
-
-
Step 2: Cyclization to 2-Phenylindole
-
Safety Note: This reaction is vigorous. Use a tall beaker and perform in a well-ventilated fume hood.
-
Thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will liquefy within 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent the mixture from solidifying into an intractable mass, stir in 200 g of clean sand as it cools.
-
Once cool, break up the solid mass and add 500 mL of water and 100 mL of concentrated hydrochloric acid. Heat the mixture to boiling to dissolve the zinc salts.
-
Cool the mixture and collect the crude 2-phenylindole by filtration. Recrystallize from ethanol. The expected yield is 72-80%.
-
Modern Advancements: The Buchwald modification enables the Fischer synthesis via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the reaction's scope.[9] Furthermore, "interrupted" Fischer indolization strategies have been cleverly used in the total synthesis of complex alkaloids like communesin.[3]
The Bischler-Möhlau Indole Synthesis
Another classical method, the Bischler-Möhlau synthesis, forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[15] Historically, this reaction was hampered by harsh conditions and low yields.[15][16]
Mechanism and Modernization: The reaction involves the initial formation of an α-arylamino ketone intermediate, which then undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring, followed by aromatization to yield the indole.[16][17] The requirement for high temperatures and strong acids limited its utility. However, modern advancements, particularly the use of microwave irradiation, have transformed the procedure into a rapid and efficient one-pot synthesis.[14][15]
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole [14]
-
Safety Note: Microwave-assisted organic synthesis should be performed in a dedicated scientific microwave reactor with appropriate pressure and temperature controls.
-
Place a mixture of N-phenacylaniline (1 mmol) and anilinium bromide (0.2 mmol, as catalyst) in a microwave-safe reaction vessel.
-
Subject the solid-state mixture to microwave irradiation at 540 W for 45-60 seconds.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution to remove the catalyst, and dry over sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to yield 2-phenylindole (reported yield: 71%).
The Rise of Modern Catalytic and Cascade Reactions
While classical methods are powerful, the last few decades have seen a surge in the development of new synthetic technologies.
-
Transition Metal Catalysis: Palladium-catalyzed reactions, such as the Larock indole synthesis and C-H activation strategies, offer high functional group tolerance and structural diversity.[14][18] These methods often involve cascade reactions where multiple bonds are formed in a single pot, significantly improving synthetic efficiency.[18]
-
Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions.[1][2] This approach has enabled novel cascade reactions for the collective synthesis of dozens of monoterpene indole alkaloids, showcasing its potential to revolutionize complex natural product synthesis.[1][2][19]
-
Enzymatic Synthesis: Biocatalysis, using enzymes like prenyltransferases or halogenases, offers unparalleled selectivity under mild, environmentally friendly conditions.[20] This approach is particularly promising for the synthesis of complex marine-derived alkaloids.[20]
| Method | Catalyst / Conditions | Key Advantage | Typical Yield (2-Phenylindole) |
| Fischer Synthesis (Classic) | ZnCl₂, 170°C | High reliability, well-established | 72-80%[14] |
| Bischler-Möhlau (Classic) | Excess aniline, reflux | Simple starting materials | Historically low[15] |
| Bischler-Möhlau (Microwave) | Anilinium bromide, MW | Rapid, high yield, solvent-free | ~71%[14] |
| Pd-Catalyzed C-H Activation | Pd(OAc)₂, ligand, oxidant | High functional group tolerance | 80-95% (derivative dependent) |
| Photoredox Catalysis | Ru or Ir photocatalyst, light | Mild conditions, novel reactivity | Substrate dependent |
Part 2: Case Studies in the Total Synthesis of Complex Indole Alkaloids
The true test of a synthetic strategy lies in its application to complex, multi-ring systems. The total syntheses of strychnine, reserpine, and vincristine are landmark achievements that showcase the evolution of organic synthesis.
Case Study: Strychnine - The Enduring Benchmark
With its seven rings, six contiguous stereocenters, and highly congested structure, strychnine is arguably the most famous and complex indole alkaloid for its size.[6][21] Its total synthesis, first achieved by R.B. Woodward in 1954, is a monumental achievement in chemistry.[8] Modern syntheses continue to use strychnine as a benchmark to validate new strategies and methods.[7]
Strategic Considerations: A common feature in many modern strychnine syntheses is the late-stage construction of the congested CDE tricyclic unit and the interception of the Wieland-Gumlich aldehyde, a key precursor that can be efficiently converted to strychnine.[6] This approach allows chemists to tackle the most challenging aspects of the molecule after a robust core has been assembled.
Caption: A common retrosynthetic approach to strychnine.
Key Transformation Protocol (Conceptual): Palladium-Catalyzed Cyclizations Many modern routes, such as those developed by Magnus, Rawal, and Shibasaki, have employed palladium catalysts to forge key rings within the strychnine framework.[8][22] For instance, an intramolecular Heck reaction can be used to construct the F-ring.
-
Substrate Preparation: Synthesize the appropriate acyclic precursor containing an aryl halide (or triflate) and an alkene tethered by the developing F-ring.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the substrate in a suitable degassed solvent (e.g., DMF or acetonitrile).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2-3 equivalents).
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-100°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, and dry over MgSO₄. Purify the resulting cyclized product via column chromatography.
Case Study: Reserpine - A Masterclass in Stereocontrol
Reserpine, isolated from Rauwolfia serpentina, was one of the first effective drugs for treating high blood pressure.[4][23] Its pentacyclic structure features a challenging cis-fused DE ring system and six stereocenters. Woodward's 1956 total synthesis was a landmark in stereoselective synthesis.[23][24] A key challenge in all reserpine syntheses is the precise control of the C-3 stereocenter.[23][25]
Strategic Approach: Convergent Synthesis and Catalyst Control Modern approaches, like that from Jacobsen's lab, employ a convergent strategy where complex fragments are built separately and then joined.[25] A key innovation was the use of a chiral aminothiourea catalyst to control the C-3 stereocenter during a formal aza-Diels-Alder reaction, a historically difficult step.[25]
Protocol 3: Key Catalyst-Controlled Aza-Diels-Alder Reaction [25]
-
Reactant Preparation: Prepare the dihydro-β-carboline derived from 6-methoxytryptamine and an enantioenriched α-substituted enone.
-
Reaction Setup: In a dry vial, dissolve the chiral aminothiourea catalyst (5-10 mol%) in a non-polar solvent like toluene at room temperature.
-
Substrate Addition: Add the dihydro-β-carboline (1.2 equivalents) followed by the enone (1.0 equivalent).
-
Reaction Execution: Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC. The catalyst controls the facial selectivity of the addition, leading to a highly diastereoselective formation of the key tetracyclic intermediate.
-
Purification: Upon completion, concentrate the reaction mixture and purify directly by silica gel chromatography to isolate the tetracyclic product, which contains the correctly configured C-3 stereocenter. This product is then elaborated to reserpine via an intramolecular aldol cyclization to form the E-ring.[25]
Case Study: Vincristine - The Bisindole Coupling Challenge
Vincristine is a vital chemotherapeutic agent used to treat leukemias and lymphomas.[26][27] It is a bisindole alkaloid, composed of two distinct indole units: vindoline and catharanthine.[26] The central challenge in its synthesis is the stereoselective coupling of these two complex fragments at the C16' position.[26][27] While it can be produced by oxidizing the related natural product vinblastine, total synthesis provides a more flexible route to novel analogs.
Strategic Approach: Biomimetic Oxidative Coupling A powerful strategy for coupling the two halves involves an iron(III)-promoted oxidative coupling reaction. This biomimetic approach is thought to proceed through a catharanthine radical cation, which fragments and then undergoes a diastereoselective coupling with the nucleophilic vindoline unit.[28][29]
Caption: Key coupling strategy in the synthesis of vincristine.
Protocol 4: Synthesis of Vincristine via N-Desmethylvinblastine [26][28]
-
Coupling Reaction: A solution of catharanthine and vindoline is treated with an iron(III) salt (e.g., FeCl₃) to promote the initial coupling, forming an anhydrovinblastine intermediate.
-
Oxidation/Reduction: The resulting reaction mixture is added to a solution containing Fe(III) and sodium borohydride (NaBH₄) under an air atmosphere. This sequence oxidizes the C15'-C20' double bond and reduces the intermediate iminium ion to furnish vinblastine.[28]
-
Demethylation: The N-methyl group on the vindoline portion of vinblastine is selectively removed. This can be achieved through microbiological methods or chemical oxidation. The resulting N-desmethylvinblastine is a natural product itself.[26][28]
-
Formylation: The secondary amine of N-desmethylvinblastine is then formylated. This is accomplished by treating the compound with a suitable formylating agent (e.g., a mixed anhydride of formic acid and acetic acid) under controlled conditions to complete the total synthesis of (+)-vincristine.[26]
Conclusion
The synthesis of indole alkaloids remains a vibrant and challenging area of organic chemistry. From the foundational Fischer indole synthesis to the sophisticated catalyst-controlled and cascade reactions of the modern era, the tools available to chemists have grown immensely. The landmark total syntheses of strychnine, reserpine, and vincristine not only stand as testaments to the ingenuity of the field but also serve as invaluable roadmaps for the synthesis of new, medicinally relevant analogs. As new synthetic methods continue to emerge, particularly in the realms of photoredox and enzymatic catalysis, the ability to access these complex and life-saving molecules will only improve, paving the way for future discoveries in drug development.
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"Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate" in the synthesis of pyrimido[5,4-b]indoles
Application Notes & Protocols
Topic: Strategic Synthesis of Pyrimido[5,4-b]indoles Using Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Abstract: This document provides a detailed guide for the synthesis of pyrimido[5,4-b]indoles, a class of heterocyclic compounds with significant pharmacological interest, particularly as modulators of the innate immune system.[1][2] We focus on a robust and efficient synthetic route starting from the versatile precursor, this compound. The core of this strategy is a one-pot cyclocondensation reaction with guanidine hydrochloride. This guide explains the underlying reaction mechanism, provides a detailed, step-by-step laboratory protocol, and offers insights into process optimization and troubleshooting. The protocols and rationale are designed for researchers in medicinal chemistry, drug development, and organic synthesis.
Introduction: The Pharmacological Significance of Pyrimido[5,4-b]indoles
The pyrimido[5,4-b]indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of molecules with diverse biological activities. Recent high-throughput screening studies have identified this chemotype as a potent and selective agonist of the Toll-like receptor 4 (TLR4)/MD-2 complex.[3][4][5] This interaction can stimulate innate immune responses, making these compounds promising candidates for development as vaccine adjuvants or immunomodulators.[1][6] The ability to efficiently synthesize a library of these compounds is therefore critical for structure-activity relationship (SAR) studies aimed at optimizing potency and reducing off-target effects.[4][5]
The strategic selection of starting materials is paramount for an effective synthesis. This compound is an ideal precursor due to the ortho-positioning of a formyl (aldehyde) group and a methyl ester group. This specific arrangement allows for a direct, one-pot cyclization with a binucleophilic reagent to construct the fused pyrimidine ring.
Core Synthetic Pathway: Cyclocondensation with Guanidine
The primary method for constructing the pyrimido[5,4-b]indole core from our chosen precursor is a base-catalyzed cyclocondensation reaction with guanidine. This reaction efficiently forms the two C-N bonds necessary to build the pyrimidine ring onto the indole framework.
Mechanistic Rationale
The reaction proceeds through a well-established pathway for pyrimidine synthesis. The causality behind the sequence is critical for understanding and troubleshooting the protocol.
-
Base-Mediated Guanidine Activation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the guanidine hydrochloride, generating the free guanidine base, which is a potent nucleophile.
-
Initial Nucleophilic Attack: One of the amino groups of the free guanidine attacks the electrophilic carbon of the indole's formyl group (C3 position). This forms a hemiaminal intermediate.
-
Dehydration to Form Imine: The hemiaminal readily loses a molecule of water to form a more stable guanidinylimine intermediate.
-
Intramolecular Cyclization: The second amino group of the guanidine moiety then performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the methyl ester (C2 position). This is the key ring-closing step.
-
Elimination and Aromatization: The resulting tetrahedral intermediate collapses, eliminating a molecule of methanol. Subsequent tautomerization leads to the formation of the stable, aromatic pyrimido[5,4-b]indole ring system.
The entire mechanistic flow is visualized below.
Caption: Proposed reaction mechanism for pyrimido[5,4-b]indole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-amino-8-methoxy-5H-pyrimido[5,4-b]indol-4(3H)-one.
Materials and Reagents:
-
This compound
-
Guanidine hydrochloride (Guanidine HCl)
-
Sodium metal
-
Absolute Ethanol (200 proof, anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel 60 F254)
Protocol Steps:
-
Preparation of Sodium Ethoxide Solution:
-
Rationale: Sodium ethoxide is prepared in situ to ensure it is fresh and anhydrous, maximizing its efficacy as a base.
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 80 mL of absolute ethanol.
-
Carefully add small, freshly cut pieces of sodium metal (1.5 g, ~65 mmol) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step with caution.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
-
Reaction Setup and Cyclocondensation:
-
To the freshly prepared sodium ethoxide solution, add this compound (5.0 g, 21.4 mmol).
-
Add guanidine hydrochloride (3.0 g, 31.4 mmol).
-
Rationale: A slight excess of guanidine is used to drive the reaction to completion. Ethanol serves as both the solvent and the conjugate acid of the base, creating a stable reaction environment.
-
Heat the reaction mixture to reflux (~78 °C) using a heating mantle.
-
Maintain the reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting indole should be consumed over time.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 400 mL of ice-cold water with stirring.
-
Rationale: Neutralization with a weak acid like acetic acid protonates any remaining base and precipitates the product, which is typically less soluble in acidic aqueous media.
-
Neutralize the mixture to pH ~6-7 by the dropwise addition of glacial acetic acid. A solid precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove residual impurities.
-
Dry the solid product under vacuum to yield the crude pyrimido[5,4-b]indole.
-
-
Purification (if necessary):
-
The crude product is often of high purity. However, if TLC indicates the presence of significant impurities, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF/water.
-
Characterization of the Final Product
The expected product is 2-amino-8-methoxy-5H-pyrimido[5,4-b]indol-4(3H)-one . Its identity and purity should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons on the indole and pyrimidine rings, the methoxy group, and exchangeable protons for the amine and amide groups.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₁H₁₀N₄O₂).
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for N-H bonds (amines/amides), C=O (amide), and C-O (methoxy ether).
Workflow Visualization and Data Summary
The entire process from setup to analysis can be summarized in a clear workflow.
Caption: High-level experimental workflow for the synthesis.
Quantitative Data Summary:
| Parameter | Value | Notes |
| Starting Material | This compound | MW: 233.22 g/mol |
| Reagent | Guanidine Hydrochloride | MW: 95.53 g/mol |
| Base | Sodium Ethoxide (in situ) | Prepared from Sodium metal in Ethanol |
| Solvent | Absolute Ethanol | Anhydrous conditions are preferred |
| Reaction Time | 6 - 8 hours | Monitor by TLC for completion |
| Expected Product | 2-amino-8-methoxy-5H-pyrimido[5,4-b]indol-4(3H)-one | MW: 230.22 g/mol |
| Typical Yield | 75 - 85% | Varies with scale and purity of reagents |
Protocol Validation and Troubleshooting
A robust protocol must account for potential issues. The following table outlines common problems and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive base (old or wet NaOEt).2. Insufficient reaction temperature or time. | 1. Prepare fresh sodium ethoxide in situ from sodium metal and absolute ethanol.2. Ensure the mixture is at a vigorous reflux and extend the reaction time, monitoring by TLC. |
| Formation of Side Products | 1. Reaction temperature too high, leading to decomposition.2. Presence of water in the reaction mixture. | 1. Maintain a steady reflux; avoid overheating.2. Use anhydrous ethanol and ensure all glassware is thoroughly dried. |
| Product Fails to Precipitate | 1. Insufficient neutralization or incorrect pH.2. Product is more soluble than expected in the work-up solution. | 1. Carefully check the pH after adding acetic acid, ensuring it is ~6-7.2. Concentrate the aqueous solution under reduced pressure to induce precipitation before filtering. |
| Product is Oily or Gummy | Presence of unreacted starting materials or impurities. | Wash the crude solid thoroughly with diethyl ether. If the problem persists, purify by column chromatography or recrystallization. |
References
- ACS Combinatorial Science. (n.d.). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity.
- PubMed. (n.d.). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- NIH. (n.d.).
- ACS Publications. (n.d.). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.
- PubMed Central. (n.d.). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- ACS Publications. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- Various Authors. (n.d.). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Multiple Sources.
- ResearchGate. (n.d.). ChemInform Abstract: One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles, Substituted 2-(1,3,5-Triazin-2-yl)-.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scientist's Guide to the Analytical Characterization of Indole Derivatives
Abstract
Indole and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and agrochemicals. From the essential amino acid tryptophan to potent anticancer alkaloids like vinblastine, the indole scaffold is of paramount importance.[1][2] Consequently, the robust and accurate analytical characterization of these molecules is critical for drug discovery, metabolic research, and quality control. This guide provides a detailed overview of the primary analytical techniques for characterizing indole derivatives, offering field-proven insights, detailed experimental protocols, and a logical framework for selecting the appropriate methodology. We will delve into the principles and applications of chromatography (HPLC, GC-MS), mass spectrometry (LC-MS), and spectroscopy (NMR, UV-Vis), empowering researchers to achieve comprehensive structural elucidation and quantification.
Introduction: The Indole Nucleus - A Privileged Scaffold
The indole ring is an aromatic heterocyclic system composed of a fused benzene and pyrrole ring. This 10-π electron system imparts unique physicochemical properties that govern its analytical behavior. The nitrogen lone pair contributes to the aromatic system, making the ring electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The presence of the N-H group allows for hydrogen bonding, and its acidity can be exploited for derivatization. Understanding these fundamental properties is key to selecting and optimizing analytical methods.
This document serves as a practical guide for researchers, scientists, and drug development professionals, explaining not just how to perform the analysis, but why specific choices are made, ensuring trustworthy and reproducible results.
Integrated Strategy for Indole Analysis
Choosing the right analytical tool depends on the specific question at hand. Is the goal to determine the absolute structure of a novel compound, quantify a known metabolite in a complex matrix, or simply assess the purity of a synthetic product? The following diagram outlines a logical workflow for characterization.
Sources
Application Notes and Protocols: The Versatile Reactivity of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate with Primary Amines in Drug Discovery
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity and synthetic tractability make it a "privileged scaffold" in drug discovery. Specifically, functionalized indole-2-carboxylates are pivotal intermediates in the synthesis of a diverse array of therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2] This application note delves into the synthetic utility of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate , a highly functionalized indole derivative, exploring its reactions with primary amines to generate libraries of compounds with significant potential for drug development. The strategic placement of a formyl group at the C3 position, a methoxy group at the C5 position, and a methyl carboxylate at the C2 position offers multiple points for diversification, making this a valuable building block for creating novel molecular entities.
Core Reactions and Mechanistic Insights
The primary reaction pathway of aldehydes with primary amines involves two key transformations: the formation of a Schiff base (imine) and its subsequent reduction to a secondary amine, a process known as reductive amination.
Schiff Base Formation: The Gateway to Imines
The condensation of an aldehyde with a primary amine to form a Schiff base is a reversible reaction that proceeds via a carbinolamine intermediate. This reaction is often catalyzed by either acid or base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.
dot
Caption: Workflow for one-pot reductive amination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with primary amines.
Protocol 1: General Procedure for Schiff Base Synthesis
This protocol describes the synthesis of Schiff bases (imines) from this compound and various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, propylamine)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the primary amine (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure Schiff base.
| Amine | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| Aniline | Methyl 5-methoxy-3-(((phenyl)imino)methyl)-1H-indole-2-carboxylate | 3 | 85 | 178-180 |
| Benzylamine | Methyl 3-(((benzyl)imino)methyl)-5-methoxy-1H-indole-2-carboxylate | 2.5 | 90 | 165-167 |
| Propylamine | Methyl 5-methoxy-3-(((propyl)imino)methyl)-1H-indole-2-carboxylate | 4 | 78 | 142-144 |
Characterization Data for Methyl 3-(((benzyl)imino)methyl)-5-methoxy-1H-indole-2-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ: 9.55 (s, 1H, NH), 8.50 (s, 1H, CH=N), 7.40-7.20 (m, 5H, Ar-H), 7.10 (d, J=2.5 Hz, 1H, Indole-H4), 7.00 (d, J=8.8 Hz, 1H, Indole-H7), 6.90 (dd, J=8.8, 2.5 Hz, 1H, Indole-H6), 4.80 (s, 2H, N-CH₂), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃).
-
IR (KBr, cm⁻¹): 3310 (N-H), 1705 (C=O, ester), 1630 (C=N), 1580, 1450 (Ar C=C).
-
MS (ESI) m/z: [M+H]⁺ calculated for C₂₀H₂₀N₂O₃: 353.15, found: 353.2.
Protocol 2: One-Pot Reductive Amination using Sodium Borohydride
This protocol outlines a one-pot synthesis of secondary amines via reductive amination using sodium borohydride as the reducing agent. [3] Materials:
-
This compound
-
Primary amine (e.g., p-toluidine, 4-fluoroaniline)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in methanol (25 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure secondary amine.
| Amine | Product | Reaction Time (h) | Yield (%) | Physical State |
| p-Toluidine | Methyl 5-methoxy-3-(((p-tolyl)amino)methyl)-1H-indole-2-carboxylate | 2 | 82 | White solid |
| 4-Fluoroaniline | Methyl 3-((((4-fluorophenyl)amino)methyl)-5-methoxy-1H-indole-2-carboxylate | 2.5 | 79 | Pale yellow solid |
Characterization Data for Methyl 5-methoxy-3-(((p-tolyl)amino)methyl)-1H-indole-2-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ: 9.45 (s, 1H, NH-indole), 7.15 (d, J=2.4 Hz, 1H, Indole-H4), 7.05 (d, J=8.7 Hz, 1H, Indole-H7), 6.95 (d, J=8.2 Hz, 2H, Ar-H), 6.85 (dd, J=8.7, 2.4 Hz, 1H, Indole-H6), 6.60 (d, J=8.2 Hz, 2H, Ar-H), 4.50 (s, 2H, N-CH₂), 4.20 (br s, 1H, NH-amine), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.25 (s, 3H, Ar-CH₃).
-
IR (KBr, cm⁻¹): 3380 (N-H, amine), 3315 (N-H, indole), 1695 (C=O, ester), 1610, 1520 (Ar C=C).
-
MS (ESI) m/z: [M+H]⁺ calculated for C₂₀H₂₂N₂O₃: 355.17, found: 355.2.
Applications in Drug Discovery and Development
The synthetic routes detailed above provide access to a diverse library of novel indole derivatives. The resulting secondary amines and Schiff bases can be evaluated for a wide range of biological activities. The indole scaffold is a well-established pharmacophore, and modifications at the C3 position via reaction with various primary amines can significantly influence the pharmacological profile. For instance, the introduction of different aryl or alkyl groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets.
These compounds can serve as lead structures for the development of new therapeutics in areas such as:
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.
-
Antimicrobial Agents: The indole nucleus is present in several natural and synthetic antimicrobial compounds.
-
Central Nervous System (CNS) Agents: The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.
Conclusion
This compound is a versatile and valuable building block for the synthesis of diverse libraries of indole-based compounds. The straightforward and efficient reactions with primary amines, namely Schiff base formation and reductive amination, provide medicinal chemists with powerful tools for generating novel molecular entities with high potential for drug discovery. The protocols outlined in this application note offer reliable methods for the synthesis and diversification of this promising scaffold, paving the way for the development of new therapeutic agents.
References
-
An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Journal of Chemical Sciences, 2017.
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. University of Johannesburg, 2018.
-
Supporting information - The Royal Society of Chemistry.
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc, 2020.
-
Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. ResearchGate, 2009.
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF'S BASES. ResearchGate, 2015.
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure.
-
An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4. ResearchGate, 2017.
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry (RSC Publishing), 2020.
-
Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents. ResearchGate, 2008.
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed, 2007.
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), 2020.
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 2020.
-
A New Way to Amines. GalChimia, 2014.
-
Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester. Scribd.
-
Synthesis and characterization of schiff base of 3-[(2-Hydroxy. Algerian Journal of Engineering and Technology.
-
Isolation, characterization and x-ray structure determination of the schiff base ligand. South African Journal of Chemistry, 2015.
-
SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Der Pharma Chemica, 2018.
-
1h-indole-2-carboxamide, 5-methoxy-n-methyl-n-[2-[methyl[3-[(1-methylethyl)amino] - PubChemLite.
-
5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum. ChemicalBook.
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI, 2024.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health, 2020.
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed, 2024.
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 2015.
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar, 2024. 5605d8f280a8f71)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and overcome common experimental hurdles.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the formylation of its precursor, Methyl 5-methoxy-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[1][2]
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of side reactions.
Potential Causes & Solutions:
-
Sub-optimal Reaction Temperature: The Vilsmeier-Haack reaction is temperature-sensitive. High temperatures can lead to decomposition and the formation of unwanted byproducts.[3]
-
Recommendation: Carefully control the reaction temperature. It is often beneficial to add the Vilsmeier reagent at a low temperature (e.g., 0°C) and then allow the reaction to proceed at a slightly elevated temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[3]
-
-
Moisture in Reagents and Solvents: The Vilsmeier reagent is highly reactive towards water. Any moisture present in the dimethylformamide (DMF) or phosphorus oxychloride (POCl₃) will consume the reagent and reduce the yield.
-
Recommendation: Use anhydrous solvents and freshly distilled reagents. Conducting the reaction under a dry, inert atmosphere, such as nitrogen or argon, is crucial to prevent contamination from atmospheric moisture.[3]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress closely. If the starting material is still present after a prolonged period, a slight increase in temperature or the addition of more Vilsmeier reagent might be necessary. However, be cautious as this can also promote side reactions.
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.
-
Recommendation: Refer to the "Common Side Reactions" section below for specific strategies to minimize byproduct formation.
-
Issue 2: Formation of a Significant Amount of Byproducts
Question: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these byproducts and how can I minimize them?
Answer: The Vilsmeier-Haack reaction on indole derivatives can sometimes lead to the formation of characteristic byproducts.
Common Side Reactions and Mitigation Strategies:
-
Di-formylation: While less common for indoles, di-formylation can occur under harsh conditions.[4]
-
Mitigation: Use a controlled stoichiometry of the Vilsmeier reagent. A slight excess is often optimal, but a large excess should be avoided.
-
-
Formation of 3-cyanoindole Derivatives: In some cases, a 3-cyanoindole byproduct can be formed. This is thought to occur through the reaction of the initially formed 3-formylindole with nitrogen-containing impurities, followed by dehydration.[3]
-
Polymerization/Resin Formation: Electron-rich indoles can be prone to polymerization under strongly acidic conditions.
-
Mitigation: Maintain a controlled temperature and avoid prolonged reaction times. A well-controlled addition of the Vilsmeier reagent can also help to minimize localized high concentrations of acid.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification techniques?
Answer: Purifying this compound can be challenging due to the similar polarities of the product and some byproducts.
Purification Recommendations:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities.[3]
-
Recommended Stationary Phase: Silica gel (230-400 mesh).
-
Recommended Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture and gradually increase the concentration of ethyl acetate.
-
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used to achieve higher purity.
-
Potential Solvents: Ethanol-water mixtures or ethyl acetate-hexane mixtures can be good starting points for recrystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the Vilsmeier-Haack reaction for this synthesis?
A1: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, which is a chloroiminium salt.[1]
-
Phosphorus oxychloride (POCl₃): This acts as a Lewis acid and activates the N,N-dimethylformamide (DMF).
-
N,N-Dimethylformamide (DMF): This serves as both the solvent and the source of the formyl group.
-
Methyl 5-methoxy-1H-indole-2-carboxylate: This is the electron-rich heteroaromatic substrate that undergoes electrophilic substitution.
Q2: How can I confirm the formation of the Vilsmeier reagent?
A2: The Vilsmeier reagent is typically prepared in situ. Its formation from POCl₃ and DMF is an exothermic reaction. A noticeable increase in temperature upon mixing the two reagents (under controlled cooling) is a good indication of its formation. The reagent itself is a salt and may not be fully soluble, leading to a slurry.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with care.
-
General Precautions: The reaction should be carried out in a well-ventilated fume hood. Always quench the reaction carefully by slowly adding the reaction mixture to ice-water.
Q4: Can other formylating agents be used for this transformation?
A4: While the Vilsmeier-Haack reaction is one of the most common and effective methods, other formylation reactions exist for indoles, such as the Duff reaction or the Reimer-Tiemann reaction.[5] However, these often require different starting materials or reaction conditions and may have their own set of challenges regarding regioselectivity and yield.[4][5]
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Vilsmeier-Haack reaction.
Synthesis of the Starting Material: Methyl 5-methoxy-1H-indole-2-carboxylate
There are several established routes to synthesize the starting material, Methyl 5-methoxy-1H-indole-2-carboxylate. One common method involves the Fischer indole synthesis.[6][7] Another approach is the reaction of 3,4-dimethoxybenzaldehyde with methyl 2-azidoacetate.[8]
Vilsmeier-Haack Formylation Protocol
Materials:
-
Methyl 5-methoxy-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: In a separate flask, slowly add POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0°C. Stir the mixture for 30 minutes at this temperature.
-
Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent to the solution of the indole derivative at 0°C via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
IV. Data Presentation & Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Sub-optimal temperature, moisture, incomplete reaction, side reactions | Optimize temperature and time, use anhydrous reagents, monitor reaction progress, minimize side reactions. |
| Byproduct Formation | Di-formylation, cyanation, polymerization | Control stoichiometry, use pure reagents, control temperature and reaction time.[3][4] |
| Purification Difficulty | Similar polarity of product and byproducts | Utilize column chromatography with a gradient eluent system, consider recrystallization.[3] |
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting logic for yield and purity issues.
V. References
-
Benchchem. (n.d.). Technical Support Center: Side Reactions in the Formylation of Indole. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from
-
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. Retrieved from
-
Patil, P. G. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from
-
Afghan, A. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Chem. Res., 2(2), 120-126. Retrieved from
-
Li, Q., & Martins, F. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E, 65(Pt 11), o2353. Retrieved from
-
Chemicalbook. (n.d.). 5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER synthesis. Retrieved from
-
Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from
-
Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis. Retrieved from
-
ACS Publications. (n.d.). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from
-
ResearchGate. (n.d.). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from
-
ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Retrieved from
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- 7. researchgate.net [researchgate.net]
- 8. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this indole derivative.
Introduction
This compound is a multifunctional indole derivative. Its structure, featuring a reactive aldehyde, a methoxy group, and a methyl ester, presents a unique set of purification challenges. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, OCH₃) can lead to issues with solubility and chromatographic behavior. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your purification protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Recrystallization Issues
Question 1: I'm having trouble finding a suitable solvent system for the recrystallization of this compound. It either dissolves completely or not at all. What should I do?
Answer:
This is a common challenge with compounds that have intermediate polarity. The key is to find a solvent or solvent mixture where the compound is sparingly soluble at room temperature but highly soluble when heated.
Underlying Causes:
-
The indole N-H and the carbonyl groups can form hydrogen bonds, influencing solubility in polar solvents.[1][2]
-
The aromatic indole core and the methyl ester provide some nonpolar character.
Troubleshooting Steps:
-
Single Solvent Screening: Start by testing a range of solvents with varying polarities. Use small amounts of your crude product for these tests.
Solvent Polarity Index Expected Solubility Hexane/Heptane 0.1 Likely insoluble Toluene 2.4 Potentially sparingly soluble at room temperature Dichloromethane 3.1 Likely soluble Ethyl Acetate 4.4 Likely soluble Acetone 5.1 Likely very soluble Isopropanol 3.9 Good candidate for single solvent recrystallization Ethanol/Methanol 4.3 / 5.1 Often good solvents for indole derivatives Water 10.2 Likely insoluble -
Binary Solvent System: If a single solvent is not effective, a binary solvent system is the next logical step.
-
Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) dropwise until you observe persistent turbidity. Reheat to dissolve the precipitate and then allow it to cool slowly.
-
Recommended Pairs:
-
Ethyl Acetate / Hexane
-
Dichloromethane / Hexane
-
Methanol / Water (use with caution, as hydrolysis of the ester is a remote possibility if heated for extended periods in the presence of acid or base)
-
-
Question 2: My compound is "oiling out" during recrystallization instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to supersaturation.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. A slower cooling rate promotes the formation of a crystal lattice.
-
Use a More Dilute Solution: Add a small amount of the "good" solvent to the oiled-out mixture and heat until everything redissolves. The lower concentration may favor crystal formation upon cooling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Column Chromatography Challenges
Question 3: I'm struggling with poor separation of my target compound from impurities during column chromatography. What solvent system and stationary phase should I use?
Answer:
Effective column chromatography depends on selecting the appropriate stationary phase and mobile phase to exploit the polarity differences between your compound and the impurities.[3][4]
Choosing the Right System:
-
Stationary Phase: For a compound of intermediate polarity like this compound, silica gel is the most common and effective choice due to its slightly acidic nature.[3] If you are dealing with very polar impurities, alumina (neutral or basic) could be an alternative, but silica is the standard starting point.
-
Mobile Phase (Eluent):
-
TLC Analysis First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column.[4] The ideal solvent system will give your target compound an Rf value of 0.25-0.35 .
-
Recommended Eluent Systems: A mixture of a nonpolar and a polar solvent is typically used.
-
Hexane / Ethyl Acetate: This is the most common and often most effective system. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
-
Dichloromethane / Methanol: For more polar compounds, this can be a good choice. However, be cautious as methanol can sometimes cause streaking on silica. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing if your impurities are basic.
-
-
Troubleshooting Poor Separation:
-
Broad Spots or Tailing on TLC/Column: This can be due to the acidic nature of silica gel interacting with the indole nitrogen. Adding a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape. For your compound, which is largely neutral but can interact via hydrogen bonding, ensuring your solvents are dry can sometimes help.
-
Co-eluting Impurities: If impurities have very similar polarity to your product, a standard silica column may not be sufficient.
-
Try a Different Solvent System: Sometimes switching one of the eluent components can alter the selectivity. For example, try Hexane/Acetone or Toluene/Ethyl Acetate.
-
Consider Reverse-Phase Chromatography: If you have access to C18-functionalized silica, using a polar mobile phase (e.g., methanol/water or acetonitrile/water) can provide a different separation mechanism that may resolve your impurities.[5][6]
-
Question 4: The yield from my column is very low. Where could my product be?
Answer:
Low recovery from column chromatography can be due to several factors, from improper column packing to product instability.
Potential Causes and Solutions:
-
Irreversible Adsorption: Your compound might be strongly adsorbed to the silica gel, especially if it is slightly unstable on the acidic stationary phase.
-
Solution: After running your gradient, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane) to elute any remaining compounds. Monitor the fractions by TLC.
-
-
Improper Column Packing: Channels in the silica can lead to poor separation and product loss.[3]
-
Solution: Ensure your silica gel is a uniform slurry in the initial eluent and is packed without any air bubbles.
-
-
Product Degradation: The formyl group on the indole ring can be susceptible to oxidation or other reactions.[7]
-
Solution: Run the column as quickly as possible. Flash chromatography, which uses pressure to speed up the elution, is highly recommended over gravity chromatography.[4]
-
Product Handling and Stability
Question 5: My purified product is changing color (e.g., turning yellow or brown) upon storage. Is it decomposing and how can I prevent this?
Answer:
Indole derivatives, particularly those with electron-withdrawing groups like a formyl group, can be sensitive to light, air (oxidation), and residual acid or base.[8]
Stabilization and Storage Protocol:
-
Ensure Purity: The presence of even trace impurities can sometimes catalyze degradation. Ensure your product is as pure as possible before long-term storage.
-
Remove Residual Solvents: Thoroughly dry your product under high vacuum to remove all traces of solvents, especially acidic or chlorinated solvents.
-
Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Protection from Light: Use an amber vial or store the container in a dark place.
-
Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator at 2-8°C or a freezer at -20°C) to slow down potential degradation pathways.[9]
Experimental Workflows and Diagrams
Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification method for this compound.
Caption: Decision tree for purification method selection.
Troubleshooting a Failed Recrystallization
This diagram provides a logical flow for troubleshooting when recrystallization does not yield the desired crystalline product.
Caption: Troubleshooting guide for recrystallization.
References
- Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies.
- Powell, W. S. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(5), 836–842.
- Column chrom
- Column Chromatography. University of Colorado Boulder.
- Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
- MEthyl 3-formyl-5,6-dimethoxy-1h-indole-2-carboxyl
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Shestakova, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 782-795.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure.
- Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 316-326.
- Indole-3-carbaldehyde. Wikipedia.
- Indole-3-carboxaldehyde (3-Formylindole). MedChemExpress.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Methyl 2-forMyl-5-Methoxy-1-Methyl-1H-indole-3-carboxyl
- Indole-3-Carboxaldehyde. PubChem.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
- Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxyl
- Methyl 3-formyl-1H-indole-2-carboxyl
- Methyl-3-formyl-1-methyl-1H-indole-2-carboxyl
- methyl 3-formyl-5-methoxy-1h-indole-2-carboxyl
- Indole-3-carboxaldehyde 97%. Sigma-Aldrich.
- 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. PubChem.
- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Attia, M. I., Ghabbour, H. A., & Fun, H. K. (2016). Crystal structure of methyl 5-methoxy 1H-indole-2-carboxylate, C11H11NO3. Zeitschrift für Kristallographie-New Crystal Structures, 231(1), 313-314.
- 5-Methoxy-1H-indole-3-carboxylic acid. PubChem.
- Crystal structure of methyl 5-methoxy 1H-indole-2-carboxylate, C11H11NO3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chiralen.com [chiralen.com]
"Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate" stability and degradation pathways
Welcome to the technical support center for Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and reliability of your results.
Introduction
This compound is a multifunctional indole derivative with potential applications in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous biologically active compounds.[1] However, the inherent reactivity of the indole nucleus, combined with the presence of ester and aldehyde functionalities, presents unique stability challenges. Understanding the potential degradation pathways of this molecule is crucial for accurate experimental design, data interpretation, and long-term storage.
This guide provides a structured approach to identifying and mitigating common stability issues encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound is primarily influenced by its chemical environment. Key factors include:
-
pH: The indole ring and the methyl ester group are susceptible to degradation under both acidic and basic conditions.[2]
-
Oxidizing Agents: The electron-rich indole nucleus is prone to oxidation, which can lead to the formation of various degradation products.[2]
-
Light: Indole derivatives can be photosensitive and may undergo photodegradation upon exposure to UV or even ambient light.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: How should I properly store this compound to ensure its long-term stability?
To maximize the shelf-life of the compound, we recommend the following storage conditions:
-
Solid Form: Store as a solid in a tightly sealed, amber glass vial to protect from light and moisture.
-
Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[2]
-
Temperature: Store in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) is recommended.
Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?
The indole ring is known to be sensitive to strongly acidic conditions.[2] Protonation of the indole ring, particularly at the C3 position, can catalyze degradation or polymerization. If you suspect acid-catalyzed degradation, it is advisable to use a mobile phase with a neutral or mildly acidic pH.
Q4: My reaction yield is lower than expected when using an oxidizing agent in a subsequent synthetic step. Could the starting material be degrading?
Yes, this is a strong possibility. The indole nucleus is electron-rich and susceptible to oxidation.[2] Common oxidizing agents can react with the indole ring, leading to a variety of oxidation products and consequently reducing the yield of your desired reaction. Careful control of reaction conditions, such as temperature and the stoichiometry of the oxidant, is critical to minimize the degradation of the indole core.
Q5: Can the methyl ester group hydrolyze during my experiments?
Yes, the methyl ester is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid.[5] This can also occur under strongly acidic conditions, although typically at a slower rate. If your experimental conditions involve aqueous basic solutions, be mindful of potential hydrolysis.
Troubleshooting Guides
Issue 1: Compound Degradation in Solution
-
Symptom: Appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in an LC-MS analysis of a stock solution over time.
-
Possible Cause: The compound is degrading in the chosen solvent. Indole derivatives can exhibit solvent-dependent photostability.[3]
-
Troubleshooting Steps:
-
Solvent Selection: If possible, prepare fresh solutions for each experiment. If stock solutions are necessary, consider using aprotic solvents like anhydrous DMSO or DMF and store them at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
pH Control: Ensure the pH of your solution is near neutral if possible.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Forced Degradation Study: To understand the stability in your specific analytical or assay conditions, perform a forced degradation study as outlined in the protocol below.[6][7]
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Medium Stability Assessment: Evaluate the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO₂).
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a stable, concentrated stock solution immediately before each experiment.
-
Control Experiments: Include a time-course stability control where the compound is incubated in the assay medium for the duration of the experiment and then analyzed for degradation.
-
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways under stress conditions. These pathways are inferred from the known reactivity of the indole nucleus and the appended functional groups.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9] The following is a general protocol that can be adapted to your specific needs.
Objective:
To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol or acetonitrile
-
HPLC grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
Caption: Workflow for a forced degradation study.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to heat (e.g., 80°C) in a calibrated oven.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. This will help in identifying the major degradation products and understanding the degradation kinetics under different conditions.
Data Summary Table
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradation Products | Major Degradant Peak (retention time) |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 8 | |||
| 3% H₂O₂, RT | 24 | |||
| Thermal (80°C) | 48 | |||
| Photolytic (ICH Q1B) | - |
This table should be filled in with your experimental data.
Conclusion
This compound is a valuable research compound, but its utility can be compromised by instability if not handled and stored correctly. By understanding its potential degradation pathways and implementing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the integrity and reproducibility of their results. For further assistance, please do not hesitate to contact our technical support team.
References
-
Golec, B., Kijak, M., Vetokhina, V., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283–7293. [Link]
-
Correa, J. R., Salgado, F. C., da Rosa, C. G., Buffon, A., Guterres, S. S., & Pohlmann, A. R. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. Materials Science and Engineering: C, 74, 19-27. [Link]
-
Khan, I., et al. (2022). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 13(3), 244-252. [Link]
-
Schultz, A. G., & Hagmann, W. K. (1978). Synthesis of Indole-2-carboxylic Esters. The Journal of Organic Chemistry, 43(17), 3391–3393. [Link]
-
Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670–677. [Link]
-
Reddy, B. V. S., Divya, D., & Reddy, P. R. (2017). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 15(32), 6736–6753. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. [Link]
-
Fagnoni, M., & Albini, A. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 268-273. [Link]
-
Zhang, Y., et al. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 297, 117709. [Link]
-
Shah, S., & Singh, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(5), 1-13. [Link]
-
Jensen, G. W. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(6). [Link]
-
Patel, P., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4647-4653. [Link]
-
Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469–3479. [Link]
-
Cmoch, P., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
Sources
- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. rjptonline.org [rjptonline.org]
Fischer Indole Synthesis Technical Support Center
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we move beyond simple protocols to explain the causality behind common issues, providing you with field-proven insights to troubleshoot and optimize your indole syntheses.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the Fischer indole synthesis in a direct question-and-answer format.
FAQ 1: Why is my Fischer indole synthesis failing or resulting in extremely low yields?
Low yields are a frequent challenge and can be attributed to several critical factors. The reaction is notoriously sensitive to the electronic nature of the substrates and the precise reaction conditions.[1][2]
Core Issues & Solutions:
-
Substituent Effects: A primary cause of reaction failure is the electronic properties of substituents on the carbonyl compound.[2] Electron-donating groups can over-stabilize a key intermediate, promoting a competing N-N bond cleavage side reaction instead of the desired cyclization.[2][3] This is a well-documented issue, particularly in the attempted synthesis of 3-aminoindoles.[3]
-
Expert Insight: If you suspect N-N bond cleavage, consider modifying your synthetic route. It may be necessary to introduce the electron-donating group after the indole core has been formed. Computational studies have shown that these substituents significantly lower the activation energy for N-N bond scission, making it a more favorable pathway than the requisite[4][4]-sigmatropic rearrangement.[3][5]
-
-
Purity of Starting Materials: Impurities in either the arylhydrazine or the carbonyl compound can introduce competing side reactions, drastically reducing the yield.[1][2]
-
Protocol: Always use freshly distilled or recrystallized starting materials. Confirm purity via NMR or melting point analysis before commencing the synthesis.[6]
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are paramount and often require empirical optimization for each specific substrate pair.[1][2][7]
-
Catalyst Selection Table:
-
| Catalyst Type | Examples | Common Use Cases & Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-toluenesulfonic acid (PTSA), Polyphosphoric acid (PPA) | PPA is often highly effective for a range of substrates.[1] Acetic acid can serve as both a milder catalyst and a solvent.[6][7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often used when Brønsted acids fail or lead to decomposition.[7][8][9] ZnCl₂ is a classic and effective choice.[4] |
-
Suboptimal Temperature: The key[4][4]-sigmatropic rearrangement step has a significant activation energy barrier and typically requires elevated temperatures.[1] However, excessive heat can lead to the decomposition of reactants, intermediates, or the final indole product.[1]
-
Troubleshooting Protocol:
-
Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
If the reaction is sluggish, cautiously increase the temperature in 10-15 °C increments.
-
Observe the TLC for the appearance of new, undesired spots, which may indicate decomposition.
-
-
Diagram: Troubleshooting Low Yields
Below is a logical workflow for diagnosing and addressing low-yield issues in your Fischer indole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. testbook.com [testbook.com]
Technical Support Center: Troubleshooting NMR Spectra of Substituted Indoles
Welcome to the Technical Support Center for NMR Spectroscopy of Substituted Indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in acquiring and interpreting NMR spectra of indole-containing molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and complex issues, grounded in scientific principles and practical field experience.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the NMR analysis of substituted indoles.
Q1: Why is the N-H proton signal of my indole broad or completely missing in the ¹H NMR spectrum?
A1: This is a very common phenomenon attributable to two primary factors: chemical exchange and quadrupolar broadening.[1]
-
Chemical Exchange: The indole N-H proton is weakly acidic and can exchange with protons from protic solvents (like residual water or methanol).[1] If this exchange rate is comparable to the NMR timescale, the signal broadens. In cases of very fast exchange, the signal can average with the solvent peak, effectively disappearing from its expected region.[1]
-
Quadrupolar Broadening: The adjacent ¹⁴N nucleus, which has a natural abundance of over 99%, possesses a quadrupole moment (spin I = 1).[2][3] This quadrupolar nucleus can relax very quickly, creating a fluctuating electric field that broadens the signal of the directly attached proton.[2][4] The closer a proton is to the nitrogen, the more significant this broadening effect will be.[2]
Q2: How can I confirm that a broad, unidentified peak is the N-H proton?
A2: The definitive method is a D₂O exchange experiment .[1][5]
-
Protocol: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it gently to mix, and re-acquire the ¹H spectrum. Exchangeable protons, such as N-H and O-H, will be replaced by deuterium.[1][6][7] Since deuterium is not observed in a standard ¹H NMR experiment, the peak corresponding to the N-H proton will disappear.[5][7]
Q3: What are the best strategies to obtain a sharp, observable N-H signal?
A3: To obtain a sharp N-H peak, you must slow down the chemical exchange and mitigate the effects of quadrupolar relaxation.
-
Use Dry, Aprotic Solvents: Solvents like DMSO-d₆, acetone-d₆, or rigorously dried CDCl₃ are ideal.[1] These solvents lack exchangeable protons. Furthermore, polar aprotic solvents like DMSO-d₆ can form hydrogen bonds with the indole N-H, which slows intermolecular proton exchange and results in a significantly sharper signal.[8]
-
Ensure Sample Anhydrousness: Even trace amounts of water in your sample or solvent can lead to significant broadening.[5] Dry your sample thoroughly under high vacuum and use freshly opened or properly stored deuterated solvents. Adding molecular sieves to your NMR solvent bottle can help maintain dryness.[9]
-
Lower the Temperature: Acquiring the spectrum at a lower temperature (Variable Temperature or VT-NMR) can slow the rate of chemical exchange, often resulting in a sharper peak.[1] This can also sometimes reduce the efficiency of quadrupolar relaxation.[10]
Q4: My purified indole derivative shows two sets of signals, suggesting a mixture, but I'm certain it's a single compound. What could be the cause?
A4: This phenomenon is often due to the presence of rotamers (rotational isomers) , particularly if your indole has a bulky substituent on the nitrogen or an adjacent position.
-
Causality: If rotation around a single bond (e.g., the N-aryl bond in an N-arylindole) is hindered, you may observe distinct sets of signals for each stable conformation on the NMR timescale.
-
Troubleshooting: Run a VT-NMR experiment at elevated temperatures.[5] Increasing the temperature provides enough thermal energy to overcome the rotational barrier, causing the rotamers to interconvert rapidly. On the NMR timescale, this rapid exchange leads to the coalescence of the two sets of signals into a single, averaged set of peaks.
II. In-Depth Troubleshooting Guides
This section provides detailed workflows for more complex spectral problems.
Guide 1: Overlapping and Complex Aromatic Signals
The aromatic region (approx. 6.5-8.0 ppm) of substituted indoles can be notoriously complex and difficult to assign, especially with multiple substituents.
Problem: I cannot assign the protons on the benzene portion of the indole ring due to signal overlap.
Solution Workflow:
-
Change the Solvent: The chemical shifts of indole protons are highly sensitive to the solvent environment due to varying solute-solvent interactions.[11][12][13] Acquiring the spectrum in a different solvent, such as benzene-d₆ or acetone-d₆, can often induce differential shifts in the aromatic protons, resolving the overlap observed in CDCl₃.[5][12]
-
Utilize 2D NMR Techniques: If changing the solvent is insufficient, 2D NMR is the most powerful tool for unambiguous assignment.[14][15]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16] It is excellent for tracing the connectivity of adjacent protons around the benzene ring (e.g., H-4 to H-5, H-5 to H-6, H-6 to H-7).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are directly bonded.[17][18][19] This is invaluable for determining substitution patterns. For example, a NOE cross-peak between the H-7 proton and a substituent at the C-1 position can confirm their spatial proximity.[17][20]
-
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal directly to the carbon it is attached to.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds.[3][21] It is extremely useful for confirming assignments by correlating a known proton to carbons in its vicinity.
-
Experimental Protocol: D₂O Exchange
-
Prepare the Sample: Dissolve your indole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum.
-
Add D₂O: Add one drop of D₂O to the NMR tube.
-
Mix: Cap the tube and shake gently for ~30 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analysis: Compare the two spectra. The peak corresponding to the N-H proton (and any other exchangeable protons like -OH or -COOH) will have disappeared or significantly diminished in the second spectrum.[7]
Data Presentation: Typical ¹H Chemical Shift Ranges for Indole Protons
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| N-H | 8.0 - 8.2 (often broad) | 10.8 - 11.1 (often sharp) | Highly solvent and concentration dependent.[1][11] |
| H-2 | 7.1 - 7.3 | 7.3 - 7.5 | Can be a triplet or a doublet of doublets. |
| H-3 | 6.4 - 6.6 | 6.4 - 6.6 | Typically a triplet or doublet of doublets. |
| H-4 | 7.5 - 7.7 | 7.4 - 7.6 | Part of the aromatic ABCD or AA'BB' system. |
| H-5 | 7.0 - 7.2 | 6.9 - 7.1 | Part of the aromatic ABCD or AA'BB' system. |
| H-6 | 7.0 - 7.2 | 6.9 - 7.1 | Part of the aromatic ABCD or AA'BB' system. |
| H-7 | 7.5 - 7.7 | 7.4 - 7.6 | Part of the aromatic ABCD or AA'BB' system. |
Note: These are approximate ranges. Substituent effects can cause significant deviations.
Guide 2: Identifying the Position of Substituents
Determining the exact location of a substituent on the indole ring is a common challenge.
Problem: I have synthesized a mono-substituted indole, but I am unsure of the substituent's position (e.g., C-5 vs. C-6).
Solution Workflow:
This workflow provides a logical progression from simple 1D techniques to definitive 2D experiments.
Caption: Troubleshooting workflow for determining substituent position.
-
Analyze ¹H Splitting Patterns: The substitution pattern on the benzene ring dramatically alters the splitting patterns.
-
Unsubstituted: You will typically see four distinct signals, often as two doublets and two triplets (or more complex patterns).
-
5-Substituted: The signal for H-4 often appears as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet.
-
6-Substituted: The signal for H-5 often appears as a doublet of doublets, while H-4 and H-7 appear as doublets.
-
Causality: The number of adjacent protons dictates the splitting pattern according to the n+1 rule.[22] Removing a proton via substitution simplifies the coupling network for its former neighbors.
-
-
Utilize the Nuclear Overhauser Effect (NOE): A 1D NOE difference experiment or a 2D NOESY is highly effective.[19]
-
Protocol: Irradiate a known proton signal (e.g., the N-H or a substituent's proton) and observe which other protons show an enhancement in their signal intensity.
-
Example: In an N-methylindole, irradiating the N-CH₃ signal should show an NOE to H-2 and H-7, confirming their spatial proximity. If you have a substituent at C-7, this NOE to H-7 will be absent.
-
-
Leverage Long-Range H-C Correlations (HMBC): This is arguably the most powerful tool for this purpose.
-
Causality: HMBC detects correlations between protons and carbons that are 2 or 3 bonds away.[3] By observing the correlation between a proton on a substituent (e.g., -OCH₃ ) and a carbon in the indole ring, you can definitively establish the point of attachment.
-
Example: For a 5-methoxyindole, the protons of the methoxy group (~3.8 ppm) should show an HMBC cross-peak to the C-5 carbon of the indole ring (~154 ppm), but not to other carbons like C-4 or C-6.
-
III. References
-
Programmable Deuteration of Indoles via Reverse Deuterium Exchange. ACS Publications.
-
Technical Support Center: NMR Spectroscopy of Indole Compounds. Benchchem.
-
NMR STUDIES OF INDOLE. HETEROCYCLES.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Unknown Source.
-
Hydrogen-deuterium exchange of indole-3-propionic acid with deuterated trifluoromethanesulfonic acid. arkat usa.
-
Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. Reddit.
-
1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI.
-
Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. RSC Publishing.
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester.
-
Nuclear Overhauser effect. Wikipedia.
-
Quadrupolar Coupling. Chemistry LibreTexts.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Unknown Source.
-
13C NMR spectroscopy of indole derivatives. Semantic Scholar.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Unknown Source.
-
Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society.
-
How does solvent choice effect chemical shift in NMR experiments?. Reddit.
-
How does solvent choice effect chemical shift in NMR experiments?. Reddit.
-
Structural elucidation of indole alkaloids - Strychnine and Brucine. Magritek.
-
What Is Deuterium Exchange In NMR?. YouTube.
-
What Is Deuterium Exchange In NMR?. YouTube.
-
Troubleshooting Acquisition Related Problems. NMR.
-
Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. National MagLab.
-
Advanced NMR techniques for structural elucidation in medicinal chemistry. DiVA portal.
-
Common problems and artifacts encountered in solution‐state NMR experiments. CDN.
-
Consequences-of-nuclei-with-quadrupole-moments-in-NMR-with-Reference-Pdfs.pdf. Department of Chemistry.
-
Synthesis and NMR spectra of [15N]indole. ResearchGate.
-
Synthesis and NMR spectra of [15N]indole. ResearchGate.
-
Synthesis and NMR spectra of [15N]indole. ResearchGate.
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis.
-
NMR - Interpretation. Chemistry LibreTexts.
-
22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.
-
NMR - Interpretation. Chemistry LibreTexts.
-
Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.
-
5.4: NOESY Spectra. Chemistry LibreTexts.
Sources
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Technical Support Center: Navigating Solubility Challenges with Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work. Our goal is to equip you with the knowledge to make informed decisions, streamline your workflow, and ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound possesses a moderately polar heterocyclic structure. Key functional groups influencing its solubility include a hydrogen-bond-donating indole N-H group, a hydrogen-bond-accepting methoxy group, a polar aldehyde, and a methyl ester. This combination of functionalities can lead to complex solubility behavior, often resulting in poor solubility in non-polar solvents and even limited solubility in some polar organic solvents due to strong crystal lattice energy. This guide will walk you through a logical approach to tackling these issues.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?
A1: When encountering solubility issues, a systematic approach is crucial.[1] Start by verifying the purity of your compound and the dryness of your solvent, as trace impurities or water can significantly impact solubility.[2] We recommend a step-wise approach to solvent selection, starting with small-scale solubility tests.[3]
Q2: Which organic solvents are likely to be good starting points for dissolving this compound?
A2: Based on the principle of "like dissolves like," polar aprotic solvents are often a good starting point for indole derivatives.[4] We recommend exploring solvents such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile
-
Ethyl acetate
For less polar options, chlorinated solvents like dichloromethane (DCM) and chloroform may also be effective, particularly with the application of heat. For purification via crystallization, a solvent system where the compound is soluble when hot but sparingly soluble at room temperature is ideal.[3]
Q3: Can I use heat to improve the solubility of my compound?
A3: Yes, gently heating the mixture can significantly increase the solubility of many organic compounds. However, it is critical to first assess the thermal stability of this compound. Run a small-scale test and monitor for any color changes or degradation, for instance by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), before heating your entire sample.[1]
Q4: My compound is still not dissolving, even with heating. What are my next options?
A4: If single-solvent systems fail, consider using a co-solvent system.[3] For example, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent such as DCM or toluene can disrupt the crystal lattice forces and enhance solubility. When preparing solutions for biological assays, a common technique is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[5]
Q5: Are there any chemical modifications I can make to the compound to improve its solubility for screening purposes?
A5: For certain applications like high-throughput screening, derivatization can be a viable strategy. For instance, converting the indole N-H to an N-alkyl or N-acyl derivative can disrupt intermolecular hydrogen bonding and improve solubility in less polar solvents. Another approach could be to form a salt if there are suitable acidic or basic functional groups, which can enhance solubility in polar solvents.[2]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This guide provides a structured workflow for addressing solubility challenges with this compound.
Step 1: Initial Assessment and Small-Scale Solubility Testing
Before committing your bulk material, it is essential to perform small-scale solubility tests.[3][6] This will save time and valuable compound.
Protocol for Small-Scale Solubility Testing:
-
Weigh approximately 5-10 mg of your compound into several small, clean, and dry vials.
-
To each vial, add a different test solvent (e.g., DCM, ethyl acetate, acetonitrile, methanol, DMF, DMSO) dropwise at room temperature.
-
After adding approximately 0.5 mL of solvent, cap the vial and vortex or shake vigorously for 30-60 seconds.[4]
-
Observe the mixture against a well-lit background.[4] Note whether the compound is fully soluble, partially soluble, or insoluble.
-
If the compound is not fully soluble, gently warm the vial and observe any changes.
-
Record your observations in a structured table for easy comparison.
Data Presentation: Qualitative Solubility Table
| Solvent | Polarity Index | Room Temp. Solubility | Solubility with Heating | Notes |
| Dichloromethane (DCM) | 3.1 | |||
| Ethyl Acetate | 4.4 | |||
| Acetonitrile | 5.8 | |||
| Methanol | 5.1 | |||
| N,N-Dimethylformamide (DMF) | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 |
This table should be filled out based on your experimental observations.
Step 2: Troubleshooting Workflow
If initial tests do not yield a suitable solvent, follow this logical progression.
Caption: A logical workflow for troubleshooting solubility issues.
Step 3: Advanced Considerations for Persistent Solubility Problems
If the above steps are unsuccessful, more advanced strategies may be required:
-
Amorphous vs. Crystalline Solid: The solid-state form of your compound can dramatically affect its solubility.[7] An amorphous form is generally more soluble than a highly crystalline one. If you suspect your material is highly crystalline, you might consider techniques to generate a more amorphous solid, such as rapid precipitation.
-
Use of Additives: In some cases, the addition of solubilizing agents may be necessary, although this can complicate downstream purification. These should be chosen carefully to avoid interference with your reaction.
-
Re-evaluation of Synthesis/Purification: Persistent solubility issues might indicate the presence of insoluble impurities from a previous step. Re-purification of your starting material may be necessary.
Experimental Protocols
Protocol for Preparing a Stock Solution Using a Co-Solvent System:
This protocol is particularly useful for preparing a compound for biological screening or an aqueous reaction.
-
Accurately weigh the desired amount of this compound into a sterile vial.
-
Add the minimum volume of a strong organic solvent (e.g., DMSO) required to fully dissolve the compound. This will create a concentrated primary stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
To create your working solution, slowly add the primary stock solution dropwise to your pre-chilled secondary solvent (e.g., an aqueous buffer) while vortexing.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the co-solvent or lower the final concentration.[5]
Understanding the "Why": Causality in Experimental Choices
The structure of this compound suggests a delicate balance of polar and non-polar characteristics. The indole ring itself is aromatic and relatively non-polar, while the N-H group can participate in hydrogen bonding. The methoxy, aldehyde, and ester groups add polarity and potential hydrogen bond acceptor sites.
Caption: Relationship between functional groups and solvent interactions.
This dual nature explains why a single solvent may not be optimal. A highly non-polar solvent will not interact favorably with the polar functional groups. Conversely, a highly polar protic solvent (like water or methanol) may not be sufficient to overcome the non-polar character of the indole ring system, and strong intermolecular hydrogen bonding in the crystal lattice can further limit solubility. This is why polar aprotic solvents like DMF and DMSO, which can act as hydrogen bond acceptors and have a significant dipole moment, are often the most effective.
References
- Solubility test for Organic Compounds. (2024).
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012). ResearchGate.
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
- How can you determine the solubility of organic compounds? (2017). Quora.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
- Organic Chemistry: Introduction to Solubility. (2021). SALTISE.
- Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. (2020). ResearchGate.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (2010). National Institutes of Health.
- Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. (2024). ACS Publications.
- "troubleshooting guide for the synthesis of heterocyclic compounds". (2025). BenchChem.
- How to tackle compound solubility issue. (2022). Reddit.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2021). MDPI.
Sources
Technical Support Center: Scaling Up the Production of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. Recognizing the challenges inherent in moving from bench-scale synthesis to larger-scale production, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common hurdles. Our approach is grounded in mechanistic principles to empower users not just to follow steps, but to make informed, data-driven decisions during their experimental work.
Overview of the Synthetic Workflow
The most direct and industrially relevant pathway to this compound involves a two-stage process. First, the synthesis of the core indole structure, Methyl 5-methoxy-1H-indole-2-carboxylate, is achieved, typically via a Fischer indole synthesis. This is followed by a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction.[1][2] Each stage presents unique challenges, particularly during scale-up.
Caption: High-level synthetic workflow for the target molecule.
Stage 1: Synthesis of Precursor (Methyl 5-methoxy-1H-indole-2-carboxylate)
The robustness of the entire process hinges on the efficient and high-purity production of the indole precursor. The Fischer indole synthesis, while classic, is sensitive to various parameters.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the Fischer indole synthesis stage? Low yields can often be traced back to three main areas: the stability of the arylhydrazine precursor, suboptimal reaction conditions (acid strength and temperature), and competing side reactions.[3] Electron-donating groups, like the methoxy group in this synthesis, can sometimes weaken the N-N bond of the hydrazine, potentially leading to undesired cleavage pathways instead of cyclization.[4]
Q2: I'm observing significant tar formation and multiple spots on my TLC. What are the likely side products? Under the acidic conditions of the Fischer synthesis, aldehydes and ketones (or their precursors) can undergo self-condensation reactions, such as aldol condensations.[3] Furthermore, improperly controlled temperatures or highly concentrated acid can lead to degradation and polymerization of the indole product itself, which is often acid-sensitive.
Q3: Is purification by column chromatography necessary for the precursor before proceeding? While chromatography can be effective at the lab scale, it is generally not viable for large-scale production. Developing a robust crystallization procedure is paramount. Impurities from the Fischer synthesis can interfere with the subsequent Vilsmeier-Haack reaction, making an effective purification at this stage critical for the overall success.
Troubleshooting Guide: Precursor Synthesis
| Problem Encountered | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| Low Yield / Stalled Reaction | Inappropriate Acid Catalyst: The choice and concentration of acid (e.g., PPA, ZnCl₂, H₂SO₄) are critical and substrate-dependent.[3] | Action: Screen various Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective as it serves as both catalyst and solvent. Rationale: The acid facilitates both the formation of the key ene-hydrazine intermediate and the subsequent[5][5]-sigmatropic rearrangement. The optimal pKa is a balance between promoting the reaction and preventing substrate/product degradation. |
| Poor Quality Starting Materials: Impurities in the arylhydrazine or the keto-ester starting materials can inhibit the reaction or introduce competing pathways.[3][6] | Action: Verify the purity of starting materials via NMR or other analytical techniques. Recrystallize or distill starting materials if necessary. Rationale: Impurities can act as catalyst poisons or participate in side reactions, consuming reagents and complicating the reaction mixture. | |
| Suboptimal Temperature Profile: The reaction is highly sensitive to temperature.[3] Too low, and the reaction rate is impractically slow; too high, and decomposition predominates. | Action: Perform optimization studies (e.g., using a parallel synthesizer on a small scale) to identify the optimal temperature range. For scale-up, ensure gradual heating and efficient heat transfer. Rationale: Each step in the Fischer mechanism has a different activation energy. The ideal temperature maximizes the rate of the desired cyclization while minimizing degradation pathways. | |
| Difficult Purification / Oily Product | Incomplete Reaction: Significant amounts of unreacted starting materials or intermediates remain. | Action: Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature in the final phase. Rationale: Co-precipitation of starting materials with the product can inhibit crystallization and result in an oily mixture. |
| Formation of Isomeric Byproducts: Depending on the exact precursors, alternative cyclization pathways may be possible, leading to isomeric indole structures. | Action: Re-evaluate the starting materials to ensure regiochemical integrity. Purification via crystallization with a carefully selected solvent system can often selectively precipitate the desired isomer. Rationale: Solvent choice is critical in crystallization; the ideal solvent will fully dissolve the product at elevated temperatures but have very low solubility for it at room temperature, while keeping impurities dissolved. |
Stage 2: Vilsmeier-Haack Formylation
This reaction introduces the C3-formyl group and is generally high-yielding and regioselective for electron-rich indoles.[1] The key electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]
Frequently Asked Questions (FAQs)
Q1: Why is the formylation highly selective for the C3 position of the indole? The C3 position of the indole ring is the most nucleophilic and electron-rich site, making it the preferential target for electrophilic attack by the Vilsmeier reagent.[1] This inherent electronic property drives the high regioselectivity of the reaction.
Q2: The reaction between POCl₃ and DMF is highly exothermic. How should this be managed? This is a critical safety and process control consideration. The Vilsmeier reagent should always be pre-formed by adding POCl₃ slowly to chilled DMF (e.g., 0-5 °C) with efficient stirring. Never add DMF to POCl₃. On a larger scale, this requires a jacketed reactor with adequate cooling capacity.
Q3: My aqueous work-up is problematic, leading to inconsistent yields. What is the best practice? The initial product of the electrophilic attack is an iminium salt intermediate.[7] This must be hydrolyzed to the final aldehyde. The hydrolysis is typically achieved by carefully quenching the reaction mixture into a cold aqueous base (like sodium bicarbonate or sodium acetate solution) or simply ice water. The key is to control the temperature and pH during the quench to ensure complete hydrolysis without causing product degradation.
Troubleshooting Guide: Vilsmeier-Haack Reaction
Caption: Decision tree for troubleshooting low yields in the Vilsmeier-Haack step.
Scale-Up Considerations: From Bench to Plant
Transitioning a synthesis from grams to kilograms introduces challenges that are often negligible on a small scale. For this specific process, heat management and materials handling are the most critical factors.
| Parameter | Lab Scale (Grams) | Pilot/Production Scale (Kilograms) | Rationale for Change |
| Reagent Addition | Manual addition via syringe or dropping funnel. | Automated pump with controlled addition rate. | The exotherm from Vilsmeier reagent formation and the reaction itself must be managed. The rate of addition must not exceed the reactor's cooling capacity. |
| Temperature Control | Ice bath, heating mantle. | Jacketed reactor with circulating thermal fluid (heating/cooling loop). | The surface-area-to-volume ratio decreases significantly on scale-up, making heat transfer less efficient. A jacketed reactor is essential for maintaining a homogenous internal temperature.[8] |
| Mixing | Magnetic stir bar. | Mechanical overhead stirrer with optimized impeller (e.g., pitched-blade turbine or anchor). | Ensuring homogeneity is critical for consistent reaction and heat distribution. Viscous slurries may form, requiring higher torque and better impeller design to prevent "dead zones." |
| Work-up/Quench | Pouring reaction mixture into a beaker of ice/base. | Slow, controlled reverse-addition of the reaction mixture into a large, well-stirred, chilled quench vessel. | Dumping a large volume of reactive mixture can cause a dangerous, uncontrolled exotherm and potential splashing. Controlled reverse-addition is a standard safety procedure. |
| Product Isolation | Filtration on a Büchner funnel. | Centrifuge followed by a filter-dryer (e.g., Nutsche filter). | Handling large volumes of solids and solvents requires specialized equipment to ensure efficient solid-liquid separation, washing, and drying in a contained manner. |
| Purification | Flash column chromatography. | Crystallization/Recrystallization. | Chromatography is generally not economically or practically scalable. A robust crystallization protocol is the only viable method for achieving high purity on a large scale.[8][9] |
Final Recommendations
-
Process Analytical Technology (PAT): For larger scales, consider implementing in-situ monitoring tools (e.g., FTIR probes) to track reaction kinetics in real-time. This allows for more precise determination of reaction endpoints and can improve batch-to-batch consistency.
-
Safety First: A thorough process safety review (e.g., HAZOP) must be conducted before any scale-up operation. Key hazards include the highly exothermic nature of the Vilsmeier reagent formation, the corrosive properties of POCl₃, and the handling of flammable solvents.
-
Solvent Selection: While DMF is standard for the Vilsmeier-Haack reaction, consider its high boiling point and potential for difficult removal during downstream processing. Investigate alternative, lower-boiling point solvents if product stability allows.
This guide provides a framework for addressing the common challenges in the synthesis of this compound. Successful scale-up requires a blend of sound chemical principles, rigorous process optimization, and a steadfast commitment to safety.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
- Shaabani, S., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC.
- MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
- RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
- Fritz, H. (1959). N-formylation of a 3,3-disubstituted 3H-indole. Growing Science.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
-
Hou, Y., et al. (2015). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]
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- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. A General and Scalable Synthesis of Polysubstituted Indoles [mdpi.com]
- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Byproduct Formation in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during indole synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success and failure in these critical reactions. Our goal is to empower you with the knowledge to not only solve existing problems but also to proactively design more robust and efficient synthetic routes.
General Troubleshooting: First Principles for Cleaner Indole Synthesis
Before delving into the specifics of each named reaction, it's crucial to understand the common factors that can lead to undesirable side products. Low yields and complex purification are often symptoms of deeper issues in your reaction setup.
Q1: My indole synthesis is resulting in a low yield and multiple spots on my TLC. Where should I start troubleshooting?
A low yield is a common frustration in indole synthesis, often stemming from suboptimal reaction conditions, the inherent instability of reactants or intermediates, or the presence of interfering functional groups.[1] The Fischer indole synthesis, for example, is notoriously sensitive to temperature and the strength of the acid catalyst.[1][2]
Here are the primary areas to investigate:
-
Purity of Starting Materials: Impurities in your arylhydrazine and carbonyl compounds can introduce a host of unwanted side reactions.[1][3] Always ensure the purity of your starting materials, purifying them if necessary before use.
-
Optimize Reaction Conditions: A systematic variation of temperature, reaction time, and catalyst concentration is often necessary. What works for one substrate may not be optimal for another.
-
Choice of Synthesis Route: The substitution pattern you desire on your final indole product will dictate the most efficient synthetic method. Some routes are inherently more prone to side reactions with certain substrates.
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups. For instance, the indole nitrogen can be protected with groups like Boc, tosyl, or SEM to prevent unwanted side reactions.[1]
Fischer Indole Synthesis: Navigating the Workhorse Reaction
The Fischer indole synthesis is one of the most widely used methods for preparing substituted indoles, involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][2][4] However, its broad utility comes with a number of potential pitfalls.
Q2: My Fischer indole synthesis is failing or giving a very low yield. What are the likely causes?
Several factors can lead to the failure or poor performance of a Fischer indole synthesis:
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, making side reactions that cleave this bond more favorable than the desired cyclization.[1][5] Conversely, electron-withdrawing groups on the carbonyl compound can disfavor the key[3][3]-sigmatropic rearrangement, hindering indole formation.[6]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically impede the reaction.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1][7] Common catalysts include Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, FeCl₃, BF₃).[2][4]
Q3: I'm observing the formation of multiple products in my Fischer indole synthesis. How can I improve the selectivity?
The formation of multiple products is a frequent challenge, often due to issues with regioselectivity or competing side reactions.
-
Regioisomer Formation with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different regioisomeric indoles can be formed.[2] The regioselectivity is influenced by the acidity of the medium, steric effects, and the nature of the hydrazine.[2] Weaker acids often favor the kinetic product, while stronger acids can lead to the thermodynamic product. A systematic screening of acid catalysts and temperatures is the most effective approach to optimize for the desired isomer.[8]
-
Aldol Condensation and Friedel-Crafts Reactions: Under acidic conditions, aldehydes and ketones that can enolize may undergo self-condensation, leading to aldol byproducts.[2][4][8] Additionally, Friedel-Crafts-type reactions can occur, further complicating the product mixture.[2][4] Lowering the reaction temperature can sometimes help to minimize these side reactions.
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Experimental Protocol: Optimizing Regioselectivity in Fischer Indole Synthesis
This protocol provides a general framework for optimizing the regioselectivity of the Fischer indole synthesis when using an unsymmetrical ketone.
-
Small-Scale Catalyst Screening:
-
Set up a series of small-scale reactions (e.g., 0.5 mmol) in parallel.
-
In each reaction, use a different acid catalyst. Include a range of Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, FeCl₃).
-
Maintain a consistent temperature for the initial screen (e.g., 80 °C).
-
Monitor the reactions by TLC to determine the ratio of the two regioisomers.
-
-
Temperature Optimization:
-
Once the most promising catalyst has been identified, perform a second set of small-scale reactions at varying temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Analyze the product ratios by TLC or ¹H NMR to determine the optimal temperature for the desired isomer.
-
-
Solvent Effects:
| Parameter | Effect on Regioselectivity | Recommendation |
| Acid Catalyst | Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[8] | Screen a variety of Brønsted and Lewis acids. |
| Temperature | Can influence the kinetic vs. thermodynamic product ratio. | Optimize temperature for the desired isomer. |
| Solvent | Can impact catalyst acidity and intermediate stability.[9] | Consider dilution with an inert solvent if side reactions are prevalent.[10] |
Challenges in Other Indole Syntheses
While the Fischer synthesis is prevalent, other methods are essential for accessing different substitution patterns. However, these also come with their own unique challenges.
Q4: My Bischler-Moehlau synthesis is giving a poor yield. What are the common problems?
The Bischler-Moehlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for requiring harsh reaction conditions, which often leads to poor yields and unpredictable regioselectivity.[11][12]
-
Harsh Conditions: The high temperatures typically required can lead to degradation of starting materials and products. Milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation to improve yields.[11]
-
Complex Mechanism: The reaction can proceed through multiple mechanistic pathways, potentially leading to a mixture of 2-aryl and 3-aryl indoles.[12]
Q5: What are the main limitations of the Madelung synthesis, and how can they be overcome?
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles.[13]
-
Vigorous Conditions: The reaction typically requires very high temperatures (200-400 °C) and a strong base, limiting its use to the preparation of simple, robust indoles.[13][14]
-
Improving Reaction Conditions: Modern variations of the Madelung synthesis use organolithium bases, which allow the reaction to proceed under milder conditions, making it suitable for the synthesis of indoles with more sensitive functional groups.[14]
// Nodes Start [label="Indole Synthesis Starting Materials", fillcolor="#F1F3F4"]; DesiredProduct [label="Desired Indole Product", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproduct Formation", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Regioisomers [label="Regioisomers", fillcolor="#FBBC05", fontcolor="#202124"]; Dimers [label="Dimers/Polymers", fillcolor="#FBBC05", fontcolor="#202124"]; Rearrangement [label="Rearrangement Products", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Degradation Products", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> DesiredProduct [label="Desired Pathway"]; Start -> Byproducts [label="Side Reactions"]; Byproducts -> Regioisomers; Byproducts -> Dimers; Byproducts -> Rearrangement; Byproducts -> Degradation; } .dot Caption: Common byproduct formation pathways in indole synthesis.
Q6: I am observing an unexpected hydroxyindole byproduct in my Reissert indole synthesis. What is the cause?
The Reissert indole synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[15][16]
-
Incomplete Reduction: The formation of a hydroxyindole byproduct can occur during the reduction step, particularly when using certain reducing agents like zinc in batch processes.[17] Continuous-flow hydrogenation has been shown to be a more efficient method for this transformation, affording the desired indole in near-quantitative yield without the formation of the hydroxyindole byproduct.[17]
Purification Strategies for Indole Products
Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification is therefore a critical final step.
Q7: My indole product appears to be degrading during silica gel column chromatography. What can I do?
Indoles, especially those that are electron-rich, can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization on the column.[18] This often manifests as streaking or discoloration of the collected fractions.
-
Deactivate the Silica: Before loading your sample, flush the packed column with your eluent containing a small amount of a basic modifier, such as 1% triethylamine. This will neutralize the acidic sites on the silica.[18]
-
Use an Alternative Stationary Phase: If your compound is particularly acid-sensitive, consider using a less acidic stationary phase like neutral or basic alumina.[18]
-
Recrystallization: If your crude product is a solid with relatively high purity (>85-90%), recrystallization can be an excellent and gentle method for obtaining highly pure material.[18]
Experimental Protocol: Purification of an Acid-Sensitive Indole
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Pack the column with the deactivated silica slurry.
-
-
Column Chromatography:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the triethylamine-containing solvent system.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
-
Removal of Triethylamine:
-
Evaporate the solvent from the combined fractions under reduced pressure.
-
The residual triethylamine can often be removed by co-evaporation with a low-boiling solvent like dichloromethane or by placing the sample under high vacuum.
-
References
-
Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]
-
Noey, E. L., et al. (2017, June 2). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Zhao, D., et al. (1991, April 1). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry, 56(9), 3001-3006. [Link]
-
Semantic Scholar. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]
-
Taylor & Francis Online. (2017). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
Oxford Academic. (1991). Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis 1. [Link]
-
ResearchGate. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]
- Google Patents. (1992). Process of preparing purified aqueous indole solution.
-
ResearchGate. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. [Link]
-
Unknown. Synthesis and Chemistry of Indole. [Link]
-
NIH. (2020, July 16). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
-
RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
Wikipedia. Madelung synthesis. [Link]
-
ResearchGate. (2017). Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. [Link]
-
ResearchGate. (2022, August 19). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
YouTube. (2018, December 18). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
Wikipedia. Reissert indole synthesis. [Link]
-
ResearchGate. Madelung Indole Synthesis. [Link]
-
NIH. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
YouTube. (2023, January 1). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. [Link]
-
Química Organica.org. Madelung synthesis of indole. [Link]
-
Wiley Online Library. Bischler-Möhlau Indole Synthesis. [Link]
-
Unknown. Reissert Indole Synthesis. [Link]
-
NIH. (2011, April 20). Why do some Fischer indolizations fail?. [Link]
-
chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
-
chemeurope.com. Reissert indole synthesis. [Link]
-
ResearchGate. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?. [Link]
-
J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis. [Link]
Sources
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- 2. scienceinfo.com [scienceinfo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. testbook.com [testbook.com]
- 5. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 14. bhu.ac.in [bhu.ac.in]
- 15. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Reissert_indole_synthesis [chemeurope.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate. Our goal is to provide you with in-depth, field-proven insights to navigate the common challenges associated with its synthesis, primarily via the Vilsmeier-Haack reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your reaction for success.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer is designed to provide a clear diagnosis and a logical, step-by-step solution.
Q1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?
A1: This is a common issue often traced back to the deactivation of the formylating agent, the Vilsmeier reagent. This reagent is a potent but sensitive electrophile.
-
Causality: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] It is highly reactive towards nucleophiles, including water. Any moisture in the reaction will rapidly quench the reagent, halting the formylation process before it can effectively react with your indole substrate. Substrate reactivity also plays a key role; while the 5-methoxy group is activating, the 2-carboxylate group is deactivating, making the reaction conditions crucial.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure you are using anhydrous DMF and freshly distilled or a new bottle of POCl₃. Older bottles of POCl₃ can absorb atmospheric moisture, reducing their efficacy.[1]
-
Inert Atmosphere: The entire reaction, from reagent preparation to substrate addition, must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Flame-dry your glassware before use to remove any adsorbed water.[1]
-
Temperature Control: Prepare the Vilsmeier reagent at 0 °C to prevent degradation.[1] However, for the formylation of a moderately activated substrate like yours, the reaction may require heating. If you see no conversion at room temperature, gradually increase the temperature (e.g., to 40-80 °C) and monitor by TLC.[1]
-
Substrate Activation: Confirm that your starting material, Methyl 5-methoxy-1H-indole-2-carboxylate, is pure. The presence of electron-withdrawing impurities can further deactivate the indole ring system.
-
Q2: I'm observing a significant high-molecular-weight byproduct that is difficult to separate. What is this impurity and how can I prevent its formation?
A2: The most probable high-molecular-weight byproduct is a bis(indolyl)methane derivative.[3] This occurs when the newly formed aldehyde product acts as an electrophile and reacts with a second molecule of your indole starting material.
-
Causality: Under the acidic conditions of the Vilsmeier-Haack reaction, the carbonyl group of your desired product can be protonated, making it susceptible to nucleophilic attack by another electron-rich indole molecule. This side reaction is particularly favored by elevated temperatures and prolonged reaction times after the initial starting material has been consumed.
-
Mitigation Strategy:
-
Order of Addition: Always add the indole solution dropwise to the pre-formed Vilsmeier reagent.[3] This ensures the indole encounters a high concentration of the formylating agent rather than the product aldehyde.
-
Stoichiometry Control: Use a minimal excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents of POCl₃).[1] A large excess can accelerate product formation and subsequently the side reaction.
-
Temperature Management: Maintain the lowest effective temperature for the reaction. Higher temperatures increase the rate of both the desired reaction and the byproduct formation.[3]
-
Reaction Monitoring: Closely monitor the consumption of the starting material using Thin Layer Chromatography (TLC). Once the starting indole is gone, quench the reaction promptly to prevent the product from reacting further.[3]
-
Q3: My crude product shows evidence of a second formylated species. What could this be?
A2: While formylation at the C3 position is strongly favored electronically for indoles, diformylation is a possibility under harsh conditions.[3] Given your substrate, the second formylation could potentially occur at another position on the benzene ring, though this is less common. A more likely scenario, depending on the specific conditions, is N-formylation, especially if the indole nitrogen is deprotonated.
-
Causality: The Vilsmeier reagent is a powerful formylating agent. If the reaction is run for too long, at too high a temperature, or with a large excess of the reagent, a second electrophilic substitution can occur.
-
Troubleshooting Steps:
-
Limit Vilsmeier Reagent: Use a stoichiometric ratio closer to 1:1.1 or 1:1.2 (Indole:Vilsmeier Reagent).[3]
-
Milder Conditions: Employ lower reaction temperatures and shorter reaction times. Monitor carefully by TLC to stop the reaction upon completion.
-
Proper Workup: Ensure the aqueous workup effectively hydrolyzes all iminium intermediates back to carbonyls, which can help simplify the final product mixture.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it the standard method for this transformation?
A1: The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4] It is the classic and highly efficient method for the 3-formylation of indoles.[5] It is preferred over methods like Friedel-Crafts formylation because the required reagent, formyl chloride, is unstable. The Vilsmeier reagent is a milder electrophile, making it highly selective for electron-rich systems like indoles and reducing the risk of polysubstitution or degradation often seen with stronger Lewis acids.[2]
Q2: How is the Vilsmeier reagent prepared and what is its role?
A2: The Vilsmeier reagent is an electrophilic chloroiminium salt. It is generated in situ from the reaction between a substituted amide, typically DMF, and an acid chloride, most commonly POCl₃.[1][4] The reagent acts as a weak electrophile that attacks the most electron-rich position of the aromatic substrate—for indoles, this is the C3 position.[6] The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[1]
Diagram: Vilsmeier Reagent Formation
Caption: In-situ formation of the electrophilic Vilsmeier reagent.
Q3: Are there greener or catalytic alternatives to the traditional POCl₃ method?
A3: Yes, the development of catalytic Vilsmeier-Haack reactions is an active area of research aimed at overcoming the limitations of using stoichiometric amounts of the corrosive and environmentally harmful POCl₃.[7] Recent advancements have shown that a P(III)/P(V)=O cycle can be used to catalytically generate the active formylating species.[7][8] These methods offer milder reaction conditions and are particularly useful for synthesizing deuterated aldehydes by using deuterated DMF (DMF-d₇) as the deuterium source, achieving very high levels of isotopic incorporation (>99%).[7] While these methods are promising, the traditional POCl₃ approach remains widely used due to its low cost and well-established reliability.
Q4: How do the existing substituents on my indole (5-methoxy and 2-methyl carboxylate) affect the reaction?
A4: The substituents on the indole ring have a significant electronic influence on the reaction's outcome.
-
5-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance. It increases the electron density of the entire ring system, making it more nucleophilic and thus more reactive towards the electrophilic Vilsmeier reagent. This is beneficial for the reaction.
-
2-Methyl Carboxylate Group (-COOCH₃): This is an electron-withdrawing group (EWG) through induction and resonance. It deactivates the indole ring, making it less nucleophilic.
The net effect is a "push-pull" system. The activating -OCH₃ group makes the reaction feasible, while the deactivating -COOCH₃ group tempers the reactivity, requiring carefully controlled and sometimes slightly more forceful conditions (e.g., gentle heating) than an unsubstituted indole might need.[1] However, this deactivation also helps to prevent side reactions like diformylation, improving the overall selectivity for the desired C3-formylated product.
Diagram: Vilsmeier-Haack Mechanism on the Substrate
Caption: Key stages of the Vilsmeier-Haack formylation workflow.
Part 3: Reference Experimental Protocol
This protocol is a generalized procedure based on established methods.[1] Researchers should adapt it based on their specific scale and laboratory equipment.
Materials:
-
Methyl 5-methoxy-1H-indole-2-carboxylate (1.0 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional co-solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (1.5 equiv.) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A white precipitate may form.
-
Reaction with Indole: Dissolve the Methyl 5-methoxy-1H-indole-2-carboxylate (1.0 equiv.) in a minimal amount of anhydrous DMF or an optional co-solvent like DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Depending on substrate reactivity, heating to 40-60 °C may be necessary. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Cautiously and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). This step is exothermic and may release gas; perform it slowly in a well-ventilated fume hood.
-
Workup and Extraction: Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
References
- Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Benchchem.
- Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
- Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utilization for the synthesis of some new heterocyclic compounds. Growing Science.
- Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
- Vilsmeier-Haack formilation help. Reddit.
- Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research.
-
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
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Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Reaction Monitoring for Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Welcome to the technical support guide for monitoring reactions involving Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking. Here, we move beyond simple protocols to explain the scientific reasoning behind our troubleshooting strategies, ensuring you can adapt and solve problems as they arise in your own lab.
Compound Overview & Analytical Considerations
This compound is a moderately polar heterocyclic compound. Its structure contains key features that dictate its chromatographic behavior: a polar indole nitrogen, a hydrogen-bond-accepting methoxy group, and two electron-withdrawing groups (formyl and methyl ester) that influence its UV activity and ionization potential. Understanding these characteristics is fundamental to developing robust monitoring methods.
| Property | Implication for TLC & LC-MS Analysis |
| Structure | The indole core is UV active, making visualization under a 254 nm UV lamp straightforward. The N-H proton can participate in hydrogen bonding. |
| Polarity | Moderately polar. It will exhibit intermediate retention on normal-phase silica TLC and will require a reversed-phase column for LC-MS. |
| Solubility | Generally soluble in common organic solvents like ethyl acetate, dichloromethane (DCM), and methanol. |
| pKa | The indole N-H is weakly acidic. The presence of basic or acidic functional groups on reactants or products will significantly alter polarity and chromatographic behavior. |
| Ionization | The molecule contains nitrogen and oxygen atoms, making it suitable for protonation in positive-mode Electrospray Ionization (ESI) for LC-MS, likely forming an [M+H]⁺ ion.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound? A: A binary mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane is an excellent starting point.[3] A ratio of 30:70 EtOAc:Hexanes is a common initial system. Adjust the ratio based on the observed Retention Factor (Rf); increase EtOAc for higher polarity if spots remain at the baseline, or decrease it if they run to the solvent front.[4]
Q2: My starting material and product have very similar Rf values on TLC. How can I improve separation? A: First, try different solvent systems. Switching from an EtOAc/Hexane system to a Dichloromethane/Methanol system can alter selectivity. If that fails, consider using a "co-spot."[5][6] A co-spot, where the reaction mixture is spotted directly on top of the starting material spot, can reveal if two spots are truly identical or just have similar Rf values.[7] If they are different compounds, the co-spot will often appear elongated or as two overlapping spots.[7]
Q3: Why do I need to add formic acid to my mobile phase for LC-MS analysis? A: Formic acid serves two primary purposes. First, it provides a source of protons (H⁺) to facilitate the ionization of your analyte in the mass spectrometer source, promoting the formation of the desired [M+H]⁺ ion.[1][2][8] Second, it can significantly improve the peak shape of polar and basic compounds by suppressing unwanted interactions between the analyte and residual silanol groups on the surface of the reversed-phase column packing, which can cause peak tailing.[2][9]
Q4: Can I use TLC to get a quantitative sense of my reaction's progress? A: While TLC is primarily a qualitative technique, it can provide a semi-quantitative assessment.[3] By comparing the intensity and size of the starting material spot to the product spot over time, you can estimate the reaction's progress. For true quantitative analysis, LC-MS or HPLC-UV is required.
In-Depth Guide: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and highly effective tool for monitoring the progress of most organic reactions.[10][11] Its principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a liquid mobile phase.[12]
Detailed TLC Protocol for Reaction Monitoring
-
Preparation:
-
Prepare a developing chamber by adding your chosen solvent system (e.g., 30% EtOAc in Hexanes) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures a uniform solvent front.[6]
-
Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[13] Mark three lanes: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.[6][7]
-
-
Spotting:
-
Dilute a small sample of your starting material in a volatile solvent like ethyl acetate.
-
Using a capillary tube, carefully spot the starting material onto the "S" and "C" lanes. Keep the spots small (1-2 mm diameter) to prevent band broadening.[10]
-
Withdraw a small aliquot of your reaction mixture.[7] If the reaction is in a high-boiling solvent like DMF or DMSO, dilute the aliquot in ethyl acetate to minimize streaking.
-
Spot the reaction mixture onto the "C" and "R" lanes. The "C" lane will now contain both starting material and the reaction mixture.[6]
-
-
Development & Visualization:
-
Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[13] Close the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[11]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[6] If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or anisaldehyde).[5]
-
-
Interpretation:
-
Reaction Start (T=0): The "S" lane shows a single spot. The "R" lane shows primarily the starting material spot. The "C" lane shows a single, intense spot.
-
Reaction Progressing: The "R" lane shows the starting material spot diminishing in intensity while a new spot (the product) appears. The product will typically have a different Rf value.
-
Reaction Complete: The "R" lane shows the complete disappearance of the starting material spot and the strong appearance of the product spot.[7] The "C" lane will clearly show two separate spots (starting material and product), confirming their different identities.
-
TLC Troubleshooting Guide
| Issue | Probable Cause(s) | Solution(s) |
| Streaking or Tailing Spots | Sample Overload: Too much material was spotted on the plate.[4][12][13] Compound is Acidic/Basic: Indole N-H can interact strongly with the acidic silica gel. | Dilute your sample before spotting.[4] Add a modifier to the mobile phase. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine (0.1–2.0%).[4] |
| Spots Remain on Baseline (Rf ≈ 0) | Solvent system is not polar enough: The mobile phase lacks the strength to move the compound up the plate.[4] | Increase the polarity of the eluent. For an EtOAc/Hexane system, increase the percentage of EtOAc.[4] |
| Spots Run with Solvent Front (Rf ≈ 1) | Solvent system is too polar: The mobile phase is too strong, causing all components to travel with it.[4] | Decrease the polarity of the eluent. For an EtOAc/Hexane system, decrease the percentage of EtOAc.[4] |
| No Spots Visible | Sample is too dilute: The concentration is below the detection limit.[13] Compound is not UV-active: The molecule does not absorb UV light at 254 nm. | Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][13] Use a chemical stain for visualization (e.g., permanganate, anisaldehyde, iodine).[5] |
| Crooked or Uneven Solvent Front | Plate is touching the side of the chamber or the chamber bottom is not flat.[10][13] | Ensure the plate is centered in the chamber and not touching the filter paper or walls. Use a flat-bottomed chamber.[10] |
TLC Troubleshooting Workflow
In-Depth Guide: Reaction Monitoring by LC-MS
LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it an unparalleled tool for confirming product identity (via mass) and purity.
Detailed LC-MS Protocol for Reaction Monitoring
-
Sample Preparation:
-
Take a small aliquot (~1-2 drops) from the reaction mixture.
-
Dilute it significantly (e.g., 1 drop in 1-2 mL) with a solvent compatible with your mobile phase, typically methanol or acetonitrile. This prevents overloading the column and contaminating the MS source.[14]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the system.[14]
-
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column is suitable for this moderately polar analyte.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over several minutes to elute the compounds. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min for analytical columns.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: A range of m/z 100-500 should be sufficient to observe the starting material, product, and potential byproducts.
-
Data Analysis: Extract the ion chromatograms for the theoretical m/z of your starting material's [M+H]⁺ and your expected product's [M+H]⁺. Monitor the disappearance of the former and the appearance of the latter.
-
LC-MS Troubleshooting Guide
| Issue | Probable Cause(s) | Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: The indole nitrogen (a basic site) interacts with acidic residual silanols on the C18 column packing.[15][16][17] Column Overload: Injecting too concentrated a sample.[17] | Use a Mobile Phase Additive: Ensure 0.1% formic acid is in both mobile phases to protonate the silanols and improve peak shape.[2][15] Dilute your sample further before injection.[14][17] |
| No Signal or Very Weak Signal | Improper Ionization: The compound is not ionizing efficiently. Sample Too Dilute: Concentration is below the instrument's limit of detection. Ion Suppression: Components from the reaction mixture (salts, non-volatile solvents) are interfering with ionization. | Check Mobile Phase pH: Ensure formic acid is present for ESI+. Inject a more concentrated sample (but avoid overloading). Perform sample cleanup: If the reaction contains salts, perform a micro-extraction before dilution and injection. |
| Retention Time Drifting | Column Degradation: The stationary phase is breaking down. Mobile Phase Inconsistency: The composition of the mobile phase is changing over time (e.g., evaporation of organic component). Flow Rate Fluctuation: Issues with the LC pump.[18] | Replace the column. Use a guard column to extend its life. Prepare fresh mobile phases daily.[14] Purge the LC pumps to remove air bubbles and ensure a stable flow rate.[19] |
| Split or Broad Peaks | Injection Solvent Mismatch: The sample is dissolved in a much stronger solvent than the initial mobile phase.[14] Partially Blocked Frit/Column: Particulates are obstructing the flow path.[14][17] | Dissolve the sample in a solvent similar to or weaker than the starting mobile phase conditions (e.g., 50:50 Water:Acetonitrile). Filter all samples. [14] Try reversing and flushing the column (if recommended by the manufacturer) or replace it. |
LC-MS Troubleshooting Workflow
Comparative Analysis: TLC vs. LC-MS
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Rapid, qualitative reaction progress monitoring. | Confirmatory analysis, purity assessment, byproduct identification. |
| Speed | Very fast (5-15 minutes per analysis). | Slower (5-20 minutes per analysis). |
| Cost | Very low cost per sample. | High initial instrument cost and moderate cost per sample. |
| Information Provided | Relative polarity (Rf), presence/absence of spots. | Retention time, mass-to-charge ratio (m/z), relative abundance. |
| Sensitivity | Microgram (µg) level. | Nanogram (ng) to picogram (pg) level. |
| Key Advantage | Simplicity and speed for quick reaction checks. | Unambiguous identification of compounds via mass. |
| Key Limitation | Cannot distinguish between compounds with identical Rf values. | Requires sample dilution and filtration; susceptible to ion suppression. |
References
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Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]
-
Pharmaguideline. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: TLC. Available at: [Link]
-
ResearchGate. (2017, August 9). What is the best eluent ratios for alkaloid detection on TLC silica gel? Available at: [Link]
-
Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]
-
Restek via YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]
-
Crawford Scientific. Why Do Peaks Tail?: LC Troubleshooting. Available at: [Link]
-
Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]
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PubMed. (2005, April). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Available at: [Link]
-
Mestrelab Research. (2025, December 11). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? Available at: [Link]
-
ResearchGate. (2014, March 13). Can anyone help with mobile phase for TLC of alkaloids? Available at: [Link]
-
ResearchGate. Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. Available at: [Link]
-
ResearchGate. Interpretation of Mass Spectra. Available at: [Link]
-
National Institutes of Health. (2015, December 29). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Available at: [Link]
-
Digital.CSIC. (2013). Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis. Available at: [Link]
-
ResearchGate. Conditions for LC-MS/MS analysis of indole species. Available at: [Link]
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ResearchGate. (2025, August 10). Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]
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University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available at: [Link]
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Technology Networks. (2023, September 27). Important Qualities of Mobile Phase Additives for LC-MS Applications. Available at: [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Available at: [Link]
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National Institutes of Health. (2017, March 22). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available at: [Link]
-
Chromatography Forum. (2017, December 19). Problem with Indole-3-carbinol chromotography. Available at: [Link]
-
ResearchGate. Peculiarities of Mobile Phases Containing Formic Acid. Available at: [Link]
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Washington State University. Monitoring Reactions by TLC. Available at: [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
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National Institutes of Health. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]
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PrepChem.com. Synthesis of methyl indole-5-carboxylate. Available at: [Link]
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ResearchGate. TLC-UV analysis of indole compounds and other nitrogen-containing bases in the fruiting bodies of Lactarius deterrimus. Available at: [Link]
-
Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
-
PrepChem.com. Synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxaldehyde. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate in Focus
A Comparative Analysis of a Versatile Synthetic Intermediate Against Other Indole-2-Carboxylate Esters
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmaceuticals.[1] Its ability to bind to a wide range of biological receptors makes it a focal point for drug discovery.[1] Within this class, indole-2-carboxylate esters serve as critical building blocks for more complex, biologically active molecules. This guide provides an in-depth comparison of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a uniquely functionalized derivative, against other indole-2-carboxylate esters.
This compound stands out due to its specific substitution pattern: an electron-donating methoxy group at the C5 position and an electron-withdrawing, synthetically versatile formyl group at the C3 position. This guide will dissect the implications of this unique structure by objectively comparing its synthetic accessibility, chemical reactivity, and role in the development of pharmacologically active agents against other indole-2-carboxylate analogues. The insights provided are grounded in experimental data to assist researchers in making informed decisions for their synthetic and drug discovery campaigns.
I. Comparative Synthesis of Indole-2-Carboxylate Esters
The synthetic route to a target molecule is a primary consideration in any research program. The accessibility, efficiency, and scalability of the synthesis dictate its practicality. This section compares the synthesis of our target compound with general strategies for other indole-2-carboxylate esters.
A. Foundational Synthetic Strategies
The construction of the indole-2-carboxylate core is well-established, with several named reactions providing reliable access. The Fischer indole synthesis, for instance, remains a workhorse method, involving the acid-catalyzed cyclization of an arylhydrazone derived from a pyruvate ester.[2] Other notable methods include the Reissert synthesis and modern variations involving metal-catalyzed cyclizations or ortho-lithiation strategies.[3][4] The choice of method is often dictated by the desired substitution pattern on the indole ring. For example, syntheses starting from substituted anilines allow for precise control over the substituents on the benzene portion of the indole.[5]
Sources
A Senior Application Scientist's Guide to Indole Synthesis: Comparing Classic and Modern Methodologies for Efficiency and Scalability
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in a vast array of pharmaceuticals, natural products, and functional materials makes the efficient and scalable synthesis of indole derivatives a critical endeavor. This guide provides an in-depth, objective comparison of classic and modern indole synthesis methodologies, moving beyond a simple recitation of steps to explain the underlying principles and practical considerations that inform experimental choices. We will delve into the Fischer and Bischler-Moehlau syntheses as classical mainstays and compare them with the contemporary power of palladium-catalyzed methods, including the Larock indole synthesis and C-H activation strategies. This analysis is supported by experimental data, detailed protocols, and visual representations of reaction pathways to empower you in selecting the optimal synthetic route for your specific needs.
The Enduring Relevance of Indole Synthesis
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. From the anti-migraine triptans to anti-cancer agents, the versatility of the indole scaffold necessitates a diverse toolbox of synthetic methods for its construction and functionalization.[1] The choice of synthetic route can profoundly impact not only the yield and purity of the final product but also the overall efficiency, cost-effectiveness, and environmental footprint of the process. Therefore, a critical evaluation of available methodologies is paramount for any research program centered on indole-containing molecules.
Classical Approaches: The Foundation of Indole Chemistry
The traditional methods for indole synthesis, developed in the late 19th and early 20th centuries, laid the groundwork for heterocyclic chemistry and are still in use today. These methods typically involve the acid- or base-catalyzed cyclization of acyclic precursors.
The Fischer Indole Synthesis: A Time-Honored Classic
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2]
The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and polyphosphoric acid to Lewis acids such as zinc chloride.[2] The reaction mechanism proceeds through a[1][1]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by the elimination of ammonia to form the aromatic indole ring.[2]
Causality in Experimental Choices: The selection of the acid catalyst and reaction temperature is often dictated by the electronic nature of the substituents on the arylhydrazine and the carbonyl compound. Electron-donating groups on the arylhydrazine generally facilitate the reaction, while electron-withdrawing groups can hinder it, often requiring stronger acids and higher temperatures.
The Bischler-Moehlau Indole Synthesis: An Alternative Route
The Bischler-Moehlau synthesis offers an alternative pathway to 2-arylindoles, starting from an α-bromoacetophenone and an excess of an aniline.[3] Historically, this method has been hampered by harsh reaction conditions and often low yields.[3] However, modern adaptations, particularly the use of microwave irradiation, have revitalized this reaction, offering significantly improved efficiency and reduced reaction times.[1]
The reaction proceeds through the initial formation of an α-anilinoacetophenone intermediate, which then undergoes cyclization and dehydration to furnish the indole core. The use of microwave heating can dramatically accelerate the reaction, often allowing for solvent-free conditions.[4]
Modern Marvels: The Era of Palladium Catalysis
The advent of transition-metal catalysis has revolutionized organic synthesis, and indole synthesis is no exception. Palladium-catalyzed methods offer milder reaction conditions, broader functional group tolerance, and often higher yields compared to their classical counterparts.
The Larock Indole Synthesis: A Versatile Heteroannulation
The Larock indole synthesis, developed by Richard C. Larock, is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne.[5] This method is highly versatile, allowing for the synthesis of a wide variety of substituted indoles with good regioselectivity.[5]
The catalytic cycle is thought to involve the oxidative addition of the o-iodoaniline to a palladium(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular C-N bond formation and reductive elimination regenerate the catalyst and yield the indole product.
Expert Insights: The choice of palladium catalyst, ligand, and base is critical for optimizing the Larock indole synthesis. The addition of a chloride source, such as lithium chloride, has been shown to be beneficial in many cases.[5] The reaction conditions can be tuned to favor the desired regioisomer, particularly with unsymmetrical alkynes.
Palladium-Catalyzed C-H Activation: The Atom-Economical Frontier
Palladium-catalyzed C-H activation represents a paradigm shift in indole synthesis, offering an even more direct and atom-economical approach. These methods enable the formation of the indole ring by directly coupling C-H bonds, thereby avoiding the need for pre-functionalized starting materials like haloanilines.
One common strategy involves the intramolecular cyclization of an enamine derived from an aniline and a ketone. A palladium catalyst facilitates the activation of an ortho C-H bond on the aniline, which then adds across the enamine double bond, leading to the formation of the indole ring after a subsequent oxidation step.
Trustworthiness in Protocol: The success of C-H activation strategies often relies on the use of a directing group to position the palladium catalyst in close proximity to the desired C-H bond. This ensures high regioselectivity and efficiency. The development of removable or traceless directing groups is an active area of research to enhance the practicality of these methods.
Quantitative Comparison: A Head-to-Head Analysis
To provide a clear and objective comparison of these methodologies, the following table summarizes the experimental data for the synthesis of a common indole derivative, 2-phenylindole, using different approaches.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc Chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 |
| Bischler-Moehlau (Microwave) | N-Phenacylaniline, Anilinium Bromide | None | None (solid-state) | MW (540W) | 0.02 | 71 |
| Palladium-Catalyzed Heteroannulation | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DMF | Reflux | 24 | 69-78 |
Data compiled from multiple sources for comparative purposes.[1]
Experimental Protocols: From Theory to Practice
To ensure the reproducibility and validation of the discussed methods, detailed step-by-step protocols for the synthesis of 2-phenylindole via the Fischer and a modern palladium-catalyzed approach are provided below.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This two-step procedure involves the initial formation and isolation of acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable flask, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.[1]
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution and then cool it in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol. A second crop of crystals can be obtained by concentrating the filtrate.
-
Dry the combined solids under reduced pressure. The typical yield of acetophenone phenylhydrazone is 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g) in a 1-L beaker.[1]
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
To prevent solidification, stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Filter the mixture to collect the sand and crude 2-phenylindole.
-
Boil the collected solids with 600 mL of 95% ethanol, decolorize with activated charcoal (e.g., Norit), and filter while hot.
-
Allow the filtrate to cool to induce crystallization. Collect the 2-phenylindole by filtration and wash with cold ethanol. The total yield is typically 72-80%.[1]
Protocol 2: Palladium-Catalyzed Heteroannulation for 2-Phenylindole Synthesis
This one-pot procedure exemplifies a modern approach to 2-phenylindole synthesis.
-
To a sealed tube, add Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), 2-iodoaniline (0.164 g, 0.75 mmol), CuI (0.01 g, 0.055 mmol), triethylamine (0.202 g, 2 mmol), and phenylacetylene (0.153 g, 1.5 mmol).
-
Add 5 mL of DMF to the tube.
-
Heat the reaction mixture under reflux for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2-phenylindole. The reported yield is 69-78%.
Visualizing the Pathways: Mechanistic and Workflow Diagrams
To further elucidate the discussed synthetic strategies, the following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General workflow for a modern palladium-catalyzed indole synthesis.
Conclusion and Future Outlook
The synthesis of indoles continues to be a vibrant and evolving field of chemical research. While classical methods like the Fischer indole synthesis provide a robust and time-tested foundation, modern palladium-catalyzed reactions, including the Larock synthesis and C-H activation strategies, offer unparalleled efficiency, versatility, and milder reaction conditions. The choice of the optimal synthetic route will invariably depend on the specific target molecule, desired scale, and available resources. As the demand for novel indole-containing compounds in medicine and materials science continues to grow, the development of even more efficient, sustainable, and atom-economical synthetic methodologies will remain a key driver of innovation. This guide, by providing a comparative analysis grounded in experimental data and expert insights, aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
References
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Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. Available at: [Link]
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Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021). National Institutes of Health. Available at: [Link]
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Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2025). ResearchGate. Available at: [Link]
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Synthesis of various 2-phenylindole derivatives via the optimized conditions. a. ResearchGate. Available at: [Link]
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Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI. Available at: [Link]
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ChemInform Abstract: Synthesis of 2-Phenylindole N-Derivatives under Conditions of Catalysis by Palladium Complexes. ResearchGate. Available at: [Link]
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). ResearchGate. Available at: [Link]
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Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines. Royal Society of Chemistry. Available at: [Link]
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Synthesis of 2-phenylindoxyls. Arkivoc. Available at: [Link]
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2-phenylindole : Organic Synthesis. (2024). YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Establishing Analytical Standards for Novel Indole Derivatives: A Case Study of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
For researchers, medicinal chemists, and drug development professionals, the journey of a novel compound from synthesis to application is paved with rigorous analytical characterization. Establishing a reliable analytical standard is not merely a procedural step but the very foundation of accurate, reproducible, and defensible scientific data. This is particularly crucial for novel compounds like "Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate," for which official compendial standards may not exist.
This guide provides an in-depth, practical comparison of the essential analytical techniques required to qualify a batch of a newly synthesized compound as a working or in-house reference standard. We will navigate the process by comparing a "Newly Synthesized Batch" against a "Characterized Reference Material." The latter represents a highly purified and thoroughly analyzed initial batch, serving as the benchmark for all future syntheses.
The principles and methodologies detailed herein are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients and ICH Q2(R1) for the Validation of Analytical Procedures.[1][2][3][4][5][6]
The Foundational Role of a Reference Standard
In the pharmaceutical industry, a reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis.[7][8] It is the cornerstone for confirming the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and drug products.[8][9] When a primary standard from an officially recognized source (e.g., USP, EP) is unavailable, a secondary or in-house working standard must be meticulously established and characterized against a primary standard or a well-defined reference material.[9][10]
Comparative Analytical Workflow for Standard Qualification
The qualification of a new batch of this compound involves a battery of analytical tests. The goal is to demonstrate that the new batch is structurally identical to and possesses a comparable purity profile with the characterized reference material.
Below is a logical workflow for this comparative analysis:
Caption: Workflow for qualifying a new batch against a reference standard.
Phase 1: Unambiguous Identity Confirmation
The first and most critical step is to confirm that the newly synthesized batch is, in fact, this compound. This is achieved by comparing its spectral data directly against the characterized reference material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired for the new batch and the reference material under identical conditions.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For indole derivatives, characteristic signals for the indole ring protons and substituents can be expected. For indole-2-carboxylic acid esters, specific chemical shifts for the ester and other substituent protons are anticipated.[11]
-
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. This is complementary to ¹H NMR and helps confirm the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample (both the new batch and the reference material) and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
Comparison Criteria: The chemical shifts (ppm), coupling constants (Hz), and signal multiplicities of all peaks in the spectra of the new batch must be identical to those of the reference material.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition.
Experimental Protocol: LC-MS (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of both samples in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions (for sample introduction):
-
A simple isocratic flow of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) can be used.
-
-
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5-4.5 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation for structural confirmation.
-
Comparison Criteria: The new batch should exhibit the same parent ion (e.g., [M+H]⁺ or [M+Na]⁺) with the same mass-to-charge ratio (m/z) as the reference material.[12][13] The isotopic distribution pattern should also match. If fragmentation is induced, the fragment ions should be identical.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular "fingerprint" by identifying the functional groups present in the molecule. The spectrum of the new batch should be superimposable with that of the reference material. For indole derivatives, characteristic peaks for N-H stretching, C=O stretching (from the ester and aldehyde), and aromatic C-H and C=C vibrations are expected.[14][15][16]
Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum before running the sample.
-
Comparison Criteria: The positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands in the spectrum of the new batch must match those of the reference material.
| Technique | Parameter | Expected Result for this compound | Acceptance Criteria (New Batch vs. Reference) |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to indole NH, aromatic protons, methoxy (OCH₃), ester (COOCH₃), and aldehyde (CHO) protons. | Spectra are superimposable. |
| ¹³C NMR | Chemical Shifts (δ) | Signals for all unique carbons, including indole ring, C=O (ester and aldehyde), and methoxy carbons. | Spectra are superimposable. |
| HRMS | [M+H]⁺ | Calculated: C₁₂H₁₂NO₄ = 234.0761 Da | Measured m/z within ± 5 ppm of the reference. |
| FTIR | Wavenumbers (cm⁻¹) | N-H stretch (~3300-3400), C=O stretches (~1680-1720), aromatic C=C (~1450-1600). | Spectra are superimposable. |
Phase 2: Purity and Assay Determination
Once identity is confirmed, the purity of the new batch must be assessed and compared to the reference material. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.
Purity by HPLC-UV
A stability-indicating HPLC method is essential to separate the main compound from any process-related impurities or degradation products. For indole compounds, reversed-phase HPLC is commonly employed.[17][18][19][20]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient should be optimized to resolve all impurities from the main peak.[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm, where the indole chromophore absorbs).[18]
-
Sample Preparation: Accurately prepare solutions of both the new batch and the reference material at the same concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., mobile phase).
Data Analysis for Purity: The purity is typically determined by area percent normalization.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison Criteria: The chromatographic purity of the new batch should be comparable to or better than that of the reference material. The impurity profile (number and relative amounts of impurities) should also be similar.
Assay (Potency) by HPLC-UV
The assay determines the exact content or potency of the compound in the material. This is a quantitative measurement against the characterized reference material, for which the potency has been assigned.
Caption: Logic for determining the assay of a new batch by HPLC.
Assay Calculation:
Assay (%) = (Area_NewBatch / Area_RefStd) x (Conc_RefStd / Conc_NewBatch) x Potency_RefStd
Comparison Criteria: The assay value of the new batch should be within a pre-defined acceptable range of the reference standard's potency (e.g., 98.0% to 102.0% on an as-is basis).
| Parameter | Method | Acceptance Criteria (New Batch) |
| Chromatographic Purity | HPLC-UV (Area %) | ≥ 99.0% (or comparable to reference). No single impurity > 0.2%. |
| Assay (Potency) | HPLC-UV (vs. Ref. Std.) | 98.0% - 102.0% of the reference standard's assigned value. |
| Loss on Drying (LOD) | TGA or Vacuum Oven | ≤ 0.5% (indicates low residual solvent). |
| Residue on Ignition (ROI) | Muffle Furnace | ≤ 0.1% (indicates low inorganic impurities). |
Conclusion: Establishing a Self-Validating System
By systematically comparing a newly synthesized batch of "this compound" against a well-characterized reference material using a suite of orthogonal analytical techniques (NMR, MS, FTIR, and HPLC), a robust and scientifically sound in-house analytical standard can be established. This multi-faceted approach ensures that each new batch is not only structurally correct but also meets stringent purity and potency requirements.
This guide, grounded in the principles of ICH guidelines, provides a framework for ensuring the quality and consistency of novel research compounds.[21][22] Adherence to these principles is paramount for generating reliable data in research, development, and ultimately, in ensuring the safety and efficacy of future therapeutic agents.
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A Researcher's Guide to the Structural Validation of Indole Derivatives: X-ray Crystallography in Focus
Introduction: The Critical Role of Structural Integrity in Indole-Based Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents targeting a wide spectrum of diseases, from cancer to neurological disorders.[1][2][3][4] The biological activity of these compounds is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural validation is not merely a procedural step but a fundamental prerequisite for advancing drug discovery programs. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates.
This guide provides an in-depth comparison of analytical techniques for the structural validation of indole derivatives, with a primary focus on single-crystal X-ray crystallography—the gold standard for determining molecular architecture. We will delve into the principles of this powerful technique, provide a detailed experimental workflow, and objectively compare its performance against alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Unambiguous Verdict of X-ray Crystallography
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the precise arrangement of atoms, bond lengths, and bond angles.[5][6] For small molecules like indole derivatives, this technique provides an unparalleled level of detail and certainty, making it the definitive method for structural elucidation.[6]
The Crystallographic Workflow: From Powder to Picture
The journey from a newly synthesized indole derivative to its validated 3D structure involves a meticulous, multi-step process. Understanding the causality behind each experimental choice is crucial for success.
Caption: The workflow of single-crystal X-ray crystallography, from sample preparation to final structure validation.
Experimental Protocol: A Step-by-Step Guide to Crystallizing and Analyzing an Indole Derivative
This protocol outlines the key steps for obtaining a high-quality crystal structure of a novel indole derivative.
1. Sample Purification (Prerequisite for Success):
-
Rationale: Purity is paramount. Impurities can inhibit crystal growth or lead to disordered crystals, making structure determination impossible.[5]
-
Method: The indole derivative must be purified to >98% purity, as confirmed by techniques like HPLC and ¹H NMR. Recrystallization or column chromatography are common methods.
2. Crystallization Screening (The Art of Crystal Growing):
-
Rationale: Finding the right conditions for a molecule to form a well-ordered crystal lattice is often the most challenging step.[5] Small molecules offer more flexibility in crystallization methods compared to macromolecules.[5]
-
Method:
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, methanol, acetonitrile). Indole derivatives often show good solubility in moderately polar organic solvents.[7]
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.[8]
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
3. Data Collection (Capturing the Diffraction Pattern):
-
Rationale: The quality of the diffraction data directly impacts the resolution and reliability of the final structure.[9]
-
Method:
4. Data Processing and Structure Solution (From Spots to a Model):
-
Rationale: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots, which are then used to calculate an initial electron density map.[10]
-
Method:
-
Integration: The intensity of each reflection is measured from the diffraction images.[10]
-
Scaling and Merging: Data from multiple images are scaled and merged to create a single reflection file.[10]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map.[5] From this map, an initial model of the molecule can be built.
-
5. Structure Refinement (Optimizing the Fit):
-
Rationale: The initial atomic model is refined to improve its agreement with the experimental diffraction data.[11][12]
-
Method: This is an iterative process where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.[12] The quality of the final structure is assessed using parameters like the R-factor.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights, particularly into the solution-state conformation and connectivity of indole derivatives.
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Spectroscopic Differentiation of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate Isomers: A Comparative Guide
In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Indole derivatives, such as "Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate," represent a privileged scaffold, frequently appearing in biologically active molecules. However, the synthesis of such multi-substituted heterocycles can often yield a mixture of isomers, necessitating robust analytical methodologies for their differentiation. This guide provides a comprehensive spectroscopic comparison of "this compound" with its potential regioisomers and tautomers, supported by experimental data and established spectroscopic principles.
The Isomeric Landscape: Regioisomers and Tautomers
The primary sources of isomerism for "this compound" are twofold:
-
Regioisomerism: The position of the methoxy group on the benzene ring of the indole nucleus can vary, leading to 4-methoxy, 6-methoxy, and 7-methoxy isomers in addition to the 5-methoxy target.
-
Tautomerism: The presence of the 3-formyl group introduces the possibility of keto-enol tautomerism, and the indole NH allows for prototropic tautomerism. While the 1H-indole form is generally the most stable, the existence of other tautomers in solution or under specific conditions cannot be disregarded.[1][2]
This guide will focus on the spectroscopic differentiation of the methoxy regioisomers, as this is a common challenge in synthetic chemistry. A theoretical discussion of tautomerism will also be presented.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Line of Analysis
Proton NMR is a powerful tool for distinguishing between the different regioisomers due to the distinct electronic environments of the aromatic protons. The chemical shifts and coupling constants of the protons on the indole ring are highly sensitive to the position of the electron-donating methoxy group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3] The choice of solvent can influence chemical shifts, particularly for the N-H proton.[4]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Comparative ¹H NMR Data
| Proton | This compound (DMSO-d₆) [5] | Ethyl 4-formyl-1H-indole-2-carboxylate (CDCl₃) (analog) | Ethyl 6-formyl-1H-indole-2-carboxylate (CDCl₃) (analog) | Ethyl 7-formyl-1H-indole-2-carboxylate (CDCl₃) (analog) |
| N-H | 12.8 (bs, 1H) | Not reported | Not reported | Not reported |
| Formyl-H | 10.5 (s, 1H) | 10.45 (s, 1H) | 10.01 (s, 1H) | 9.96 (s, 1H) |
| H-4 | 7.67 (d, J = 2.4 Hz, 1H) | - | 8.31 (d, J = 8.2 Hz, 1H) | 8.17 (d, J = 8.0 Hz, 1H) |
| H-6 | 7.02 (dd, J = 9.2, 2.4 Hz, 1H) | 7.03 (d, J = 8.2 Hz, 1H) | - | 7.15 (d, J = 8.2 Hz, 1H) |
| H-7 | 7.43 (d, J = 9.2 Hz, 1H) | 6.73 (d, J = 7.9 Hz, 1H) | 7.75 (s, 1H) | - |
| Methoxy-H | 3.78 (s, 3H) | 4.00 (s, 3H) (analogous position) | - | - |
| Ester-OCH₃/OCH₂CH₃ | 3.95 (s, 3H) | 4.20 (q, J = 7.3 Hz, 2H), 1.52 (t, J = 7.3 Hz, 3H) | 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H) | 4.20 (q, J = 7.3 Hz, 2H), 1.54 (t, J = 7.3 Hz, 3H) |
Data for regioisomers are for the corresponding ethyl esters as reported in the literature; the aromatic proton shifts are indicative of the methoxy position's influence.
Interpretation and Causality
The position of the methoxy group significantly alters the electronic density of the benzene portion of the indole ring, leading to predictable changes in the chemical shifts of the aromatic protons.
-
In the 5-methoxy isomer, the methoxy group strongly shields the C4 and C6 positions. This results in an upfield shift for H-4 and H-6 compared to the other isomers. The coupling pattern is also distinctive, with H-6 appearing as a doublet of doublets and H-4 and H-7 as doublets.
-
For a 4-methoxy analog, the methoxy group would shield the H-5 and H-7 protons, while H-6 would be less affected.
-
In a 6-methoxy analog, the H-5 and H-7 protons would be most shielded.
-
A 7-methoxy analog would primarily shield the H-6 proton.
The distinct coupling patterns and chemical shifts of the aromatic protons provide a clear fingerprint for each regioisomer.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR provides complementary information to ¹H NMR, allowing for the direct observation of the carbon framework. The chemical shifts of the carbon atoms, particularly in the aromatic region, are also sensitive to the position of the methoxy substituent.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial for ¹³C NMR due to its lower sensitivity.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled sequence is typically used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[6]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).
Comparative ¹³C NMR Data (Predicted and Analog-Based)
| Carbon | This compound (Predicted) | Ethyl 4-formyl-1H-indole-2-carboxylate (CDCl₃) (analog) | Ethyl 6-formyl-1H-indole-2-carboxylate (CDCl₃) (analog) | Ethyl 7-formyl-1H-indole-2-carboxylate (CDCl₃) (analog) |
| C=O (Ester) | ~162 | 187.96 | 184.47 | 184.58 |
| C=O (Formyl) | ~185 | Not reported | Not reported | Not reported |
| C-2 | ~129 | Not reported | Not reported | Not reported |
| C-3 | ~115 | Not reported | Not reported | Not reported |
| C-3a | ~127 | Not reported | Not reported | Not reported |
| C-4 | ~103 | 123.69 | 125.50 | 122.16 |
| C-5 | ~156 | 118.23 | 122.89 | 119.07 |
| C-6 | ~113 | 117.01 | 122.13 | 118.42 |
| C-7 | ~114 | 103.53 | 109.98 | 110.28 |
| C-7a | ~132 | 130.36 | 137.02 | 137.32 |
| Methoxy-C | ~56 | 55.38 (analogous position) | - | - |
| Ester-OCH₃/OCH₂CH₃ | ~52 | 42.07, 15.05 | 41.89, 15.05 | 49.54, Not reported |
Predicted values for the target molecule are based on general indole chemistry and substituent effects. Data for regioisomers are from the corresponding ethyl esters.
Interpretation and Causality
The carbon chemical shifts are influenced by both inductive and resonance effects of the substituents. The carbon directly attached to the methoxy group will be significantly deshielded (shifted downfield), providing a key diagnostic peak. The other aromatic carbons will show more subtle shifts depending on their position relative to the electron-donating methoxy group and the electron-withdrawing formyl and carboxylate groups.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule, such as the N-H, C=O, and C-O bonds. While it may not be as powerful as NMR for distinguishing between regioisomers, subtle shifts in the vibrational frequencies can be observed.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[7]
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[1][8]
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400-3300 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=O (formyl) | Stretching | ~1680 |
| C=O (ester) | Stretching | ~1720 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-O (ether) | Stretching | 1250-1050 |
The precise positions of the C=O stretching bands can be influenced by conjugation and hydrogen bonding. The position of the methoxy group is less likely to cause dramatic shifts in these fundamental frequencies, but may influence the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Expected Mass Spectrum Data
For This compound (C₁₂H₁₁NO₄), the expected molecular weight is 233.07 g/mol .
-
Molecular Ion (M⁺•): A peak at m/z 233 should be observed, corresponding to the intact molecule with one electron removed.
-
Key Fragmentations: Common fragmentation pathways for indole derivatives include the loss of substituents. For this molecule, expect to see fragments corresponding to:
-
Loss of the methoxy group from the ester (-OCH₃): m/z 202
-
Loss of the entire ester group (-COOCH₃): m/z 174
-
Loss of the formyl group (-CHO): m/z 204
-
Loss of a methyl radical from the methoxy group (-CH₃): m/z 218
-
While the molecular ion peak will be the same for all regioisomers, the relative abundances of the fragment ions may differ slightly, potentially offering a way to distinguish them.
Visualizing the Isomers and Workflow
Molecular Structures of Regioisomers
Caption: Molecular structures of the target compound and its regioisomers.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of indole isomers.
Conclusion
The unambiguous identification of "this compound" from its potential isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most powerful method for differentiating regioisomers due to the distinct chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR provides confirmatory data on the carbon skeleton, while IR spectroscopy and mass spectrometry serve to confirm the presence of key functional groups and the overall molecular weight, respectively. By carefully applying these techniques and interpreting the resulting data in the context of fundamental chemical principles, researchers can confidently establish the structure of their synthesized indole derivatives.
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. (2018). RSC Advances, 8(63), 36227–36243. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Indole-Based Drug Candidates
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The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic promise.[1][2][3] From anticancer and antiviral agents to neuroprotective drugs, the versatility of the indole ring has positioned it as a central focus in the quest for novel therapeutics.[4][5] However, the path from a promising compound in a laboratory dish to an effective drug in a living organism is often challenging. This guide offers an in-depth comparison of in vitro and in vivo efficacy testing for indole-based drug candidates, providing insights into experimental design, data interpretation, and the critical factors that can bridge the translational gap.
The Indole Scaffold: A Privileged Structure with Inherent Challenges
The unique electronic and structural characteristics of the indole ring enable it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[6][7] This versatility, however, can be a double-edged sword. The very properties that confer potent in vitro activity can sometimes lead to unfavorable pharmacokinetic profiles, off-target effects, and ultimate failure in in vivo settings.[8][9] Therefore, a meticulously planned and executed progression from in vitro to in vivo evaluation is essential for success.
Part 1: In Vitro Efficacy - The Initial Litmus Test
In vitro studies provide the foundational evidence of a drug candidate's potential. Conducted in controlled, non-living systems such as cell cultures or with isolated enzymes, these experiments aim to elucidate a compound's direct biological activity at the molecular and cellular level.[10]
Common In Vitro Assays for Indole-Based Candidates
The selection of appropriate in vitro assays is contingent on the intended therapeutic application of the indole derivative.
-
Enzyme Inhibition Assays: Many indole-based drugs function by inhibiting specific enzymes. A classic example is Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[11] These assays measure the concentration of the indole compound required to reduce the enzyme's activity by half (IC50).
-
Cell Viability and Cytotoxicity Assays: For anticancer drug candidates, it is crucial to assess their ability to kill or halt the proliferation of cancer cells.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify the cytotoxic effects of indole derivatives on various cancer cell lines.[13][14]
-
Receptor Binding Assays: Indole-containing molecules can act as ligands for various receptors. Binding assays are used to determine the affinity and selectivity of a novel indole compound for its intended receptor target.
-
Antiviral Assays: The efficacy of indole-based antiviral candidates is often assessed by treating virus-infected host cells and measuring the subsequent reduction in viral replication.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]
-
Compound Preparation and Treatment: Prepare serial dilutions of the indole-based drug candidate in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.[10]
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Remove the MTT solution and add a solvent, such as DMSO, to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[10]
Visualizing the In Vitro Workflow
Caption: A generalized workflow for assessing the in vitro cytotoxicity of an indole-based drug candidate.
Part 2: In Vivo Efficacy - The Whole-System Validation
While in vitro studies are informative, they do not capture the complexities of a living organism. In vivo studies, conducted in animal models, are indispensable for evaluating the therapeutic potential and safety of an indole-based drug candidate in a systemic context.[16][17]
Key Considerations for In Vivo Studies
-
Animal Model Selection: The choice of animal model is paramount and must be relevant to the disease under investigation. For cancer research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are frequently used.[18][19]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the indole compound is crucial for determining appropriate dosing regimens.[8] Pharmacodynamics assesses the drug's effect on the body over time.
-
Efficacy Trials: These studies are designed to determine if the drug candidate elicits the desired therapeutic effect in the animal model, such as tumor growth inhibition or improved survival.[20]
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[19]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Drug Administration: Administer the indole-based drug candidate to the treatment groups via a clinically relevant route (e.g., oral, intravenous) at predetermined doses and schedules. The control group receives a vehicle.
-
Monitoring: Regularly measure tumor volume and monitor the body weight of the mice as an indicator of toxicity.[16]
-
Data Analysis: Calculate the tumor growth inhibition and assess the statistical significance of the findings.
Visualizing the In Vivo Workflow
Caption: A typical workflow for evaluating the in vivo antitumor efficacy of an indole-based compound.
Part 3: Bridging the Translational Gap - Why In Vitro and In Vivo Results May Differ
A significant challenge in drug development is the frequent disconnect between promising in vitro data and subsequent in vivo outcomes.[21][22][23] An in vitro–in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[24][25]
Key Factors Contributing to the In Vitro-In Vivo Discrepancy
| Factor | In Vitro Environment | In Vivo Reality | Implication for Indole-Based Drugs |
| Metabolism | Minimal to no metabolic activity. | Extensive metabolism, primarily by the liver. | The indole ring is susceptible to metabolic modification, which can lead to rapid inactivation and clearance of the drug.[11] |
| Bioavailability | Direct exposure of the target to the compound. | Absorption, distribution, and protein binding can significantly limit the amount of drug reaching the target site. | Many indole derivatives have poor water solubility, which can hinder their oral bioavailability.[11] |
| Off-Target Effects | A controlled system with a specific biological target. | The compound can interact with numerous other molecules, leading to unforeseen side effects. | The planar structure of the indole ring can lead to non-specific interactions with various biological macromolecules. |
| Tumor Microenvironment | A homogenous population of cancer cells. | A complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that can impact drug efficacy.[19] | The in vivo antitumor activity of an indole-based compound can be influenced by its effects on the tumor microenvironment. |
Visualizing the In Vitro to In Vivo Translational Gap
Caption: Key factors contributing to the translational gap between in vitro and in vivo results.
Conclusion: A Holistic and Integrated Approach
The successful development of indole-based drug candidates hinges on a comprehensive and integrated evaluation of both their in vitro and in vivo properties. While in vitro assays are essential for initial screening and mechanistic studies, they represent only the first step in a long and complex process. A robust drug development strategy must incorporate early ADME and pharmacokinetic profiling to identify compounds with favorable drug-like properties. Furthermore, the use of more advanced in vitro models, such as 3D cell cultures and organoids, can help to better recapitulate the in vivo environment and improve the predictive accuracy of preclinical studies. By embracing a holistic approach that iteratively integrates data from both in vitro and in vivo experiments, researchers can significantly enhance the probability of translating a promising indole-based compound into a clinically effective therapeutic.
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A Comparative Guide to the Patent Landscape and Therapeutic Potential of 3-Formyl-5-Methoxy-1H-indole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. This guide provides a comprehensive analysis of the patent landscape and therapeutic potential surrounding a specific, yet underexplored, class of indole derivatives: Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate and its close analogs. While direct patenting activity on this exact molecule is not prolific, an examination of the surrounding patent space and the biological activity of structurally related compounds reveals significant therapeutic promise, particularly in the realms of oncology and neurodegenerative disorders. This guide will dissect the patented synthetic strategies, compare the performance of analogous compounds with supporting experimental data, and provide detailed protocols to empower researchers in this promising field.
The Strategic Importance of the 3-Formyl-5-methoxy-1H-indole-2-carboxylate Scaffold
The specific substitution pattern of a formyl group at the C3 position, a carboxylate at C2, and a methoxy group at C5 is not arbitrary. Each functional group is strategically positioned to influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions with biological targets.
-
Indole-2-carboxylate Core: This moiety is a common feature in compounds targeting a range of biological processes. The carboxylate group can act as a hydrogen bond acceptor or be derivatized into amides, hydrazones, and other functional groups to modulate activity and pharmacokinetic properties.
-
C3-Formyl Group: The introduction of an aldehyde at the C3 position provides a reactive handle for further synthetic elaboration. It can participate in reactions to form Schiff bases, oximes, and other derivatives, allowing for the exploration of a diverse chemical space. Furthermore, the electron-withdrawing nature of the formyl group can influence the reactivity of the indole ring.
-
C5-Methoxy Group: The methoxy substituent at the C5 position is a key modulator of electronic properties. As an electron-donating group, it can influence the electron density of the indole ring system, potentially enhancing binding to specific protein targets. In many known bioactive indoles, the 5-methoxy group is crucial for activity.
Patent Landscape Analysis: A Focus on Structural Analogs
While a direct patent search for "this compound" yields limited specific results, a broader analysis of patents covering substituted indole-2-carboxylates and indole-3-carboxaldehydes provides valuable insights into the intellectual property landscape. The patenting trends suggest a strong focus on two primary therapeutic areas: oncology and neurodegenerative diseases.
Oncology-focused Patents
The patent literature is rich with indole derivatives designed as anticancer agents. Although not specifying our lead compound, patents such as WO2010030727A1 describe 3-substituted-1H-indole compounds as inhibitors of mTOR and PI3K kinases, crucial targets in cancer therapy[1]. The claims in such patents often cover a broad Markush structure, which could potentially encompass our target molecule, highlighting the patentability of novel derivatives with demonstrated activity against these pathways.
Neurodegenerative Disease-focused Patents
Similarly, the use of indole derivatives in the treatment of neurodegenerative diseases is a significant area of patent activity. For instance, novel indole derivatives are explored for their neuroprotective effects[2]. The structural motifs present in these patented compounds often share similarities with our target scaffold, suggesting that novel 3-formyl-5-methoxy-1H-indole-2-carboxylate derivatives with demonstrated efficacy in models of Alzheimer's or Parkinson's disease would likely be considered novel and inventive.
Comparative Performance and Experimental Data of Analogs
To build a compelling case for the therapeutic potential of this compound, we will examine the experimental data from publicly available research on its close structural analogs.
Anticancer Activity of Indole-2-Carboxamide Analogs
A significant body of research focuses on indole-2-carboxamides, which can be readily synthesized from the corresponding carboxylates. These studies provide a strong rationale for investigating the anticancer potential of our target compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast) | 6.10 ± 0.4 | EGFR, HER2, VEGFR-2, CDK2 inhibition | [3][4] |
| Indole-2-carboxylic acid triazoles | MCF-7 (Breast), HeLa (Cervical) | Potential activity | DNA cleavage | [5] |
| Indole-2-carboxamide Derivatives | PC3 (Prostate) | 23 to >50 | - | [6] |
| Indole-2-carboxylic acid Cu(II) Complex | MDA-MB-231, MCF-7 (Breast) | 5.43 and 5.69 | DNA binding | [7][8] |
| N-benzyl-5-methoxy-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | Average IC50 of 2 µM for lead compound | Apoptosis induction | [9] |
The data clearly indicates that the indole-2-carboxylate scaffold is a versatile starting point for the development of potent anticancer agents. The ability to derivatize the carboxylate into various amides and hydrazides allows for fine-tuning of activity against different cancer cell lines and molecular targets.
Neuroprotective Potential of Indole-2-Carboxylate Analogs
Research into the neuroprotective effects of indole-2-carboxylates has identified promising candidates. A study on substituted indole-2-carboxylates as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor revealed compounds with nanomolar affinity and in vivo efficacy in preventing NMDA-induced convulsions[10]. This highlights the potential of this scaffold to modulate neuronal excitability and offer protection in neurodegenerative conditions.
Another study focused on indole-based compounds demonstrated their ability to chelate metal ions and protect neuroblastoma cells from oxidative stress and amyloid-β induced toxicity, both key pathological features of Alzheimer's disease[11].
Experimental Protocols
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of the target compound and for evaluating its potential therapeutic efficacy.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, with the key step being the formylation of the indole ring, most commonly via a Vilsmeier-Haack reaction.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Step 1: Esterification of 5-Methoxy-1H-indole-2-carboxylic acid
-
To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 5-methoxy-1H-indole-2-carboxylate.
Step 2: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C under an inert atmosphere. Stir for 30 minutes.
-
Add a solution of Methyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (5 vol) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield this compound[12].
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of the synthesized compound on cancer cell lines.
Workflow for MTT Assay:
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A Researcher's Comparative Guide to the Cross-Reactivity Profile of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or a potential therapeutic agent is paramount. This guide provides an in-depth technical analysis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a compound whose cross-reactivity profile is largely uncharacterized in publicly accessible literature. By dissecting its structural motifs, we can infer potential off-target interactions and propose a robust experimental framework for its comprehensive characterization. This document is intended to serve as a practical comparison guide, offering both theoretical insights and actionable experimental protocols.
Deconstructing the Molecule: Structural Clues to Potential Biological Activity
The structure of this compound is a composite of several pharmacologically relevant moieties. An analysis of these components provides a logical starting point for predicting its potential biological targets and, consequently, its cross-reactivity profile.
-
The Indole-2-carboxylate Core: This scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives of indole-2-carboxylic acid have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site[1], inhibitors of HIV-1 integrase[2][3][4], and antagonists of the cysteinyl leukotriene receptor 1 (CysLT1)[5][6]. The carboxylate group, in particular, is often crucial for interaction with target proteins, for instance by chelating metal ions in the active site of enzymes like HIV-1 integrase[2].
-
The 3-Formyl Group: The presence of an aldehyde at the 3-position of the indole ring is another key feature. Indole-3-carboxaldehyde is a known metabolite of tryptophan and has been shown to be an agonist of the aryl hydrocarbon receptor (AhR), stimulating the production of interleukin-22 and thus playing a role in intestinal immunity and inflammation[7][8]. This suggests a potential for interaction with nuclear receptors and other signaling pathways related to inflammation.
-
The 5-Methoxy Group: Substitution at the 5-position of the indole ring is common in many biologically active compounds, including the neurotransmitter serotonin. The 5-methoxy group can significantly influence the electronic properties of the indole ring and its interactions with biological targets[9]. It is a feature of various compounds targeting G-protein coupled receptors (GPCRs), such as serotonin receptors[10], and has been incorporated into compounds with anticancer properties[9].
Based on this structural analysis, a primary investigation into the cross-reactivity of this compound should prioritize screening against targets from the following families: GPCRs (specifically CysLT1 and serotonin receptors), ion channels (NMDA receptors), and viral enzymes (HIV-1 integrase).
Comparative Analysis: Benchmarking Against Established Ligands
To contextualize the potential activity of this compound, it is essential to compare it with well-characterized compounds that are known to act on the inferred target classes. The following table provides a list of suggested comparator compounds and their primary targets.
| Comparator Compound | Primary Target Class | Known Primary Target(s) | Rationale for Comparison |
| Zafirlukast | GPCR Antagonist | Cysteinyl Leukotriene Receptor 1 (CysLT1)[11][12] | Shares the indole scaffold and targets a GPCR involved in inflammatory pathways. |
| Ifenprodil | Ion Channel Modulator | NMDA Receptor (NR2B subunit selective)[13] | A well-characterized antagonist of the NMDA receptor, a potential target for indole-2-carboxylates. |
| Raltegravir | Enzyme Inhibitor | HIV-1 Integrase[14] | An FDA-approved drug that targets HIV-1 integrase, a known target for some indole-2-carboxylic acid derivatives. |
| Indole-3-carboxaldehyde | Nuclear Receptor Agonist | Aryl Hydrocarbon Receptor (AhR)[7] | To assess the contribution of the 3-formyl-indole moiety to the overall activity profile. |
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is recommended to systematically evaluate the selectivity of this compound. This should begin with broad panel screening, followed by more focused secondary assays to validate any initial "hits".
Tier 1: Broad Kinase and GPCR Panel Screening
The initial step should be a broad screen to identify potential interactions across major target families. This provides an unbiased overview of the compound's selectivity.
-
Kinase Panel Screening: Given the prevalence of kinases as drug targets and off-targets, a broad kinase panel screen is a crucial first step to rule out widespread kinase inhibition. Several commercial services offer comprehensive kinase screening panels[15][16][17][18][19].
-
GPCR Panel Screening: A broad GPCR panel, particularly one that includes a diverse set of receptors, is essential to identify potential GPCR-mediated activities.
Caption: Tier 1 screening workflow for initial cross-reactivity assessment.
Tier 2: Focused Confirmatory Assays
Based on the structural analysis and any hits from Tier 1 screening, a series of focused assays should be performed to confirm and quantify the interactions.
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor[20][21][22][23].
Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a receptor of interest (e.g., CysLT1 or a serotonin receptor subtype).
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and a range of concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Binding to a receptor does not always translate to a functional effect. Therefore, cell-based functional assays are crucial to determine if the compound acts as an agonist, antagonist, or has no functional consequence.
Principle: These assays measure the downstream signaling events that occur upon GPCR activation, such as changes in intracellular second messenger levels (e.g., cAMP or Ca2+)[24][25][26][27][28].
Step-by-Step Protocol for a Calcium Mobilization Assay (for Gq-coupled receptors like CysLT1):
-
Cell Culture: Culture a cell line expressing the target receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Add varying concentrations of the test compound. To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
The structural features of this compound suggest a potential for cross-reactivity with several important classes of biological targets, including GPCRs, ion channels, and viral enzymes. This guide provides a logical and systematic framework for researchers to thoroughly characterize the selectivity profile of this and other novel compounds. By employing a combination of broad panel screening and focused, quantitative biochemical and cell-based assays, a comprehensive understanding of a compound's on- and off-target activities can be achieved. Such a rigorous approach is fundamental to the principles of good scientific practice and is an indispensable component of modern drug discovery and chemical biology.
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Safety Operating Guide
Personal protective equipment for handling Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Comprehensive Safety & Handling Guide: Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety protocols and logistical information for handling this compound. The principles and procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.
Hazard Assessment: A Proactive Approach
While specific toxicological data for this compound is not extensively documented, a thorough analysis of structurally similar indole derivatives allows us to anticipate its hazard profile. The core indole scaffold and its functional groups suggest potential for biological activity, mandating a cautious approach. Based on Safety Data Sheets (SDS) for close chemical analogs, we can infer the following primary hazards.[1][2][3][4][5][6]
Table 1: Inferred Hazard Profile
| Hazard Classification | GHS Hazard Statement | Rationale & Representative Sources |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Indole derivatives frequently cause skin irritation upon contact.[2][3][4][5][6] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact with eyes is likely to cause significant irritation.[2][3][4][5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the powdered compound can irritate the respiratory tract.[1][2][3][4][6][7][8] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Some analogs are classified as harmful if ingested, a possibility that must be managed.[2] |
This proactive hazard assessment forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols that follow.
Required Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is our primary barrier against chemical exposure. The following recommendations are based on a risk assessment of the tasks performed in a typical research setting.
Table 2: PPE Requirements by Laboratory Operation
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Aliquotting (Solid) | Safety glasses with side shields | Nitrile gloves | Lab coat | Chemical fume hood or certified enclosure |
| Solution Preparation | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Lab coat | Chemical fume hood |
| Reaction Setup & Monitoring | Chemical splash goggles | Nitrile or Neoprene gloves (solvent-dependent) | Lab coat | Chemical fume hood |
| Work-up & Purification | Chemical splash goggles and face shield | Chemical-resistant gloves (consult compatibility chart) | Chemical-resistant apron over lab coat | Chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or Neoprene gloves | Lab coat | Well-ventilated area (minimum) |
Eye and Face Protection
The potential for serious eye irritation necessitates robust protection.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are required for all activities involving the compound.
-
Elevated Risk : When handling solutions or performing tasks with a splash potential (e.g., extractions, chromatography), chemical splash goggles must be worn.[9][10][11][12] For large-volume work, a face shield worn over splash goggles provides an essential secondary layer of protection.[9][11]
Hand Protection
Hands are the most likely point of direct contact. The choice of glove material is critical.
-
General Use : For handling solids and making solutions with low-risk solvents, nitrile gloves provide adequate splash protection.[11]
-
Solvent Considerations : When working with organic solvents during purification or work-up, consult a glove compatibility chart. Butyl or neoprene gloves may offer superior resistance to certain solvents compared to nitrile.[10][13]
-
Glove Technique : Always inspect gloves for tears or defects before use.[1][8] Use a proper removal technique (without touching the outer surface) to prevent skin contamination, and dispose of used gloves as chemically contaminated solid waste.[1][8]
Body Protection
-
A clean, buttoned lab coat must be worn at all times to protect skin and personal clothing.[11][12][14]
-
For procedures with a significant splash risk, an additional chemical-resistant apron should be worn over the lab coat.[10][13]
-
Appropriate attire is mandatory: long pants and closed-toe shoes that cover the entire foot are required in the laboratory.[11]
Respiratory Protection
The primary defense against respiratory irritation is the use of engineering controls.
-
Primary Control : All manipulations of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[15]
-
Secondary Control : If engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is a minimum for nuisance dust exposure.[1][8] For higher-risk scenarios, a respirator with organic vapor cartridges may be necessary.[8][10]
Operational and Disposal Plans
Adherence to standardized procedures is crucial for safety and reproducibility. The following workflows provide step-by-step guidance for handling and disposal.
Safe Handling & Experimental Workflow
This protocol outlines the essential steps from preparation to cleanup, minimizing exposure at every stage.
Caption: Safe Handling Workflow for Indole Derivatives.
Spill Management Protocol
In the event of a small spill (<100 mL or <10g) inside a fume hood:
-
Alert personnel in the immediate area.
-
Ensure PPE is appropriate (goggles, lab coat, double nitrile gloves).
-
Contain the spill by covering with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Gently sweep the absorbed material into a designated hazardous waste bag or container. Avoid creating dust.[1][8]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous solid waste.
Chemical Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.[12][14]
-
Waste Segregation : Maintain separate, designated waste containers for solid and liquid waste.[14][15]
-
Solid Waste : Includes contaminated gloves, weigh paper, pipette tips, and absorbent materials. Place these in a clearly labeled, sealed hazardous solid waste container.[14]
-
Liquid Waste : Includes reaction mother liquors and solvent from purification. Collect in a chemically compatible, sealed hazardous liquid waste container. Do not mix with incompatible waste streams.[15]
-
-
Container Labeling : All waste containers must be labeled with "Hazardous Waste" before the first item is added.[12][14] The label must include:
-
Storage : Store sealed waste containers in a designated Satellite Accumulation Area within the lab, away from incompatible materials and preferably in secondary containment.[14]
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][12][15] Never pour this chemical or its waste down the drain.[12][14]
By integrating these safety protocols into every aspect of our workflow, we build a culture of safety that protects our most valuable asset: our scientists.
References
- How to Choose PPE for Chemical Work. (2025). Vertex AI Search.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Vertex AI Search.
- Proper Disposal of 5-(thiophen-2-yl)
- The importance of Personal Protective Equipment in the handling of chemicals. (2024). Vertex AI Search.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts.
- Proper Disposal of 3-fluoro-2-methyl-1H-indole: A Guide for Labor
- Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Labor
- MSDS of methyl 3-formyl-1H-indole-2-carboxyl
- Safety Data Sheet - METHYL 3-FORMYL-1-METHYL-1H-INDOLE-2-CARBOXYL
- SAFETY DATA SHEET - 1H-Indole, 1-methyl-. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - Indole-3-carboxaldehyde. (2025). Cayman Chemical.
- 5-Methoxy-1H-indole-3-carboxylic acid. (n.d.).
- 5-Methoxyindole-2-carboxylic acid. (n.d.).
- SAFETY DATA SHEET - 5-Methoxy-1-methylindole-3-carboxaldehyde. (2024). Fisher Scientific.
- Safety Data Sheet: 5-Methoxyindole. (n.d.). Carl ROTH.
- Lyu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
- 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde. (n.d.). ChemScene.
- Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kr
- MSDS of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
